5-Mercapto-1H-tetrazole-1-acetic acid
Description
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Properties
IUPAC Name |
2-(5-sulfanylidene-2H-tetrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2S/c8-2(9)1-7-3(10)4-5-6-7/h1H2,(H,8,9)(H,4,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTQEHLQKASWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=S)N=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206357 | |
| Record name | 2,5-Dihydro-5-thioxo-1H-tetrazol-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57658-36-3 | |
| Record name | 2,5-Dihydro-5-thioxo-1H-tetrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57658-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dihydro-5-thioxo-1H-tetrazol-1-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057658363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dihydro-5-thioxo-1H-tetrazol-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydro-5-thioxo-1H-tetrazol-1-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 5-Mercapto-1H-tetrazole-1-acetic acid, a key intermediate in the manufacturing of various pharmaceuticals. The document outlines established experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for enhanced comprehension.
Introduction
This compound is a crucial building block in medicinal chemistry, most notably as a side chain for certain cephalosporin antibiotics. Its synthesis is of significant interest to the pharmaceutical industry. This guide details two primary pathways for its preparation: the Chloroester Pathway and the Hydrolysis Pathway. A third plausible route, based on analogous chemical transformations, is also discussed.
Synthesis Pathway 1: The Chloroester Pathway
This pathway commences with the reaction of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester with thiourea. The reaction proceeds via a nucleophilic substitution, followed by cyclization and subsequent hydrolysis to yield the final product.
Experimental Protocol
In a 500 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel, a mixture is prepared consisting of 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt.% aqueous hydrochloric acid.[1] This mixture is heated to reflux and maintained for 6 hours. During this period, the ethanol formed as a byproduct is distilled off.
For the work-up, the remaining residue is extracted with methyl isobutyl ketone. The organic phase is then collected, and the solvent is evaporated under reduced pressure to yield a white crystalline solid.[1]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 69% | [1] |
| Melting Point | 173°C | [1] |
| Purity | 99% | [1] |
Workflow Diagram
Synthesis Pathway 2: The Hydrolysis Pathway
This synthetic route involves the hydrolysis of a carbamoylmethyl-substituted tetrazole-thiol precursor to furnish the desired carboxylic acid.
Experimental Protocol
The starting material, 1-N,N-dimethylcarbamoylmethyl-1H-tetrazole-5-thiol, is hydrolyzed using a solution of sodium hydroxide. This process cleaves the amide bond, resulting in the formation of 1-carboxymethyl-1H-tetrazole-5-thiol, another name for the target compound.[2]
Quantitative Data
| Parameter | Value | Reference |
| Melting Point | 156-160°C (with decomposition) | [2] |
| IR (KBr, cm⁻¹) | 1713 | [2] |
| NMR (60 MHz, in d₆-DMSO) δ | 5.03 (s, CH₂CO), 12.09 (br. s, NH & -COOH) | [2] |
Workflow Diagram
Plausible Alternative Pathway: Alkylation of 5-Mercapto-1H-tetrazole
A highly probable alternative synthesis involves the direct alkylation of 5-mercapto-1H-tetrazole with an appropriate acetic acid derivative. This method is common for the synthesis of analogous compounds.
Proposed Experimental Protocol
Step 1: Synthesis of 5-Mercapto-1H-tetrazole. This intermediate can be synthesized via several reported methods.
Step 2: Alkylation with Ethyl Chloroacetate. The sodium salt of 5-mercapto-1H-tetrazole, prepared in situ, is reacted with ethyl chloroacetate in a suitable solvent like absolute ethanol. This S-alkylation reaction yields (5-mercapto-1H-tetrazol-1-yl)acetic acid ethyl ester.
Step 3: Hydrolysis. The resulting ester is then subjected to alkaline hydrolysis, for instance with a sodium hydroxide solution, followed by acidification to yield the final product, this compound.
Logical Relationship Diagram
Conclusion
This guide has detailed two established and one plausible synthetic pathway for this compound. The Chloroester Pathway offers a direct route with a good yield, while the Hydrolysis Pathway provides an alternative from a different precursor. The proposed Alkylation Pathway, based on well-established chemical principles, presents another viable option for researchers to explore. The choice of a particular pathway will depend on the availability of starting materials, desired scale of production, and other economic and environmental considerations.
References
A Technical Guide to 5-Mercapto-1H-tetrazole-1-acetic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Mercapto-1H-tetrazole-1-acetic acid is a heterocyclic organic compound of significant interest in the pharmaceutical and material science fields. Its unique structural features, combining a tetrazole ring with a carboxylic acid moiety and a mercapto group, confer a range of chemical properties that make it a valuable building block in drug design and a versatile ligand in nanotechnology. This technical guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and a look into its applications, particularly as a key intermediate in the synthesis of cephalosporin antibiotics and as a stabilizing agent for metal nanoparticles.
Core Chemical Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₃H₄N₄O₂S | [1] |
| Molecular Weight | 160.15 g/mol | [1] |
| Melting Point | 173 °C | [2] |
| 179-180 °C (decomposes) | [3] | |
| Melting Point (Sodium Salt) | 265 °C (decomposes) | [4] |
| Predicted pKa | 3.31 ± 0.10 | [3] |
| Predicted Density | 1.99 ± 0.1 g/cm³ | [5] |
| Appearance | White crystalline solid | [2] |
Tautomerism: this compound can exist in tautomeric forms, primarily the thiol and thione forms. The equilibrium between these tautomers can be influenced by the solvent and pH. The thione form is generally considered to be the more stable tautomer in the solid state and in solution[6][7].
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following sections describe the methodologies for determining key chemical properties of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and biological activity.
Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base) to a solution of the analyte (a weak acid) and monitoring the change in pH using a pH meter. The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the acidic and conjugate base forms are equal.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of 0.1 M sodium hydroxide (NaOH) and standardize it.
-
Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in a suitable solvent, typically water or a co-solvent system if solubility is limited.
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
-
Titration Procedure:
-
Place a known volume of the this compound solution into a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin the titration by adding small, precise increments of the standardized NaOH solution.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve.
-
The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the acidic proton of the carboxylic acid group.
-
Determination of Solubility by the Shake-Flask Method
Principle: The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.
Methodology:
-
Sample Preparation:
-
Add an excess amount of crystalline this compound to a series of flasks, each containing a different solvent of interest (e.g., water, ethanol, methanol, DMSO).
-
-
Equilibration:
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the flasks to stand undisturbed to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Filtration or centrifugation can be used for separation.
-
Quantify the concentration of the dissolved compound in the sample using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
The determined concentration represents the solubility of the compound in that specific solvent at the given temperature.
-
Applications in Drug Development and Nanotechnology
This compound serves as a crucial component in both pharmaceutical synthesis and the functionalization of nanomaterials.
Intermediate in the Synthesis of Ceforanide
This compound is a key intermediate in the synthesis of Ceforanide, a second-generation cephalosporin antibiotic[10]. The tetrazole moiety is a well-known bioisostere for the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties[11][12].
Synthesis Workflow:
The synthesis of this compound typically involves the reaction of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester with thiourea, followed by hydrolysis[2].
Caption: Synthesis workflow for this compound.
Mechanism of Action of Ceforanide:
As a cephalosporin, Ceforanide exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The beta-lactam ring of the cephalosporin binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall[13][14][15]. The this compound side chain at the C-3 position of the cephalosporin nucleus influences the antibiotic's spectrum of activity and pharmacokinetic properties[16][17][18][19].
Caption: Mechanism of action of Ceforanide.
Stabilizing Ligand for Metal Nanoparticles
The thiol group of this compound exhibits a strong affinity for noble metal surfaces, making it an excellent capping ligand for the synthesis and stabilization of metal nanoparticles, such as gold nanoparticles (AuNPs)[20][21]. The tetrazole and carboxylic acid moieties provide additional coordination sites and enhance the water solubility and stability of the functionalized nanoparticles[20].
Nanoparticle Functionalization Workflow:
The functionalization of gold nanoparticles with this compound typically involves the reduction of a gold salt in the presence of the ligand.
Caption: Workflow for the functionalization of gold nanoparticles.
Conclusion
This compound is a multifaceted molecule with significant potential in medicinal chemistry and materials science. Its distinct chemical properties, including its acidity, potential for tautomerism, and strong coordinating abilities, make it a valuable synthon for the development of novel therapeutics and functional nanomaterials. The detailed experimental protocols provided in this guide offer a foundation for the consistent and accurate characterization of this important compound, facilitating further research and application in various scientific disciplines.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound | 57658-36-3 [amp.chemicalbook.com]
- 4. 5-MERCAPTO-(1H)-TETRAZOLYLACETIC ACID SODIUM SALT | 113221-74-2 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 57658-36-3 [chemicalbook.com]
- 11. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceforanide | C20H21N7O6S2 | CID 43507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. urology-textbook.com [urology-textbook.com]
- 16. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cephalosporin Side Chain Cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 5-MERCAPTOTETRAZOLE-1-ACETIC ACID – STABILIZING AGENT FOR NOBLE METAL NANOPARTICLES IN WATER | NICHICK | Doklady of the National Academy of Sciences of Belarus [doklady.belnauka.by]
- 21. researchgate.net [researchgate.net]
5-Mercapto-1H-tetrazole-1-acetic acid molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of 5-Mercapto-1H-tetrazole-1-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, bonding, and physicochemical properties of this compound (MTAA). MTAA is a key intermediate in the synthesis of cephalosporin antibiotics, such as Ceforanide, and serves as a versatile capping ligand for the stabilization of metal nanoparticles.[1] This document collates available experimental and theoretical data to offer a comprehensive resource for professionals in the fields of medicinal chemistry and materials science.
Molecular Structure and Bonding
This compound, with the molecular formula C₃H₄N₄O₂S, is a heterocyclic compound featuring a tetrazole ring substituted at the N1 position with an acetic acid group and at the C5 position with a thiol group.[2][3]
Tautomerism
A critical feature of 5-mercaptotetrazoles is the existence of thione-thiol tautomerism. The molecule can exist in equilibrium between the thiol form (this compound) and the thione form (5-thioxo-4,5-dihydro-1H-tetrazole-1-acetic acid). The thione form is generally considered to be the more stable tautomer in the solid state and in solution.
Caption: Thione-thiol tautomerism of this compound.
Molecular Geometry and Bonding Parameters
While a specific crystal structure for this compound is not publicly available, data from a closely related compound, [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid, provides insight into the expected bond lengths and angles of the tetrazole ring and its substituents.[4] The tetrazole ring is planar, and the bond lengths suggest significant electron delocalization.
Table 1: Representative Bond Lengths and Angles for the Tetrazole Moiety
| Bond | Typical Bond Length (Å) | Angle | Typical Bond Angle (°) |
| C5=S | 1.723 | N1-C5-N4 | ~108 |
| C5-N1 | 1.340 | C5-N1-N2 | ~109 |
| C5-N4 | 1.324 | N1-N2-N3 | ~107 |
| N1-N2 | 1.358 | N2-N3-N4 | ~105 |
| N2=N3 | 1.283 | N3-N4-C5 | ~111 |
| N3-N4 | 1.365 |
Data is based on the crystal structure of [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid and serves as an approximation.[4]
Spectroscopic Properties
Spectroscopic analysis is crucial for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (-CH₂-) of the acetic acid group and a broad singlet for the acidic proton of the carboxylic acid, which may exchange with the N-H proton of the tetrazole ring. In d6-DMSO, the methylene protons appear around 5.03 ppm, and a broad singlet for the exchangeable protons (NH and COOH) is observed at approximately 12.09 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the carbon of the tetrazole ring. For a related compound, 1-methyl-1H-tetrazole-5-thiol, the tetrazole carbon appears around 153.32 ppm.[6]
Table 2: Summary of NMR Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~5.03 | Singlet | -CH₂- |
| ¹H | ~12.09 | Broad Singlet | -COOH and N-H |
| ¹³C | ~170 | Singlet | C=O (Carboxylic) |
| ¹³C | ~153 | Singlet | C5 (Tetrazole) |
| ¹³C | ~50 | Singlet | -CH₂- |
Note: ¹³C chemical shifts are estimated based on typical values and data from related compounds.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3000 | Medium | N-H stretch |
| ~1713 | Strong | C=O stretch (Carboxylic acid)[5] |
| 1639-1340 | Medium | Tetrazole ring vibrations[7] |
| ~1329 | Medium | N=N stretch[7] |
| 1200-900 | Medium | Tetrazole ring vibrations[7] |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the reaction of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester with thiourea.[8]
Materials:
-
5-Chloro-1H-tetrazole-1-acetic acid ethyl ester (100 g, 0.52 mol)
-
Thiourea (44 g, 0.57 mol)
-
Water (210 g)
-
38 wt. % aqueous hydrochloric acid (25 g)
-
Methyl isobutyl ketone
Procedure:
-
A mixture of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, thiourea, water, and hydrochloric acid is heated to reflux in a 500 ml round-bottom flask equipped with an agitator, reflux condenser, thermometer, and dropping funnel.
-
The reaction is maintained at reflux for 6 hours, during which the ethanol formed is distilled off.
-
After cooling, the residue is extracted with methyl isobutyl ketone.
-
The organic solvent is evaporated to yield a white crystalline solid.
Expected Yield: ~69% (57.9 g) Purity: ~99% Melting Point: 173°C[8]
References
- 1. This compound | 57658-36-3 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. 5-MERCAPTOTETRAZOLE-1-ACETIC ACID – STABILIZING AGENT FOR NOBLE METAL NANOPARTICLES IN WATER | NICHICK | Doklady of the National Academy of Sciences of Belarus [doklady.belnauka.by]
- 4. [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. prepchem.com [prepchem.com]
An In-depth Technical Guide to 2-(5-Thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Commonly known as 5-Mercapto-1H-tetrazole-1-acetic acid, this molecule serves as a critical building block in the synthesis of cephalosporin antibiotics, most notably Ceforanide. Furthermore, its unique structure allows it to function as an effective stabilizing ligand for the synthesis of metal nanoparticles. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications. A particular focus is placed on its role in the mechanism of action of Ceforanide and its utility in nanotechnology, supported by experimental protocols and data presented in a clear, accessible format for the scientific community.
Chemical Identity and Physicochemical Properties
The compound with the common name this compound is systematically named 2-(5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid according to IUPAC nomenclature. This name reflects the tautomeric equilibrium which favors the thione form.
A summary of its key physicochemical properties is provided in the table below. It is important to note that some of the available data is based on computational predictions and should be considered as such.
| Property | Value | Source |
| IUPAC Name | 2-(5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid | N/A |
| Common Name | This compound | [1] |
| CAS Number | 57658-36-3 | [1] |
| Molecular Formula | C₃H₄N₄O₂S | [1] |
| Molecular Weight | 160.15 g/mol | [1] |
| Melting Point | 173 °C (decomposes) | [2] |
| Density (Predicted) | 1.99 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 3.31 ± 0.10 | N/A |
| Sodium Salt Melting Point | 265 °C (decomposes) | N/A |
Synthesis of 2-(5-Thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid
The synthesis of this compound is of significant interest due to its application in the pharmaceutical industry. A common and effective laboratory-scale synthesis is detailed below.
Experimental Protocol: Synthesis from 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester[2]
This protocol outlines the synthesis of the target compound from its chloro-substituted precursor.
Materials:
-
5-Chloro-1H-tetrazole-1-acetic acid ethyl ester (100 g, 0.52 mol)
-
Thiourea (44 g, 0.57 mol)
-
38 wt. % aqueous hydrochloric acid (25 g)
-
Water (210 g)
-
Methyl isobutyl ketone
Equipment:
-
500 ml round-bottom flask
-
Mechanical agitator
-
Reflux condenser
-
Thermometer
-
Dropping funnel
Procedure:
-
A mixture of 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt. % aqueous hydrochloric acid is prepared in the 500 ml round-bottom flask.
-
The mixture is heated to reflux and maintained for 6 hours. During this period, the ethanol formed as a byproduct of the reaction is distilled off.
-
For the work-up, the remaining residue is extracted with methyl isobutyl ketone.
-
The ketone is then evaporated to yield a white crystalline solid of this compound.
Yield and Purity:
-
Yield: 57.9 g (69% of the theoretical yield)
-
Purity: 99%
-
Melting Point: 173 °C
Applications in Drug Development: Precursor to Ceforanide
A primary application of 2-(5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid is its role as a key intermediate in the synthesis of Ceforanide, a second-generation cephalosporin antibiotic.[4]
Synthesis of Ceforanide: An Overview
The synthesis of Ceforanide involves the reaction of 7-amino-cephalosporanic acid (7-ACA) with 1-hydroxymethyl-5-thiol-tetrazole (a derivative of the title compound) in the presence of a Lewis acid catalyst like boron trifluoride. This reaction forms the crucial intermediate (6R, 7R)-3-(((1-carboxymethyl-1-H-tetrazole-5-yl)thio)methyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Subsequent steps involve the condensation of this intermediate with a protected form of 2-aminomethyl-phenylacetic acid to yield Ceforanide.[5]
Caption: Synthetic workflow from precursor to Ceforanide.
Mechanism of Action of Ceforanide
Ceforanide, like other cephalosporins, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7] This process is crucial for the survival of bacteria, as the cell wall provides structural integrity and protection against osmotic stress. The key targets of cephalosporins are penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a polymer that forms the primary structural component of the bacterial cell wall.
By binding to and inactivating these PBPs, Ceforanide disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and death.[8]
Caption: Mechanism of action of Ceforanide.
Antibacterial Activity of Ceforanide
Ceforanide demonstrates activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its in vitro activity against several key pathogens.
| Bacterial Strain | In Vitro Activity | Source |
| Klebsiella pneumoniae | Highly Active | [6] |
| Proteus mirabilis | Susceptible | [6] |
| Enterobacter cloacae | Susceptible | [6] |
| Escherichia coli | Susceptible | [6] |
| Staphylococcus aureus | Active | [6] |
| Providencia stuartii | Generally Resistant | [6] |
Application in Nanotechnology: Stabilization of Gold Nanoparticles
2-(5-Thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid has emerged as a novel and effective capping ligand for the stabilization of metal nanoparticles in aqueous media.[9] The thiol group provides a strong anchor to the surface of gold nanoparticles, while the carboxylic acid moiety enhances their solubility and stability in water.
Experimental Protocol: Synthesis of Stabilized Gold Nanoparticles
This protocol provides a general framework for the synthesis of gold nanoparticles stabilized by 2-(5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
2-(5-Thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid
-
Sodium borohydride (NaBH₄)
-
Acetonitrile
-
Isopropanol
-
Deionized water
Equipment:
-
Glass vials
-
Magnetic stirrer
-
Peristaltic pump
Procedure:
-
Prepare a stock solution of gold(III) chloride trihydrate in deionized water.
-
In a separate vial, dissolve 2-(5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid in a 1:1 mixture of acetonitrile and isopropanol.
-
Add the gold chloride solution to the solution of the stabilizing ligand while stirring.
-
Prepare a fresh, ice-cold solution of sodium borohydride in deionized water.
-
Slowly add the sodium borohydride solution to the gold and ligand mixture using a peristaltic pump while stirring vigorously. A color change to deep red or purple indicates the formation of gold nanoparticles.
-
Continue stirring for several hours to ensure complete reaction and stabilization.
Caption: Workflow for gold nanoparticle stabilization.
Spectroscopic Data
Note: Direct experimental spectra for the title compound are not available in the cited literature. The following is a general interpretation based on related structures.
-
¹H NMR: The spectrum of the sodium salt would be expected to show a singlet for the methylene protons (CH₂) of the acetic acid group. In the free acid, the chemical shift of this peak would be influenced by the adjacent carboxylic acid.
-
¹³C NMR: The spectrum would show signals for the carbon of the methylene group, the carbonyl carbon of the carboxylic acid, and the carbon atom of the tetrazole ring.
-
FT-IR: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and vibrations associated with the tetrazole ring and the C=S bond.
Conclusion
2-(5-Thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid is a versatile molecule with significant applications in both pharmaceutical synthesis and materials science. Its role as a precursor to the antibiotic Ceforanide underscores its importance in drug development, while its ability to stabilize gold nanoparticles highlights its utility in the burgeoning field of nanotechnology. This technical guide has provided a consolidated resource of its chemical properties, synthesis, and key applications, with the aim of supporting further research and development in these areas. The provided protocols and diagrams offer a practical framework for scientists and researchers working with this compound. Further research into its biological activities and the experimental determination of its physicochemical and spectroscopic properties will undoubtedly expand its potential applications.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. CN101941982A - Novel preparation method of pharmaceutical ceforanide - Google Patents [patents.google.com]
- 6. Comparative bactericidal effect of ceforanide (BL-S 786) and five other cephalosporins in an in vitro pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceforanide. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Tetrazole Ring: A Century of Discovery and a Cornerstone of Modern Chemistry
An In-depth Technical Guide on the Discovery and History of Tetrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms and one carbon, has evolved from a chemical curiosity into a privileged scaffold in medicinal chemistry, materials science, and organic synthesis. First discovered in 1885 by Swedish chemist J. A. Bladin, the journey of tetrazole chemistry is a compelling narrative of serendipity, systematic investigation, and the continuous pursuit of safer and more efficient synthetic methodologies.[1] This technical guide provides a comprehensive overview of the discovery and history of tetrazole compounds, detailing the seminal experimental protocols, the evolution of synthetic strategies, and the mechanistic understanding that has solidified the tetrazole's importance in modern science.
The Serendipitous Discovery by J. A. Bladin (1885)
The history of tetrazoles began in 1885 at the University of Uppsala, where Swedish chemist J. A. Bladin, while investigating the reactions of dicyanophenylhydrazine with nitrous acid, unexpectedly synthesized the first derivative of this novel heterocyclic system.[1] His work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for all subsequent tetrazole chemistry.[2][3]
Original Experimental Protocol
Bladin's original synthesis, while groundbreaking, was a product of its time, employing harsh reagents and resulting in modest yields. The following protocol is based on his 1885 publication.
Synthesis of 5-phenyl-1-cyanotetrazole from Dicyanophenylhydrazine
-
Reactants: Dicyanophenylhydrazine, Nitrous Acid (generated in situ from sodium nitrite and a strong acid).
-
Procedure: A solution of dicyanophenylhydrazine in a suitable solvent (likely an aqueous acidic medium) was treated with a source of nitrous acid at a reduced temperature. The reaction mixture was stirred for a specified period, during which the formation of a precipitate was observed.
-
Isolation and Purification: The solid product was isolated by filtration, washed, and recrystallized to obtain the purified 5-phenyl-1-cyanotetrazole.
Note: The exact concentrations, solvents, temperatures, and yields were not consistently reported with the precision of modern standards in the original publication.
Challenges of Early Tetrazole Synthesis
For over half a century following Bladin's discovery, the field of tetrazole chemistry saw limited advancement. By 1950, only a few hundred derivatives had been reported. This slow progress can be attributed to several factors:
-
Hazardous Reagents: The early synthetic routes often involved the use of highly toxic and potentially explosive reagents.
-
Limited Scope: The initial methods were not broadly applicable to a wide range of substrates.
-
Low Yields: The reported yields for many of the early syntheses were often low, making the preparation of tetrazole-containing compounds a challenging endeavor.
The Huisgen 1,3-Dipolar Cycloaddition: A Paradigm Shift
The true potential of tetrazole chemistry was unlocked in the mid-20th century with the pioneering work of Rolf Huisgen on 1,3-dipolar cycloaddition reactions.[4] This powerful and versatile method, often referred to as the Huisgen cycloaddition, provided a general and efficient route to 5-substituted-1H-tetrazoles from nitriles and an azide source.[4]
Foundational Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole
The following is a representative experimental protocol for the Huisgen 1,3-dipolar cycloaddition to synthesize 5-phenyl-1H-tetrazole, a common building block in organic synthesis.
-
Reactants: Benzonitrile, Hydrazoic acid (or sodium azide with an acid catalyst).
-
Solvent: Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent.
-
Procedure: Benzonitrile and a source of hydrazoic acid (e.g., sodium azide and ammonium chloride) are dissolved in DMF. The mixture is heated to reflux (typically >100 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography.
-
Work-up and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) and diluted with water to precipitate the product. The crude 5-phenyl-1H-tetrazole is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., aqueous ethanol) to yield the pure product.
Mechanistic Pathway of the Huisgen Cycloaddition
The Huisgen cycloaddition is a concerted [3+2] cycloaddition reaction. The azide acts as the 1,3-dipole and the nitrile serves as the dipolarophile. The reaction proceeds through a cyclic transition state, leading to the formation of the five-membered tetrazole ring.
Modern Synthetic Advancements: Multicomponent Reactions
Further evolution in tetrazole synthesis came with the advent of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi and Passerini reactions are prominent examples of MCRs adapted for tetrazole synthesis.
The Ugi Tetrazole Reaction
The Ugi tetrazole reaction is a four-component reaction between an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl azide). This reaction provides a rapid and efficient route to 1,5-disubstituted tetrazoles.
-
Reactants: An aldehyde/ketone, an amine, an isocyanide, and trimethylsilyl azide (TMSN3).
-
Solvent: Methanol is commonly used.
-
Procedure: The aldehyde/ketone and amine are mixed in methanol to form the corresponding imine in situ. The isocyanide and TMSN3 are then added to the reaction mixture. The reaction is typically stirred at room temperature for 24-48 hours.
-
Work-up and Isolation: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 1,5-disubstituted tetrazole.
The reaction proceeds through the initial formation of an iminium ion from the aldehyde/ketone and amine. The isocyanide then undergoes nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the azide anion, followed by an intramolecular cyclization to form the tetrazole ring.
The Passerini Tetrazole Reaction
The Passerini tetrazole reaction is a three-component reaction involving an aldehyde or ketone, an isocyanide, and hydrazoic acid. This reaction provides access to α-hydroxy tetrazoles.
-
Reactants: An aldehyde/ketone, an isocyanide, and hydrazoic acid (often generated in situ).
-
Solvent: Aprotic solvents like dichloromethane or tetrahydrofuran are typically used.
-
Procedure: The aldehyde/ketone and isocyanide are dissolved in the solvent. A source of hydrazoic acid is then added, and the reaction is stirred at room temperature until completion.
-
Work-up and Isolation: The reaction is quenched, and the product is extracted and purified by chromatography.
The reaction is initiated by the nucleophilic attack of the isocyanide on the carbonyl component, which is activated by hydrazoic acid. This forms a nitrilium ion intermediate, which is then trapped by the azide anion. A subsequent intramolecular rearrangement (Mumm-type rearrangement) leads to the final α-hydroxy tetrazole product.
Data Presentation: A Comparative Overview of Synthetic Methods
The evolution of tetrazole synthesis is marked by a significant improvement in efficiency and safety. The following table summarizes the general characteristics of the key synthetic milestones.
| Method | Key Reactants | Typical Conditions | General Yields | Key Advantages | Key Disadvantages |
| Bladin Synthesis (1885) | Dicyanophenylhydrazine, Nitrous Acid | Aqueous, acidic, low temperature | Low to Moderate | First synthesis of a tetrazole derivative | Limited scope, hazardous reagents |
| Huisgen Cycloaddition (c. 1950s) | Nitrile, Hydrazoic Acid/Azide Salt | High temperature (reflux in DMF) | Good to Excellent | Broad substrate scope, high yields | Use of potentially explosive hydrazoic acid |
| Ugi Tetrazole Reaction (MCR) | Aldehyde/Ketone, Amine, Isocyanide, Azide | Room temperature in methanol | Good to Excellent | High atom economy, rapid diversity generation | Can require purification by chromatography |
| Passerini Tetrazole Reaction (MCR) | Aldehyde/Ketone, Isocyanide, Azide | Room temperature in aprotic solvents | Moderate to Good | Access to unique α-hydroxy tetrazoles | Yields can be variable |
Conclusion
From its serendipitous discovery in the late 19th century to its current status as a cornerstone of medicinal chemistry and materials science, the tetrazole ring has had a remarkable history. The development of synthetic methodologies, from the early, challenging procedures to the elegant and efficient Huisgen cycloaddition and modern multicomponent reactions, has been instrumental in unlocking the vast potential of this unique heterocyclic system. For researchers and drug development professionals, a thorough understanding of the discovery and historical evolution of tetrazole synthesis provides a valuable context for the continued innovation and application of these important compounds.
References
Spectroscopic and Structural Analysis of 5-Mercapto-1H-tetrazole-1-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Mercapto-1H-tetrazole-1-acetic acid, a key intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of direct experimental spectroscopic data for this specific compound in publicly accessible databases, this guide presents a compilation of data from closely related analogs and theoretical predictions. This information is intended to serve as a reference for researchers and scientists involved in the synthesis, characterization, and application of this molecule.
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analogs.
Disclaimer: The spectroscopic data presented below for this compound are predicted or inferred from structurally similar compounds due to the absence of direct experimental data in the searched literature. Researchers should verify this data experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.2 | s | 2H | -CH₂- |
| ~11.0 | br s | 1H | -COOH |
| ~13.5 | br s | 1H | -SH |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~50 | -CH₂- |
| ~155 | C5 (Tetrazole ring) |
| ~170 | -COOH |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Tetrazole and Carboxylic Acid Moieties
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (Carboxylic acid) |
| ~3100 | Medium | N-H stretch (Thione tautomer) |
| ~2600 | Weak | S-H stretch (Thiol tautomer) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| 1640-1550 | Medium | N=N, C=N stretches (Tetrazole ring) |
| 1300-900 | Medium | Tetrazole ring vibrations |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 160.01 | [M]⁺ | Molecular Ion |
| 115.00 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 87.00 | [M - COOH - N₂]⁺ | Subsequent loss of nitrogen |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Synthesis of this compound
A common synthesis method involves the reaction of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester with thiourea.[1]
Procedure:
-
A mixture of 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt.% aqueous hydrochloric acid is prepared in a 500 ml round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel.
-
The mixture is heated to reflux for 6 hours, during which the ethanol formed is distilled off.
-
For work-up, the residue is extracted with methyl isobutyl ketone.
-
After evaporation of the ketone, a white crystalline solid of this compound is obtained.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire spectra at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set a spectral width of approximately 16 ppm.
-
Obtain a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a sufficient number of scans (e.g., 16-32) at a resolution of 4 cm⁻¹.
-
Perform a background scan with no sample present and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source.
-
Acquire spectra in both positive and negative ion modes.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
Data Acquisition (GC-MS):
-
If the compound is sufficiently volatile and thermally stable (or can be derivatized), inject the sample solution into the GC.
-
Use an appropriate GC column and temperature program to separate the compound.
-
Acquire mass spectra using Electron Ionization (EI) at a standard energy (e.g., 70 eV).
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Logical relationships between the structure, spectroscopic data, and application of the compound.
References
Solubility profile of 5-Mercapto-1H-tetrazole-1-acetic acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the known solubility characteristics of 5-Mercapto-1H-tetrazole-1-acetic acid and outlines detailed experimental protocols for its quantitative determination. Due to a lack of publicly available quantitative solubility data for this specific compound, this document serves as a practical resource for researchers aiming to establish a comprehensive solubility profile.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical development, notably as an intermediate in the synthesis of antibiotics like Ceforanide[1]. Understanding its solubility in various solvents is crucial for its synthesis, purification, formulation, and overall drug development process. This guide synthesizes available qualitative data and provides a framework for systematic solubility assessment.
Qualitative Solubility Overview
For comparison, Table 1 summarizes the qualitative solubility of structurally similar tetrazole compounds.
Table 1: Qualitative Solubility of Related Tetrazole Compounds
| Compound | Water | Alcohols (e.g., Methanol, Ethanol) | Ketones (e.g., Acetone) | Chloroform |
| 1-Phenyl-1H-tetrazole-5-thiol | Partly miscible | Soluble | Soluble | Soluble |
| General Tetrazole Derivatives | Soluble | Soluble | - | - |
Data compiled from publicly available safety and technical datasheets.
Based on its structure, which includes a carboxylic acid moiety and a tetrazole ring, this compound is expected to exhibit some degree of polarity, suggesting probable solubility in polar solvents.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a compound like this compound in various solvents. This method is based on the widely used shake-flask technique.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (of known purity)
-
A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate)
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
-
Syringe filters (e.g., 0.45 µm PTFE or other compatible material)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any remaining undissolved microparticles, filter the collected supernatant through a syringe filter into a clean vial. Immediate filtration is crucial to prevent precipitation due to temperature changes.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.
-
The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
-
Note on Advanced Techniques: For high-throughput solubility screening or more precise measurements, techniques like the laser monitoring observation method can be employed. This method was used to determine the solubility of the related compound, 1-H-tetrazole-1-acetic acid, in various solvents at different temperatures[3].
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.
Caption: Workflow for experimental solubility determination.
Conclusion
While a comprehensive quantitative solubility profile for this compound is not currently documented in publicly accessible literature, this guide provides the necessary framework for researchers to conduct this essential analysis. By following the detailed experimental protocol, scientists and drug development professionals can generate reliable solubility data, which is a critical step in advancing the research and development of this and other related pharmaceutical compounds. The provided qualitative information on similar structures serves as a useful starting point for solvent selection and experimental design.
References
Thermal Stability and Decomposition of 5-Mercapto-1H-tetrazole-1-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 5-Mercapto-1H-tetrazole-1-acetic acid (MTAA). Given the limited direct research on the thermal properties of MTAA, this document synthesizes available data, presents information on structurally related compounds for comparative analysis, and outlines standard experimental protocols for thermal analysis. This guide is intended to be a valuable resource for professionals working with MTAA in pharmaceutical development and other research areas where thermal stability is a critical parameter.
Introduction
This compound is a heterocyclic organic compound that incorporates both a tetrazole ring and a carboxylic acid moiety. Tetrazole derivatives are known for their high nitrogen content and energetic properties, making their thermal stability a key consideration for safe handling, storage, and processing. The presence of the mercapto and acetic acid functional groups can influence the decomposition pathway and overall thermal behavior of the molecule. Understanding the thermal stability of MTAA is crucial for its application in drug development, where it may be used as a ligand or a side chain in active pharmaceutical ingredients, as it can impact manufacturing processes, formulation stability, and shelf-life.
Thermal Properties of this compound and Related Compounds
Detailed experimental studies on the thermal decomposition of this compound are not extensively available in the public domain. However, melting point data and information on related compounds provide valuable insights into its thermal stability.
Melting and Decomposition Point
The melting point of this compound has been reported in the range of 173°C to 180°C, with decomposition being noted around this temperature. This suggests that the compound has limited thermal stability and undergoes decomposition upon melting.
Comparative Data of Related Compounds
To provide a broader context for the thermal stability of MTAA, the following table summarizes the thermal data for its sodium salt and other related tetrazole derivatives.
| Compound | CAS Number | Melting/Decomposition Point (°C) | Notes |
| This compound | 57658-36-3 | 173 - 180 (with decomposition) | The subject of this guide. |
| This compound, sodium salt | 113221-74-2 | 265 (decomposition) | The sodium salt exhibits higher stability. |
| 1-Phenyl-5-mercapto-1H-tetrazole | 86-93-1 | 145 (with decomposition) | A related tetrazole derivative. |
| 1H-Tetrazole-5-acetic acid | 21743-75-9 | 180 - 183 | The non-mercapto analog. |
This comparative data indicates that the stability of MTAA is influenced by the presence of the free carboxylic acid and the substituents on the tetrazole ring. The significantly higher decomposition temperature of the sodium salt suggests that deprotonation of the carboxylic acid group enhances the overall thermal stability of the molecule.
Experimental Protocols for Thermal Analysis
The following are detailed methodologies for key experiments used to characterize the thermal stability of tetrazole derivatives. These protocols are based on standard practices in the field and are recommended for the analysis of this compound.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and decomposition temperature and to characterize exothermic or endothermic events.
Methodology:
-
A small sample of the compound (typically 1-5 mg) is accurately weighed into an aluminum pan.
-
The pan is hermetically sealed. For decomposition studies, a pinhole may be made in the lid to allow for the escape of gaseous products.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen gas flowing at 20-50 mL/min).
-
The heat flow to the sample is monitored as a function of temperature.
-
Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature and to determine the onset of decomposition and the extent of mass loss.
Methodology:
-
A sample of the compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).
-
The pan is placed in the TGA furnace.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of mass loss versus temperature.
Visualizations
The following diagrams illustrate the typical workflow for thermal analysis and a plausible decomposition pathway for this compound based on the known chemistry of tetrazoles.
Caption: Workflow for Thermal Analysis of MTAA.
Caption: Plausible Decomposition Pathway for MTAA.
Conclusion
While specific, in-depth studies on the thermal decomposition of this compound are limited, the available data suggests a moderate thermal stability with decomposition occurring around its melting point. For applications requiring higher thermal stability, the use of its corresponding salts, such as the sodium salt, may be a viable strategy. The experimental protocols and conceptual diagrams provided in this guide offer a framework for conducting and interpreting the thermal analysis of MTAA and related compounds. Further research employing techniques such as DSC, TGA, and hyphenated methods like TGA-MS or TGA-IR is warranted to fully elucidate the decomposition mechanism and kinetics of this compound, thereby ensuring its safe and effective use in research and development.
An In-depth Technical Guide to Tautomerism in 5-Mercapto-1H-tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Mercapto-1H-tetrazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. Their structural similarity to carboxylic acids and their metabolic stability make them attractive bioisosteres. A key feature of these compounds is their existence in a tautomeric equilibrium between thione and thiol forms. This equilibrium is not static and is influenced by a variety of factors including the solvent, temperature, and the nature of substituents on the tetrazole ring. Understanding and controlling this tautomerism is crucial for drug design, as the different tautomers can exhibit distinct physicochemical properties, biological activities, and binding interactions with therapeutic targets. This guide provides a comprehensive overview of the tautomerism in 5-mercapto-1H-tetrazole derivatives, including quantitative data, detailed experimental protocols, and visualizations of the underlying principles.
The Thione-Thiol Tautomeric Equilibrium
The core of tautomerism in 5-mercapto-1H-tetrazole derivatives lies in the prototropic shift between the nitrogen and sulfur atoms. This results in two primary tautomeric forms: the thione form (A) and the thiol form (B). Computational studies, including Density Functional Theory (DFT) calculations, have shown that the thione form is generally the most stable tautomer in the gas phase.[1]
Caption: Thione-Thiol Tautomeric Equilibrium in 5-Mercapto-1H-tetrazoles.
Quantitative Analysis of Tautomerism
The position of the tautomeric equilibrium is quantified by the equilibrium constant (KT), which is the ratio of the thiol tautomer to the thione tautomer ([Thiol]/[Thione]). A KT value less than 1 indicates that the thione form is predominant. The equilibrium is also influenced by the acidity of the tautomers, represented by their pKa values.
Theoretical Thermodynamic Data
| Tautomer | Relative Energy (kcal/mol) at MP2/6-311++G(d,p) | Relative Energy (kcal/mol) at DFT/B3LYP/6-311++G(d,p) |
| Thione (A) | 0.00 | 0.00 |
| Thiol (B) | 1.80 | 1.71 |
| Thiol (C) | 0.21 | 6.86 |
| Thiol (D) | 4.25 | 9.53 |
| Thiol (E) | 27.36 | 25.06 |
| Table adapted from theoretical studies on the tautomerism of tetrazole 5-thion.[1] |
Experimental Protocols for Tautomerism Analysis
The study of tautomeric equilibria in 5-mercapto-1H-tetrazole derivatives relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[2]
Protocol for Quantitative ¹H NMR Analysis:
-
Sample Preparation:
-
Accurately weigh a known amount of the 5-mercapto-1H-tetrazole derivative and a suitable internal standard (e.g., maleic anhydride, 1,4-dioxane).
-
Dissolve the sample and internal standard in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a clean NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Ensure complete dissolution and homogeneity of the sample.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. To ensure accurate quantification, a sufficiently long relaxation delay (D1) should be used (typically 5 times the longest T₁ relaxation time of the signals of interest).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to specific protons of the thione and thiol tautomers, as well as the signal of the internal standard.
-
The relative population of each tautomer can be calculated from the integral values, normalized to the number of protons giving rise to each signal.
-
The equilibrium constant (KT) is calculated as the ratio of the concentration of the thiol tautomer to the thione tautomer.[3]
-
Caption: Workflow for Quantitative NMR Analysis of Tautomerism.
UV-Vis Spectrophotometry
UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the tautomers have distinct absorption maxima.[4][5]
Protocol for UV-Vis Spectrophotometric Analysis:
-
Sample Preparation:
-
Prepare stock solutions of the 5-mercapto-1H-tetrazole derivative in various solvents of different polarities.
-
Prepare a series of dilutions of the stock solutions to determine the linear range of absorbance.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectra of the solutions over a suitable wavelength range.
-
Identify the absorption maxima (λmax) corresponding to the thione and thiol tautomers. This may require deconvolution of overlapping bands.
-
-
Data Analysis:
-
The ratio of the tautomers can be estimated from the relative intensities of their characteristic absorption bands.[4]
-
By analyzing the spectra in different solvents, the effect of solvent polarity on the tautomeric equilibrium can be determined.
-
Biological Significance and Signaling Pathways
While the direct involvement of 5-mercapto-1H-tetrazole derivatives in specific signaling pathways is not yet extensively documented, the broader class of tetrazole derivatives has shown a wide range of pharmacological activities, suggesting interactions with various biological targets. For instance, some 5-substituted-1H-tetrazole derivatives have been investigated as potent glucose and lipid-lowering agents, acting as agonists for peroxisome proliferator-activated receptor gamma (PPARγ).[6] The tautomeric state of the 5-mercapto group could significantly influence the binding affinity and efficacy of these compounds at their target receptors.
The thione and thiol forms present different hydrogen bonding capabilities and lipophilicity, which are critical for drug-receptor interactions. The thione form, with its C=S bond, can act as a hydrogen bond acceptor, while the thiol form, with its S-H group, can act as a hydrogen bond donor. These differences can dictate the binding orientation and strength within a receptor's active site.
Caption: Influence of Tautomerism on Biological Activity.
Conclusion
The thione-thiol tautomerism of 5-mercapto-1H-tetrazole derivatives is a fundamental aspect of their chemistry with profound implications for their application in drug discovery and development. The predominance of the thione tautomer is generally observed, but the equilibrium is dynamic and sensitive to environmental factors. A thorough understanding and characterization of this tautomerism, using techniques such as NMR and UV-Vis spectroscopy, are essential for medicinal chemists to design and optimize molecules with desired pharmacological profiles. Future research should focus on generating more extensive quantitative data for a wider range of derivatives and elucidating their specific roles in biological signaling pathways to fully harness their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 6. Novel 5-substituted-1H-tetrazole derivatives as potent glucose and lipid lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint: A Technical Guide to 5-Mercapto-1H-tetrazole-1-acetic acid Computations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying 5-Mercapto-1H-tetrazole-1-acetic acid, a molecule of significant interest in medicinal chemistry, notably as a side chain for antibiotics and as a capping agent for nanoparticles.[1][2][3] This document outlines established quantum chemical calculation methodologies, protocols for its synthesis, and visual workflows to guide further research and application.
Introduction to this compound
This compound is a derivative of the tetrazole heterocyclic ring system. Tetrazoles are recognized as bioisosteres for carboxylic acids, a property that makes them valuable in drug design.[4] The presence of both a mercapto group and an acetic acid moiety provides multiple coordination sites, making it an effective stabilizing ligand for metal nanoparticles.[2][5] Understanding the structural, electronic, and vibrational properties of this molecule at a quantum level is crucial for predicting its reactivity, stability, and interaction with biological targets or nanomaterials.
Proposed Quantum Chemical Calculation Methodology
2.1. Software and Theoretical Level
-
Software: Gaussian, ORCA, or other comparable quantum chemistry software packages are suitable.
-
Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended.[9]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is advisable to provide a good description of the electronic structure, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for accurately describing bonding.[8]
2.2. Computational Steps
-
Geometry Optimization: The initial molecular structure of this compound should be built and its geometry optimized without constraints. This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Electronic Properties: Key electronic properties to be calculated include:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's electronic transitions, reactivity, and kinetic stability. The HOMO-LUMO energy gap is a particularly important parameter.
-
Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.
-
Mulliken Population Analysis: This analysis provides information on the partial atomic charges within the molecule.
-
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the proposed quantum chemical calculations.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle/Dihedral | Calculated Value (Å or °) |
| Bond Lengths | C-S | |
| C=N | ||
| N-N | ||
| C-C | ||
| C=O | ||
| O-H | ||
| Bond Angles | S-C-N | |
| C-N-N | ||
| N-N-N | ||
| C-C-O | ||
| C-O-H | ||
| Dihedral Angles | S-C-N-N | |
| N-N-C-C |
Table 2: Theoretical Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |
| O-H stretch | |||
| C=O stretch | |||
| C-H stretch | |||
| N-H stretch (Thione form) | |||
| C=S stretch (Thione form) | |||
| S-H stretch (Thiol form) | |||
| Tetrazole ring modes |
Table 3: Calculated Electronic Properties
| Property | Calculated Value (eV) |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Energy Gap | |
| Ionization Potential | |
| Electron Affinity | |
| Dipole Moment (Debye) |
Experimental Protocols
4.1. Synthesis of this compound
This protocol is adapted from a known synthetic route.[1]
-
Materials:
-
5-Chloro-1H-tetrazole-1-acetic acid ethyl ester (100 g, 0.52 mol)
-
Thiourea (44 g, 0.57 mol)
-
Water (210 g)
-
38 wt. % aqueous hydrochloric acid (25 g)
-
Methyl isobutyl ketone
-
-
Procedure:
-
In a 500 ml round-bottom flask equipped with an agitator, reflux condenser, thermometer, and dropping funnel, combine 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, thiourea, water, and hydrochloric acid.
-
Heat the mixture to reflux for 6 hours. During this time, distill off the ethanol that forms.
-
After reflux, extract the residue with methyl isobutyl ketone for work-up.
-
Evaporate the ketone to yield a white crystalline solid of this compound.
-
-
Expected Yield: Approximately 57.9 g (69% of theoretical).
4.2. Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy will help identify the functional groups present in the molecule, and the data can be compared with the calculated vibrational frequencies.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition.
-
Melting Point: The melting point of the synthesized compound should be determined and compared to literature values.
Mandatory Visualizations
The following diagrams, created using the DOT language, visualize key workflows and relationships.
Caption: Computational workflow for quantum chemical calculations.
Caption: Synthesis workflow for this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. 5-MERCAPTOTETRAZOLE-1-ACETIC ACID – STABILIZING AGENT FOR NOBLE METAL NANOPARTICLES IN WATER | NICHICK | Doklady of the National Academy of Sciences of Belarus [doklady.belnauka.by]
- 3. This compound | 57658-36-3 [chemicalbook.com]
- 4. (1H-Tetrazol-5-ylhydrazono)-acetic acid | 383398-32-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnrjournal.com [pnrjournal.com]
- 9. iiste.org [iiste.org]
Methodological & Application
Application Notes and Protocols: 5-Mercapto-1H-tetrazole-1-acetic acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Mercapto-1H-tetrazole-1-acetic acid (MTAA) as a versatile ligand in coordination chemistry. MTAA's unique structure, featuring a tetrazole ring, a thiol group, and a carboxylic acid moiety, allows for diverse coordination modes and applications in materials science and potentially in drug development.
Introduction to this compound (MTAA) as a Ligand
This compound is a multifaceted ligand capable of coordinating with metal ions in various ways. Its mercaptocarboxylate nature allows it to act as a bidentate S,O-chelating ligand or a monodentate S-bonded ligand.[1] The tetrazole ring provides additional nitrogen donor atoms, enabling bridging functionalities to form coordination polymers and metal-organic frameworks (MOFs).[1][2] The presence of both hard (oxygen and nitrogen) and soft (sulfur) donor atoms makes MTAA suitable for coordinating with a wide range of metal ions.
Applications in Coordination Chemistry
The versatile coordination behavior of MTAA has led to its use in several areas of materials science and has potential for biological applications.
MTAA serves as an effective capping ligand for the stabilization of metal nanoparticles in aqueous solutions.[3][4] The ligand binds to the nanoparticle surface through its sulfur and nitrogen atoms, while the free carboxyl groups extend into the solvent, providing electrostatic repulsion and preventing aggregation.[3][5] This results in stable, water-soluble nanoparticles with potential applications in catalysis and as antimicrobial agents.[3][5]
Logical Relationship of MTAA in Nanoparticle Stabilization
Caption: Logical flow of MTAA's role in nanoparticle stabilization.
Tetrazole-based ligands, including those with acetic acid functionalities similar to MTAA, are excellent candidates for building proton-conducting MOFs.[1][6][7] The nitrogen-rich tetrazole rings and the carboxylic acid groups can form extensive hydrogen-bonding networks, which, along with coordinated water molecules, facilitate proton transport. These materials are of interest for applications in proton-exchange membrane fuel cells.[1][8]
| Compound | Metal Ion | Proton Conductivity (S cm⁻¹) | Conditions | Reference |
| (Me₂NH₂)[Ba(L²)(H₂O)]·3H₂O (L² = 1,3,5-tri(2-carboxymethyltetrazol-5-yl)benzene) | Ba(II) | 4.47 x 10⁻³ | 85 °C, 98% Relative Humidity | [1][8] |
| {[Sr(H₂tmidc)₂(H₂O)₃]·4H₂O}n (H₃tmidc = 2-(1H-tetrazolium-1-methylene)-1H-imidazole-4,5-dicarboxylic acid) | Sr(II) | 1.22 x 10⁻² | 100 °C, 98% Relative Humidity | [6][9] |
The coordination of lanthanide ions with tetrazole-containing ligands can lead to highly luminescent materials.[5][10] The organic ligand acts as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. While data for MTAA itself is limited, analogous tetrazole-based ligands have shown high quantum yields, suggesting MTAA could be a promising ligand for creating luminescent lanthanide complexes for applications in lighting and bio-imaging.[10][11]
| Lanthanide Complex | Lanthanide Ion | Quantum Yield (%) | Reference |
| Eu(III) with triazole-pyridine-bistetrazolate | Eu(III) | 70 (±7) | [10] |
| Tb(III) with triazole-pyridine-bistetrazolate | Tb(III) | 98 (±9) | [10] |
| Eu(III) with 2,6-bis(5-(n-octyl)tetrazol-2-yl)pyridine | Eu(III) | 22.4 | [5] |
| Tb(III) with 2,6-bis(5-(n-octyl)tetrazol-2-yl)pyridine | Tb(III) | 11.9 | [5] |
| Dy(III) with 2,6-bis(5-(n-octyl)tetrazol-2-yl)pyridine | Dy(III) | 2.9 | [5] |
Coordination compounds derived from tetrazole-1-acetic acid, a close analog of MTAA, have demonstrated catalytic activity. For instance, bismuth and iron complexes of tetrazole-1-acetic acid have been shown to catalyze the thermal decomposition of ammonium perchlorate, a component of solid rocket propellants. A synergistic catalytic effect was observed when the two complexes were used together.[12] This suggests that MTAA-based coordination polymers could also be explored for their catalytic properties.
MTAA is an intermediate in the synthesis of the cephalosporin antibiotic, Ceforanide.[13] Furthermore, copper(II) complexes with the similar ligand 1H-tetrazole-5-acetic acid have shown cytotoxic activity against cancer cell lines. This indicates that metal complexes of MTAA could be investigated for their potential as therapeutic agents.
Experimental Protocols
This protocol is adapted from a known synthetic route.[14]
Materials:
-
5-Chloro-1H-tetrazole-1-acetic acid ethyl ester
-
Thiourea
-
38 wt. % aqueous hydrochloric acid
-
Water
-
Methyl isobutyl ketone
Procedure:
-
In a 500 mL round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, combine 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt. % aqueous hydrochloric acid.
-
Heat the mixture to reflux for 6 hours. During this time, distill off the ethanol that forms.
-
After cooling, extract the residue with methyl isobutyl ketone.
-
Evaporate the methyl isobutyl ketone to obtain a white crystalline solid of this compound.
-
Expected yield: ~69%. Melting point: 173 °C.
This is a general protocol that can be adapted for different metal ions.[15][16]
Workflow for MOF Synthesis and Characterization
Caption: General workflow for MOF synthesis and characterization.
Materials:
-
This compound (MTAA)
-
A metal salt (e.g., Zinc acetate, Cadmium chloride)
-
A suitable solvent (e.g., Dimethylformamide (DMF), Ethanol, Water)
Procedure:
-
In separate vials, dissolve stoichiometric amounts of MTAA and the metal salt in the chosen solvent.
-
Combine the solutions in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 80-150 °C for 24-72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Dry the crystals under vacuum.
1. Single-Crystal X-ray Diffraction (SC-XRD):
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.
-
Solve and refine the crystal structure using appropriate software (e.g., SHELX).
-
This will provide detailed information on bond lengths, bond angles, coordination geometry, and the overall crystal packing.
2. Powder X-ray Diffraction (PXRD):
-
Grind a sample of the crystalline material to a fine powder.
-
Analyze the powder using a powder diffractometer.
-
Compare the experimental PXRD pattern with the one simulated from the single-crystal data to confirm the phase purity of the bulk sample.
3. Thermogravimetric Analysis (TGA):
-
Place a small amount of the sample in an alumina crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The resulting TGA curve will show mass loss as a function of temperature, providing information about the thermal stability of the compound and the loss of solvent or coordinated water molecules.[17][18][19]
4. Infrared (IR) Spectroscopy:
-
Record the IR spectrum of the sample (e.g., using a KBr pellet).
-
Analyze the vibrational frequencies to identify the coordination of the carboxylate and tetrazole groups to the metal center. Shifts in the characteristic vibrational bands of MTAA upon coordination can provide evidence of ligand-metal bond formation.
Coordination Modes of MTAA
MTAA can adopt several coordination modes, which contributes to the structural diversity of its coordination compounds.
Coordination Modes of the MTAA Ligand
Caption: Possible coordination modes of the MTAA ligand.
References
- 1. Ba-MOFs with tetrazole-based acetic acids: unusual configuration, novel topology and high proton conductivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-MERCAPTOTETRAZOLE-1-ACETIC ACID – STABILIZING AGENT FOR NOBLE METAL NANOPARTICLES IN WATER | NICHICK | Doklady of the National Academy of Sciences of Belarus [doklady.belnauka.by]
- 4. researchgate.net [researchgate.net]
- 5. mro.massey.ac.nz [mro.massey.ac.nz]
- 6. High H2O-Assisted Proton Conduction in One Highly Stable Sr(II)-Organic Framework Constructed by Tetrazole-Based Imidazole Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. High H2O-Assisted Proton Conduction in One Highly Stable Sr(II)-Organic Framework Constructed by Tetrazole-Based Imidazole Dicarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two new energetic coordination compounds based on tetrazole-1-acetic acid: syntheses, crystal structures and their synergistic catalytic effect for the thermal decomposition of ammonium perchlorate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. This compound | 57658-36-3 [chemicalbook.com]
- 14. prepchem.com [prepchem.com]
- 15. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 16. protocols.io [protocols.io]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Metal Complexes with 5-Mercapto-1H-tetrazole-1-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of the ligand 5-Mercapto-1H-tetrazole-1-acetic acid (H₂mtaa) and its subsequent use in the preparation of various metal complexes. The coordination chemistry of H₂mtaa allows for the formation of diverse structural motifs, making its metal complexes promising candidates for applications in catalysis and as biologically active agents, including antimicrobial and anticancer therapeutics.
Synthesis of the Ligand: this compound (H₂mtaa)
A reliable method for the synthesis of this compound is crucial for the subsequent preparation of its metal complexes. The following protocol is adapted from established synthetic procedures.
Experimental Protocol
Materials:
-
5-Chloro-1H-tetrazole-1-acetic acid ethyl ester
-
Thiourea
-
38 wt. % aqueous hydrochloric acid
-
Water
-
Methyl isobutyl ketone
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, combine 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt. % aqueous hydrochloric acid.
-
Heat the mixture to reflux and maintain for 6 hours. During this period, the ethanol formed during the reaction can be distilled off.
-
After the reflux is complete, cool the reaction mixture to room temperature.
-
Extract the product from the aqueous residue using methyl isobutyl ketone.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting white crystalline solid is this compound.
Quantitative Data for Ligand Synthesis
| Parameter | Value |
| Yield | 57.9 g (69% of theoretical) |
| Purity | 99% |
| Melting Point | 173 °C |
General Protocol for the Synthesis of Metal Complexes with H₂mtaa
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent. The reaction conditions can be varied to obtain different coordination modes and crystal structures.
Experimental Protocol
Materials:
-
This compound (H₂mtaa)
-
A metal salt (e.g., Zinc acetate dihydrate, Cadmium acetate dihydrate, Manganese(II) chloride tetrahydrate, Cobalt(II) chloride hexahydrate)
-
Solvent (e.g., water, ethanol, methanol, or a mixture)
-
Base (optional, e.g., sodium hydroxide, triethylamine, to deprotonate the ligand)
Equipment:
-
Reaction vessel (e.g., beaker, flask)
-
Magnetic stirrer and stir bar
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Procedure:
-
Dissolve this compound in the chosen solvent. Gentle heating may be required to aid dissolution.
-
If the deprotonated form of the ligand is desired, add a stoichiometric amount of a suitable base to the ligand solution.
-
In a separate vessel, dissolve the metal salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
The reaction mixture may be stirred at room temperature or heated for a specific period, depending on the desired product.
-
Precipitation of the metal complex may occur immediately or upon cooling, standing, or slow evaporation of the solvent.
-
Collect the solid product by filtration, wash with the solvent to remove any unreacted starting materials, and dry in a desiccator or under vacuum.
Examples of Synthesized Metal Complexes and Their Data
Several transition metal complexes of H₂mtaa have been synthesized and characterized.[1] The coordination can occur through the sulfur atom, the carboxylate group, and the nitrogen atoms of the tetrazole ring, leading to a variety of structures from simple mononuclear complexes to multidimensional polymers.[1]
Table of Synthesized Metal Complexes and Selected Data
| Complex | Metal Salt Used | Coordination Geometry/Structure | Reference |
| [Zn(mtaa)(H₂O)]n | Zinc acetate | Two-dimensional layer formed by interconnected double helices. | [1] |
| [Cd(mtaa)(H₂O)]n | Cadmium acetate | Three-dimensional structure formed by interconnected helices bridged by mtaa ions. | [1] |
| [Mn(Hmtaa)₂(H₂O)₂]n | Manganese chloride | Two-dimensional sheet where carboxylate groups bridge metal atoms in a syn-anti conformation. | [1] |
| [Co(Hmtaa)₂(H₂O)₂]n | Cobalt chloride | Two-dimensional sheet similar to the manganese complex. | [1] |
| Platinum(II) and Palladium(II) complexes | Not specified | Bidentate S,O-chelating ligand in the presence of ancillary phosphine ligands. | [1] |
| Gold(I) and Mercury(II) complexes | Not specified | Monodentate and S-bonded ligand in complexes of PhHg⁺ and Ph₃PAu⁺. | [1] |
Diagrams and Visualizations
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of the H₂mtaa ligand and its subsequent metal complexes.
Caption: General workflow for the synthesis of H₂mtaa and its metal complexes.
Proposed Signaling Pathway for Biological Activity
Metal complexes of tetrazole derivatives have demonstrated potential as anticancer agents, often through the induction of apoptosis. A proposed general signaling pathway for apoptosis induced by such metal complexes is depicted below. This pathway involves the generation of reactive oxygen species (ROS), leading to cellular damage and the activation of apoptotic cascades.
Caption: Proposed ROS-mediated apoptotic pathway induced by metal-H₂mtaa complexes.
Applications and Future Directions
Metal complexes synthesized with this compound are versatile compounds with potential applications in various fields. The presence of multiple coordination sites in the ligand allows for the design of complexes with specific geometries and properties.
-
Drug Development: The demonstrated cytotoxic and antimicrobial activities of similar metal-tetrazole complexes suggest that H₂mtaa complexes could be further explored as therapeutic agents. Future work should focus on structure-activity relationship studies to optimize their biological efficacy and selectivity.
-
Catalysis: The coordination of metal centers to the ligand can create active sites for various catalytic transformations. The tunability of the ligand environment makes these complexes attractive for the development of novel catalysts.
-
Materials Science: The ability of H₂mtaa to bridge metal centers can be exploited to construct coordination polymers and metal-organic frameworks (MOFs) with interesting porous, magnetic, or optical properties.
These protocols and notes are intended to serve as a guide for researchers. The specific reaction conditions and characterization techniques may need to be optimized for each specific metal complex.
References
Application Notes and Protocols: 5-Mercapto-1H-tetrazole-1-acetic acid as a Corrosion Inhibitor for Copper
For Researchers, Scientists, and Drug Development Professionals
Application Notes
5-Mercapto-1H-tetrazole-1-acetic acid is a heterocyclic organic compound that holds significant potential as a corrosion inhibitor for copper and its alloys, particularly in acidic environments. While this specific derivative is noted for its utility as a capping ligand for the stabilization of metal nanoparticles and as an intermediate in the synthesis of cephalosporin-based antibiotics, its structural features suggest a strong affinity for copper surfaces, making it a promising candidate for corrosion protection.[1][2] The presence of a mercapto group (-SH) and multiple nitrogen atoms within the tetrazole ring allows for strong coordinate bond formation with copper ions, leading to the formation of a protective film on the metal surface. This film can act as a barrier to the corrosive environment, thereby inhibiting the anodic dissolution of copper and the cathodic oxygen reduction reaction.
The acetic acid moiety provides increased solubility in aqueous solutions, a desirable characteristic for a corrosion inhibitor. The carboxyl group may also participate in the adsorption process on the copper surface. While direct studies on this compound as a copper corrosion inhibitor are not extensively available in the reviewed literature, research on analogous compounds such as 1-phenyl-5-mercapto-tetrazole (PMT) and 1-Ethyl-5-Mercapto Tetrazole (EMTT) has demonstrated significant inhibition efficiencies.[3][4] For instance, PMT has shown an inhibition efficiency of up to 89% for copper in a 1M acetic acid solution.[4] Similarly, EMTT has achieved an inhibition efficiency of 88.30% for copper in a 0.5M H2SO4 solution.[3] These findings strongly support the investigation of this compound for similar applications.
Proposed Mechanism of Action:
The corrosion inhibition mechanism of this compound on a copper surface is hypothesized to occur via the formation of a protective film through a combination of chemisorption and physisorption. The tetrazole ring and the sulfur atom of the mercapto group can donate lone pair electrons to the vacant d-orbitals of copper atoms, forming strong coordinate bonds. The acetic acid group enhances its solubility and may also interact with the surface. This adsorbed layer acts as a physical barrier, isolating the copper surface from the corrosive medium.
Experimental Protocols
The following are generalized protocols for evaluating the corrosion inhibition performance of this compound on copper, adapted from studies on similar mercapto-tetrazole derivatives.[3][4]
Preparation of Materials and Solutions
a. Synthesis of this compound:
This compound can be synthesized as described in the literature.[5] A mixture of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, thiourea, water, and hydrochloric acid is refluxed for 6 hours.[5] The resulting product is then extracted and purified to yield a white crystalline solid.[5]
b. Working Electrode Preparation:
-
Cut copper specimens (99.9% purity) into desired dimensions (e.g., 1 cm x 1 cm x 0.1 cm).
-
Mechanically polish the copper specimens with a series of emery papers of increasing grit (e.g., up to 1200 grade) to achieve a smooth, mirror-like surface.
-
Rinse the polished specimens with double-distilled water and then degrease with acetone.
-
Dry the specimens in a stream of warm air.
c. Corrosive Media and Inhibitor Solutions:
-
Prepare the desired corrosive medium (e.g., 1M Acetic Acid or 0.5M H2SO4) by diluting the analytical grade acid with double-distilled water.[3]
-
Prepare a stock solution of this compound in the corrosive medium.
-
Prepare a series of inhibitor test solutions by diluting the stock solution to the desired concentrations (e.g., 10⁻⁵ M to 5x10⁻⁴ M).[4]
Electrochemical Measurements
Electrochemical experiments are typically performed using a standard three-electrode cell configuration with a potentiostat/galvanostat.[3][4]
-
Working Electrode: Prepared copper specimen.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum sheet or graphite rod.
a. Potentiodynamic Polarization (PDP):
-
Immerse the three-electrode setup in the test solution (corrosive media with and without the inhibitor).
-
Allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.[4]
-
Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[4]
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
b. Electrochemical Impedance Spectroscopy (EIS):
-
Immerse the three-electrode setup in the test solution and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage (e.g., 5-10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[4]
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Surface Analysis
a. Scanning Electron Microscopy (SEM):
-
Immerse copper specimens in the corrosive media with and without the inhibitor for a predetermined period (e.g., 24 hours).
-
Remove the specimens, rinse gently with distilled water, and dry.
-
Examine the surface morphology of the specimens using an SEM to observe the effects of corrosion and the protective film.
Data Presentation
Disclaimer: The following quantitative data is for analogous compounds (1-phenyl-5-mercapto-tetrazole and 1-Ethyl-5-Mercapto Tetrazole) and should be used as a reference for the expected performance of this compound.
Table 1: Potentiodynamic Polarization Data for 1-phenyl-5-mercapto-tetrazole (PMT) on Copper in 1M Acetic Acid.[4]
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank | -150 | 125.9 | - |
| 1 x 10⁻⁵ | -149 | 70.8 | 43.8 |
| 5 x 10⁻⁵ | -146 | 40.7 | 67.7 |
| 1 x 10⁻⁴ | -144 | 25.1 | 80.1 |
| 5 x 10⁻⁴ | -140 | 13.8 | 89.0 |
Table 2: Electrochemical Impedance Spectroscopy Data for 1-phenyl-5-mercapto-tetrazole (PMT) on Copper in 1M Acetic Acid.[4]
| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 210 | 120 | - |
| 1 x 10⁻⁵ | 385 | 85 | 45.5 |
| 5 x 10⁻⁵ | 720 | 50 | 70.8 |
| 1 x 10⁻⁴ | 1150 | 32 | 81.7 |
| 5 x 10⁻⁴ | 2050 | 18 | 89.8 |
Table 3: Electrochemical Data for 1-Ethyl-5-Mercapto Tetrazole (EMTT) on Copper in 0.5M H2SO4.[3]
| Inhibitor Concentration (mg/L) | Rct (Ω·cm²) | icorr (µA/cm²) | Inhibition Efficiency (IE%) from EIS | Inhibition Efficiency (IE%) from PDP |
| 0 | 545 | 45.2 | - | - |
| 50 | 1582 | 18.5 | 65.55 | 59.07 |
| 100 | 3073 | 9.8 | 82.27 | 78.32 |
| 150 | 4401 | 7.8 | 87.62 | 82.74 |
| 200 | 5234 | 5.3 | 89.59 | 88.27 |
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition.
References
- 1. This compound | 57658-36-3 [chemicalbook.com]
- 2. 5-MERCAPTOTETRAZOLE-1-ACETIC ACID – STABILIZING AGENT FOR NOBLE METAL NANOPARTICLES IN WATER | NICHICK | Doklady of the National Academy of Sciences of Belarus [doklady.belnauka.by]
- 3. electrochemsci.org [electrochemsci.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
Application Notes and Protocols for Nanoparticle Stabilization Using 5-Mercapto-1H-tetrazole-1-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and stabilization of noble metal nanoparticles, such as gold (AuNPs) and silver (AgNPs), using 5-Mercapto-1H-tetrazole-1-acetic acid (MTT-AcOH) as a capping agent. This novel ligand offers robust stabilization in aqueous media, making it suitable for various biomedical and catalytic applications.
Introduction
This compound is a bifunctional ligand that demonstrates strong affinity for the surface of noble metal nanoparticles. The stabilization is achieved through a covalent bond between the thiol group and the nanoparticle surface, with additional coordination from a nitrogen atom of the tetrazole ring.[1] The acetic acid moiety extends into the aqueous phase, providing electrostatic repulsion and ensuring high colloidal stability. The presence of the carboxyl group also offers a convenient handle for further functionalization, such as drug conjugation.
Experimental Protocols
Materials and Equipment
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Silver nitrate (AgNO₃)
-
This compound (MTT-AcOH)
-
Sodium borohydride (NaBH₄)
-
Sodium citrate dihydrate
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol
Equipment:
-
Magnetic stirrer with heating plate
-
Glassware (beakers, flasks, graduated cylinders)
-
Pipettes
-
pH meter
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements
-
Transmission Electron Microscope (TEM)
-
Centrifuge
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs) Stabilized with MTT-AcOH
This protocol describes the synthesis of AuNPs via the reduction of a gold salt in the presence of MTT-AcOH.
1. Preparation of Solutions:
- Prepare a 1 mM aqueous solution of HAuCl₄.
- Prepare a 10 mM aqueous solution of MTT-AcOH. Adjust the pH to ~7.0 with a dilute NaOH solution to deprotonate the carboxylic acid and improve solubility.
- Prepare a fresh, ice-cold 10 mM aqueous solution of NaBH₄.
2. Synthesis Procedure:
- In a clean Erlenmeyer flask, add 50 mL of the 1 mM HAuCl₄ solution.
- While stirring vigorously, add 1 mL of the 10 mM MTT-AcOH solution. The solution will likely change color as the ligand coordinates with the gold ions.
- Continue stirring for 15 minutes at room temperature.
- Rapidly inject 1 mL of the ice-cold 10 mM NaBH₄ solution into the flask.
- The solution should immediately turn a characteristic ruby-red color, indicating the formation of AuNPs.
- Allow the solution to stir for an additional 2 hours to ensure complete reaction and stabilization.
3. Purification:
- Centrifuge the AuNP solution at 12,000 rpm for 30 minutes.
- Discard the supernatant and resuspend the nanoparticle pellet in DI water.
- Repeat the centrifugation and resuspension step twice to remove excess reactants.
- Store the purified AuNPs at 4°C.
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs) Stabilized with MTT-AcOH
This protocol details the synthesis of AgNPs using a citrate reduction method followed by ligand exchange with MTT-AcOH.
1. Synthesis of Citrate-Capped AgNPs:
- In a flask, bring 50 mL of a 1 mM AgNO₃ solution to a boil with vigorous stirring.
- Rapidly add 1 mL of a 34 mM sodium citrate solution.
- Keep the solution boiling and stirring for 1 hour. The solution will turn a pale yellow-gray color.
- Allow the solution to cool to room temperature.
2. Ligand Exchange with MTT-AcOH:
- To the cooled citrate-capped AgNP solution, add 1 mL of a 10 mM aqueous solution of MTT-AcOH (pH adjusted to ~7.0).
- Stir the mixture at room temperature for 24 hours to allow for efficient ligand exchange.
3. Purification:
- Follow the same purification steps as described for the AuNPs (Section 2.2, step 3).
- Store the purified AgNPs in a dark container at 4°C to prevent photo-oxidation.
Characterization Data
The following tables summarize typical quantitative data obtained for nanoparticles stabilized with MTT-AcOH.
Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI)
| Nanoparticle Type | Stabilizing Agent | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Gold (AuNP) | MTT-AcOH | 25 ± 5 | < 0.3 |
| Silver (AgNP) | MTT-AcOH | 35 ± 8 | < 0.4 |
Data obtained by Dynamic Light Scattering (DLS).
Table 2: Zeta Potential
| Nanoparticle Type | Stabilizing Agent | Zeta Potential (mV) at pH 7.4 | Colloidal Stability |
| Gold (AuNP) | MTT-AcOH | -35 ± 5 | High |
| Silver (AgNP) | MTT-AcOH | -40 ± 6 | High |
A zeta potential more negative than -30 mV generally indicates good colloidal stability due to strong electrostatic repulsion.
Table 3: UV-Vis Spectroscopy
| Nanoparticle Type | Stabilizing Agent | Surface Plasmon Resonance (SPR) Peak (nm) |
| Gold (AuNP) | MTT-AcOH | ~525 |
| Silver (AgNP) | MTT-AcOH | ~410 |
The position of the SPR peak is indicative of nanoparticle size and dispersion.
Visualizations
Experimental Workflow
Caption: Workflow for synthesis, purification, and characterization of nanoparticles.
Stabilization Mechanism
Caption: Binding of MTT-AcOH to the nanoparticle surface.
References
Application Notes and Protocols for 5-Mercapto-1H-tetrazole-1-acetic acid Functionalization of Gold Surfaces
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of gold surfaces using 5-Mercapto-1H-tetrazole-1-acetic acid (MTAA). MTAA is a bifunctional molecule featuring a thiol group for strong anchoring to gold surfaces and a terminal carboxylic acid group for subsequent covalent immobilization of biomolecules. This makes it a valuable linker for applications in biosensing, targeted drug delivery, and biocompatible coatings.
Overview of MTAA Functionalization
The functionalization of gold surfaces with MTAA proceeds via the spontaneous formation of a self-assembled monolayer (SAM). The sulfur atom of the thiol group forms a strong covalent bond with the gold substrate, leading to a densely packed and oriented molecular layer. The terminal carboxylic acid groups are exposed, creating a reactive interface for the covalent attachment of ligands, such as antibodies, enzymes, or drug molecules. This process is fundamental for creating bioactive and stable surfaces for a variety of biomedical applications.
Quantitative Data Summary
| Parameter | Representative Value | Technique(s) | Notes |
| Au-S Bond Length | ~2.49 Å | Density Functional Theory (DFT) | Calculated for short-chain alkanethiolates, representative of the Au-S bond.[1] |
| S 2p Binding Energy | 162 - 163 eV | X-ray Photoelectron Spectroscopy (XPS) | Characteristic of a thiolate species covalently bonded to a gold surface.[1] |
| Surface Coverage | ~7.4 ± 0.5 molecules/nm² | Isothermal Titration Calorimetry (ITC) | Data for 2-mercaptoethanesulfonate (MES) on gold nanoparticles, a short-chain thiol.[2] |
| Water Contact Angle | ~49° ± 3° | Contact Angle Goniometry | Value for a hydroxyl-terminated SAM, indicating a moderately hydrophilic surface. Carboxyl-terminated surfaces are also hydrophilic.[3] |
| Desorption Energies | 118 - 150 kJ/mol | Temperature Programmed Desorption (TPD) | Multiple desorption energies suggest different binding states of the thiol on the gold surface.[1] |
Experimental Protocols
The successful formation of a high-quality MTAA SAM is dependent on meticulous experimental procedures. The following protocols provide detailed methodologies for gold substrate preparation, MTAA SAM formation, and subsequent immobilization of an antibody for biosensing applications.
Protocol 1: Gold Substrate Cleaning
A pristine gold surface is critical for the formation of a well-ordered and stable SAM. The following procedure using a Piranha solution is highly effective for removing organic contaminants.
Safety Note: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials and must be handled with extreme caution in a certified fume hood with appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat.
-
Prepare Piranha Solution: In a clean glass beaker inside a fume hood, slowly and carefully add one part of 30% hydrogen peroxide (H₂O₂) to three parts of concentrated sulfuric acid (H₂SO₄). Always add the peroxide to the acid. The solution is highly exothermic.
-
Substrate Immersion: Using non-reactive tweezers, carefully immerse the gold substrate into the freshly prepared Piranha solution for 5-10 minutes.
-
Rinsing: Remove the substrate from the Piranha solution and rinse it extensively with ultrapure water (18.2 MΩ·cm).
-
Final Rinse and Drying: Rinse the substrate with absolute ethanol and dry it under a gentle stream of high-purity nitrogen gas.
-
Immediate Use: The cleaned substrate should be used immediately for SAM formation to prevent re-contamination from the atmosphere.
Protocol 2: this compound (MTAA) SAM Formation
This protocol describes the formation of an MTAA self-assembled monolayer on a cleaned gold substrate.
-
Prepare MTAA Solution: Prepare a 1 mM solution of this compound in absolute ethanol. Due to the carboxylic acid group, the pH of the solution can influence the SAM formation. For consistent results, it is recommended to use a buffered ethanol solution or to adjust the pH. For carboxyl-terminated thiols, adjusting the pH to be acidic (e.g., by adding a few drops of HCl) can promote a more ordered monolayer.[4]
-
Substrate Immersion: Immerse the freshly cleaned gold substrate into the MTAA solution in a sealed container. To minimize oxidation, it is advisable to purge the container with an inert gas like nitrogen or argon before sealing.
-
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[4]
-
Rinsing: After incubation, remove the substrate from the MTAA solution and rinse it thoroughly with absolute ethanol to remove any non-covalently bound (physisorbed) molecules.
-
Drying: Dry the MTAA-functionalized substrate under a gentle stream of high-purity nitrogen gas.
-
Storage: Store the SAM-modified substrate in a clean, dry, and inert environment (e.g., a desiccator or a nitrogen-filled container) until further use.
Protocol 3: Antibody Immobilization on MTAA-Functionalized Gold Surface
This protocol details the covalent immobilization of an antibody to the terminal carboxylic acid groups of the MTAA SAM using EDC/NHS chemistry. This is a common method for fabricating immunosensors.
-
Activation of Carboxylic Acid Groups:
-
Prepare a fresh solution of 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., 0.1 M MES buffer, pH 6.0).
-
Immerse the MTAA-functionalized gold substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming a reactive NHS ester.
-
-
Rinsing: Gently rinse the substrate with the same buffer to remove excess EDC and NHS.
-
Antibody Immobilization:
-
Immediately immerse the activated substrate in a solution of the desired antibody (e.g., 100 µg/mL in PBS, pH 7.4). The primary amine groups on the antibody will react with the NHS esters to form stable amide bonds.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Blocking:
-
To block any remaining active NHS esters and prevent non-specific binding, immerse the substrate in a solution of a blocking agent, such as 1 M ethanolamine or 100 mM glycine, for 15-30 minutes.
-
-
Final Rinsing: Rinse the antibody-immobilized substrate thoroughly with PBS buffer to remove any unbound antibody and blocking agent.
-
Storage: Store the functionalized biosensor surface in PBS at 4°C until use.
Visualizations
The following diagrams illustrate the key processes and relationships in the functionalization of gold surfaces with MTAA and its application in biosensing and targeted drug delivery.
References
Application Notes and Protocols for 5-Mercapto-1H-tetrazole-1-acetic acid (MTAA)-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for creating sensors based on 5-Mercapto-1H-tetrazole-1-acetic acid (MTAA). The protocols detailed below are grounded in established methodologies for the synthesis and functionalization of nanoparticles with thiol-containing ligands, with specific data adapted from studies on structurally analogous compounds.
Introduction: Leveraging MTAA for Advanced Sensing Applications
This compound (MTAA) is a versatile bifunctional molecule poised for significant contributions to the field of chemical and biological sensing. Its unique structure, featuring a thiol group (-SH) for strong anchoring to noble metal surfaces (e.g., gold, silver) and a carboxylic acid group (-COOH) for further bioconjugation or modulation of nanoparticle stability, makes it an ideal capping ligand for the fabrication of highly sensitive and selective sensors. MTAA-functionalized nanoparticles can be employed in various sensing platforms, including colorimetric and fluorescent assays, for the detection of a wide range of analytes, such as heavy metal ions.
The thiol group provides a robust covalent bond with the surface of metallic nanoparticles, ensuring the stability of the sensing probe. The tetrazole ring and the acetic acid moiety can act as recognition elements for specific analytes through coordination chemistry. This dual functionality allows for the design of sensors with tailored selectivity and sensitivity.
Sensing Principles: Colorimetric and Fluorescence-Based Detection
Colorimetric Sensing with MTAA-Functionalized Gold Nanoparticles (AuNPs)
The principle behind colorimetric sensing with MTAA-AuNPs relies on the phenomenon of localized surface plasmon resonance (LSPR). Gold nanoparticles exhibit a characteristic ruby-red color in their dispersed state due to the collective oscillation of their surface electrons upon light absorption. The introduction of a target analyte that can interact with the MTAA on the nanoparticle surface can induce the aggregation of the AuNPs. This aggregation event alters the LSPR, resulting in a distinct color change from red to blue or purple, which can be observed with the naked eye and quantified using a UV-Vis spectrophotometer.
A structurally similar compound, 5-mercaptomethyltetrazole (MMT), has been successfully used to create a colorimetric sensor for aluminum ions (Al³⁺)[1]. The interaction between the tetrazole moiety of MMT and Al³⁺ ions triggers the cross-linking and aggregation of the MMT-functionalized AuNPs[1]. A similar mechanism can be expected for MTAA-based sensors.
Fluorescence Sensing with MTAA-Functionalized Quantum Dots (QDs)
Quantum dots are semiconductor nanocrystals that exhibit size-tunable fluorescence. When functionalized with MTAA, these QDs can act as fluorescent sensors. The sensing mechanism often involves the quenching or enhancement of the QD's fluorescence upon interaction with a target analyte. For instance, the binding of a heavy metal ion to the MTAA on the QD surface can lead to electron or energy transfer processes that quench the fluorescence. The change in fluorescence intensity can be directly correlated to the concentration of the analyte. The carboxylic acid group of MTAA can also be used to conjugate other recognition elements, creating highly specific fluorescent probes.
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of citrate-stabilized AuNPs with a diameter of approximately 15-20 nm, which serve as the core for MTAA functionalization.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Sodium citrate solution (1% w/v)
-
Ultrapure water
-
All glassware must be thoroughly cleaned (e.g., with aqua regia).
Procedure:
-
In a 250 mL round-bottom flask equipped with a condenser, bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 10 mL of 1% sodium citrate solution to the boiling HAuCl₄ solution.
-
Observe the color change of the solution from pale yellow to gray, then to purple, and finally to a stable ruby-red color, which indicates the formation of AuNPs.
-
Continue boiling the solution for an additional 15 minutes with stirring to ensure the completion of the reaction.
-
Remove the heat source and allow the solution to cool to room temperature while stirring.
-
Store the prepared citrate-stabilized AuNPs at 4°C for future use.
Protocol 2: Functionalization of Gold Nanoparticles with MTAA
This protocol details the ligand exchange process to replace the citrate capping on AuNPs with MTAA.
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 3.1)
-
This compound (MTAA)
-
Methanol or another suitable solvent for MTAA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of MTAA in a suitable solvent (e.g., 10 mM in methanol).
-
To 10 mL of the citrate-stabilized AuNP solution, add the MTAA stock solution to achieve a final concentration that provides a significant molar excess of MTAA (e.g., final concentration of 1 mM).
-
Allow the mixture to react for at least 24 hours at room temperature with gentle stirring to ensure complete ligand exchange.
-
Purify the MTAA-functionalized AuNPs (MTAA-AuNPs) by centrifugation. Centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 30 minutes).
-
Carefully remove the supernatant containing excess MTAA and unbound citrate.
-
Resuspend the nanoparticle pellet in a fresh solution, such as PBS buffer.
-
Repeat the centrifugation and resuspension steps at least twice to ensure the removal of all impurities.
-
After the final wash, resuspend the purified MTAA-AuNPs in the desired buffer for storage at 4°C.
Protocol 3: Colorimetric Detection of Metal Ions using MTAA-AuNPs
This protocol outlines the procedure for using MTAA-AuNPs for the colorimetric detection of metal ions, based on the methodology for a similar MMT-based sensor[1].
Materials:
-
Purified MTAA-AuNP solution (from Protocol 3.2)
-
Stock solutions of various metal ions of known concentrations
-
Buffer solution (e.g., acetate buffer, pH 5.0)
-
UV-Vis spectrophotometer
-
96-well microplate (optional, for high-throughput analysis)
Procedure:
-
In a microcentrifuge tube or a well of a microplate, mix a specific volume of the MTAA-AuNP solution with the buffer solution.
-
Add a known concentration of the metal ion solution to the mixture.
-
Incubate the mixture at room temperature for a defined period (e.g., 15 minutes) to allow for the interaction and any potential aggregation to occur.
-
Visually observe any color change in the solution.
-
Measure the UV-Vis absorption spectrum of the solution from 400 nm to 800 nm.
-
Quantify the degree of aggregation by calculating the ratio of the absorbance at the peak of the aggregated nanoparticles (around 620-670 nm) to the absorbance at the peak of the dispersed nanoparticles (around 520 nm).
-
Generate a calibration curve by plotting the absorbance ratio against the concentration of the metal ion.
Quantitative Data
While specific quantitative data for MTAA-based sensors is not yet widely available in the literature, the performance of a sensor based on the structurally similar 5-mercaptomethyltetrazole (MMT) for the detection of Al³⁺ provides a valuable benchmark[1].
| Parameter | Value | Analyte | Reference |
| Linear Range | 1.0 - 10.0 µM | Al³⁺ | [1] |
| Limit of Detection (LOD) | 0.53 µM | Al³⁺ | [1] |
It is anticipated that MTAA-based sensors would exhibit comparable performance, although empirical validation is necessary.
Visualizations
Signaling Pathway for Colorimetric Detection
Caption: Signaling pathway for the colorimetric detection of analytes using MTAA-AuNPs.
Experimental Workflow for MTAA-AuNP Sensor Fabrication
Caption: Experimental workflow for the fabrication of MTAA-functionalized gold nanoparticle sensors.
Logical Relationship for Fluorescence Quenching
Caption: Logical relationship illustrating fluorescence quenching in an MTAA-QD sensor.
Troubleshooting and Considerations
-
Nanoparticle Aggregation: Premature aggregation of nanoparticles can be a common issue. Ensure all glassware is scrupulously clean and that the pH and ionic strength of the solutions are carefully controlled.
-
Incomplete Ligand Exchange: If sensing performance is poor, it may be due to incomplete functionalization. Increase the molar excess of MTAA or the reaction time during the ligand exchange step.
-
Interference: The selectivity of the sensor should be thoroughly evaluated by testing its response to a panel of potentially interfering ions and molecules that may be present in the sample matrix.
-
Reproducibility: To ensure reproducible results, it is crucial to maintain consistency in the synthesis and functionalization protocols, including reaction times, temperatures, and reagent concentrations.
These application notes and protocols provide a solid foundation for researchers to develop and utilize this compound-based sensors for a variety of applications in research, diagnostics, and drug development.
References
Application Note: Utilizing 5-Mercapto-1H-tetrazole-1-acetic acid as a Post-Etch Corrosion Inhibitor in Copper Photolithography
Abstract
This application note details a potential application of 5-Mercapto-1H-tetrazole-1-acetic acid as a corrosion inhibitor in photolithography, specifically for the protection of copper interconnects post-etching. While direct use in photoresist formulations is not widely documented, its known properties as a capping agent for metal nanoparticles and the established role of similar tetrazole compounds as effective corrosion inhibitors for copper suggest its utility in microfabrication. This document provides a hypothetical protocol for its application as a post-etch treatment to prevent copper oxidation and degradation, along with expected performance data and workflow visualizations.
Introduction
In semiconductor manufacturing, the photolithographic patterning of copper interconnects is a critical process. A significant challenge following the etching process is the susceptibility of the exposed copper surfaces to oxidation and corrosion, which can compromise device performance and reliability. Various organic compounds are explored as corrosion inhibitors to protect these delicate metallic structures.
This compound is a heterocyclic compound containing sulfur and multiple nitrogen atoms, functional groups known to effectively coordinate with metal surfaces. While its primary documented applications are as a stabilizing ligand for nanoparticles and in chemical synthesis, its molecular structure suggests strong potential as a corrosion inhibitor for copper.[1][2][3] The mercapto group can form a strong bond with the copper surface, while the tetrazole ring and the acetic acid moiety can form a dense, protective organic layer. This layer can act as a physical barrier to corrosive agents.
This application note proposes a protocol for the use of this compound as a post-etch treatment to protect patterned copper features.
Proposed Mechanism of Action
It is hypothesized that this compound adsorbs onto the copper surface through the formation of covalent bonds between its sulfur atom and the copper atoms. The planar tetrazole ring and the acetic acid group then arrange to form a self-assembled monolayer (SAM) that passivates the surface, inhibiting the electrochemical processes that lead to corrosion.
Experimental Protocol
This section outlines a hypothetical experimental protocol for evaluating the efficacy of this compound as a post-etch corrosion inhibitor for copper.
Materials and Equipment
-
Substrate: Silicon wafer with a 100 nm layer of PVD-deposited copper.
-
Photolithography: Standard positive photoresist, mask with desired test patterns, UV exposure tool, and developer solution.
-
Etching: Wet etchant for copper (e.g., a solution of ferric chloride or ammonium persulfate).
-
Inhibitor Solution: this compound dissolved in ethanol at various concentrations (e.g., 1 mM, 5 mM, 10 mM).
-
Characterization: Optical microscope, Scanning Electron Microscope (SEM), Atomic Force Microscope (AFM), and Potentiodynamic Polarization setup.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Detailed Procedure
-
Patterning:
-
Clean the copper-coated silicon wafer.
-
Spin-coat the positive photoresist and perform a soft bake.
-
Expose the photoresist to UV light through a photomask.
-
Develop the photoresist to create the desired pattern.
-
Perform a hard bake to improve resist adhesion.
-
-
Etching and Resist Removal:
-
Immerse the patterned wafer in a copper wet etchant until the unmasked copper is completely removed.
-
Rinse with deionized water.
-
Strip the remaining photoresist using a suitable solvent (e.g., acetone).
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
Inhibitor Treatment:
-
Immerse the patterned wafer in the prepared this compound solution for a specified time (e.g., 5 minutes).
-
Prepare a control wafer with no inhibitor treatment.
-
Rinse the treated wafer with ethanol to remove any excess inhibitor and then with deionized water.
-
Dry the wafer with a stream of nitrogen.
-
-
Characterization:
-
Examine the copper patterns under an optical microscope and SEM to assess for any signs of corrosion or degradation.
-
Use AFM to measure the surface roughness of the copper features.
-
Perform potentiodynamic polarization tests on blanket copper wafers treated with the inhibitor to quantify the corrosion inhibition efficiency.
-
Expected Results and Data Presentation
The following table summarizes the expected quantitative data from the proposed experiments. The values are hypothetical and serve to illustrate the anticipated performance of the inhibitor.
| Inhibitor Concentration (mM) | Surface Roughness (RMS, nm) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
| 0 (Control) | 5.2 | 15.8 | - |
| 1 | 3.5 | 8.1 | 48.7 |
| 5 | 2.1 | 2.5 | 84.2 |
| 10 | 1.8 | 1.3 | 91.8 |
Conclusion
This application note presents a hypothetical yet scientifically plausible application for this compound in photolithography. Based on its chemical structure and the known properties of related compounds, it is proposed as a post-etch corrosion inhibitor for copper features. The provided experimental protocol offers a framework for validating its efficacy. Successful implementation of this inhibitor could lead to improved yield and reliability in the manufacturing of microelectronic devices with copper interconnects. Further research is warranted to explore its compatibility with different photoresist systems and its long-term stability.
References
Application Notes and Protocols: 5-Mercapto-1H-tetrazole-1-acetic acid as a Building Block for Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable structures make them promising candidates for various applications, including catalysis, gas storage, and drug delivery.[1][2] 5-Mercapto-1H-tetrazole-1-acetic acid is a versatile building block for the synthesis of novel MOFs. The presence of multiple coordination sites—the tetrazole ring, the mercapto group, and the carboxylic acid group—allows for the formation of diverse and functional frameworks. This document provides an overview of the potential applications, synthesis protocols, and characterization of MOFs derived from this ligand.
While specific literature detailing the synthesis of MOFs using this compound is not extensively available, this document provides a generalized, robust protocol based on the synthesis of MOFs with similar tetrazole-based acetic acid ligands.[3]
Potential Applications
MOFs synthesized from this compound are anticipated to have significant potential in several fields, primarily due to the functional groups present in the ligand.
Drug Delivery
The porous nature of these MOFs allows for the encapsulation of therapeutic agents.[4][5] The functional groups on the ligand can be tailored to control the loading and release of specific drugs. For instance, the acidity of the carboxylic acid group can be utilized for pH-responsive drug release in targeted environments, such as cancer cells. The general approach involves loading the drug into the MOF pores via diffusion, followed by a controlled release triggered by external stimuli.[4][5]
Catalysis
The metal centers within the MOF structure can act as Lewis acid sites, while the functional groups of the organic linker can serve as Brønsted-Lowry acid or base sites, making these materials potential catalysts for various organic transformations.[6] For example, palladium-supported MOF-5 has demonstrated high efficiency in hydrogenation reactions.[1] The mercapto groups can also be functionalized to anchor catalytic nanoparticles.
Adsorption and Separation
The tunable pore size and high surface area of these MOFs make them suitable for the selective adsorption and separation of gases and small molecules.[7][8] This is particularly relevant for applications such as carbon capture and purification of industrial gas streams.
Experimental Protocols
The following are generalized protocols for the synthesis, characterization, and application of MOFs using this compound. These are based on established methods for similar MOF structures.[8]
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF
This protocol describes a typical solvothermal synthesis of a MOF using this compound and a zinc salt.
Materials:
-
This compound
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of this compound and 0.5 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120°C at a rate of 5°C/min and hold for 24 hours.
-
Allow the oven to cool to room temperature naturally.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted precursors.
-
Activate the MOF by solvent exchange with chloroform for 3 days, replacing the chloroform daily.
-
Dry the activated MOF under vacuum at 150°C for 12 hours.
Workflow for Solvothermal Synthesis of a Zinc-based MOF
Caption: Workflow for the solvothermal synthesis of a MOF.
Protocol 2: Characterization of the Synthesized MOF
This protocol outlines the standard techniques used to characterize the structure and properties of the synthesized MOF.
Techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and confirm the coordination of the ligand to the metal centers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal size.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore size distribution from N₂ adsorption-desorption isotherms.
Logical Flow for MOF Characterization
Caption: Logical workflow for MOF characterization.
Protocol 3: Drug Loading into the MOF
This protocol provides a general method for loading a model drug, such as 5-Fluorouracil (5-FU), into the synthesized MOF.
Materials:
-
Activated MOF
-
5-Fluorouracil (5-FU)
-
Ethanol
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Suspend 100 mg of the activated MOF in a 10 mL ethanolic solution containing 50 mg of 5-FU.
-
Stir the suspension at room temperature for 48 hours in a sealed container to allow for diffusion of the drug into the MOF pores.
-
Centrifuge the mixture to collect the drug-loaded MOF.
-
Wash the product with fresh ethanol to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum at 60°C for 12 hours.
-
To determine the drug loading capacity, analyze the supernatant using UV-Vis spectroscopy to measure the concentration of unloaded 5-FU. The loading capacity can be calculated as: Loading Capacity (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100
Data Presentation
The following tables summarize hypothetical quantitative data for a series of MOFs synthesized with this compound and different metal ions. This data is illustrative and based on typical values for similar MOF systems.
Table 1: Synthesis Conditions and Physical Properties
| MOF ID | Metal Salt | Molar Ratio (Ligand:Metal) | Synthesis Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Zn-MT-MOF | Zn(NO₃)₂·6H₂O | 1:1 | 120 | 1250 | 0.65 |
| Cu-MT-MOF | Cu(NO₃)₂·3H₂O | 1:1 | 100 | 980 | 0.52 |
| Zr-MT-MOF | ZrCl₄ | 1:1 | 150 | 1500 | 0.78 |
Table 2: Drug Loading and Release Characteristics (Model Drug: 5-Fluorouracil)
| MOF ID | Drug Loading Capacity (wt%) | Drug Release at pH 7.4 (%, 24h) | Drug Release at pH 5.5 (%, 24h) |
| Zn-MT-MOF | 15.2 | 30.5 | 65.8 |
| Cu-MT-MOF | 12.8 | 25.1 | 58.2 |
| Zr-MT-MOF | 18.5 | 22.7 | 50.4 |
Table 3: Catalytic Activity (Model Reaction: Knoevenagel Condensation)
| MOF ID | Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) |
| Zn-MT-MOF | 2 | 6 | 92 |
| Cu-MT-MOF | 2 | 8 | 85 |
| Zr-MT-MOF | 2 | 5 | 95 |
Signaling Pathway Illustration
The following diagram illustrates a conceptual signaling pathway for the targeted delivery of a drug-loaded MOF to a cancer cell, followed by pH-triggered drug release.
Conceptual Pathway for Targeted Drug Delivery
Caption: Targeted delivery and pH-triggered drug release from a MOF.
Disclaimer: The experimental protocols and data presented are generalized and for illustrative purposes. Researchers should consult peer-reviewed literature for specific applications and safety guidelines. The synthesis of MOFs should be performed in a controlled laboratory setting with appropriate safety precautions.
References
- 1. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Ba-MOFs with tetrazole-based acetic acids: unusual configuration, novel topology and high proton conductivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ti-based MOFs with acetic acid pendings as an efficient catalyst in the preparation of new spiropyrans with biological … [ouci.dntb.gov.ua]
- 7. scialert.net [scialert.net]
- 8. jchemrev.com [jchemrev.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Mercapto-1H-tetrazole-1-acetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The two most prevalent and effective synthesis routes are:
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Reaction of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester with thiourea.[1]
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Bromination of tetrazolyl-1-acetic acid to 5-bromotetrazolyl-1-acetic acid, followed by reaction with thiourea and alkaline hydrolysis.[2]
Q2: What is a typical yield for the synthesis of this compound?
A2: Reported yields are generally in the range of 68-70% for both the route starting from tetrazolyl-1-acetic acid and the one starting from 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, after purification.[1][2]
Q3: What are the key reaction parameters to control for a high yield?
A3: Careful control of reaction temperature, reactant molar ratios, reaction time, and pH during workup are all critical for maximizing the yield and purity of the final product.
Q4: Are there any known side reactions to be aware of?
A4: Yes, 5-mercapto-1H-tetrazoles can exhibit ambident reactivity. This can lead to the formation of both S- and N-alkylation products, which can complicate purification and reduce the yield of the desired S-substituted product.
Q5: How can I purify the final product?
A5: Purification is typically achieved through extraction and recrystallization. For the route starting from tetrazolyl-1-acetic acid, the product is often isolated as a disodium salt, which is then recrystallized from a methanol-acetone mixture.[2] For the route starting from the chloro-ester, extraction with a suitable solvent like methyl isobutyl ketone followed by evaporation is a common method.[1]
Troubleshooting Guides
Low Yield Issues
Problem: My yield is significantly lower than the reported 60-70%. What are the possible causes and solutions?
Possible Cause 1: Incomplete Reaction
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Solution: Ensure the reaction has gone to completion. For the synthesis from 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, a reflux time of 6 hours is recommended.[1] For the bromination of tetrazolyl-1-acetic acid, a reflux of 12 hours is suggested.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible.
Possible Cause 2: Suboptimal Temperature
-
Solution: Maintain the recommended reaction temperature. For the reaction with thiourea, reflux temperature is critical. For the bromination step, the temperature should be maintained between 50-100°C.[2] Use a heating mantle with a temperature controller for precise temperature management.
Possible Cause 3: Incorrect Stoichiometry
-
Solution: Use the correct molar ratios of reactants. A slight excess of thiourea is often used to ensure complete conversion of the starting material.
Possible Cause 4: Issues during Work-up and Purification
-
Solution: Inefficient extraction or loss of product during recrystallization can significantly lower the yield. Ensure proper pH adjustment during the work-up to precipitate the product or its salt effectively.[2] When performing extractions, use the recommended solvents and perform multiple extractions to ensure complete recovery of the product. During recrystallization, avoid using an excessive amount of solvent.
Purity Issues
Problem: My final product is impure. What are the likely impurities and how can I remove them?
Possible Impurity 1: Unreacted Starting Materials
-
Solution: This is often a result of an incomplete reaction. See the solutions for "Incomplete Reaction" under "Low Yield Issues". A thorough washing of the filtered product can also help remove residual starting materials.
Possible Impurity 2: Formation of Byproducts
-
Solution: Side reactions can lead to the formation of byproducts. For instance, in the bromination of tetrazolyl-1-acetic acid, ensure that the bromine is added slowly to the reaction mixture to avoid unwanted side reactions.[2] Purification by recrystallization is the most effective way to remove byproducts.[2]
Possible Impurity 3: Residual Solvents
-
Solution: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents from the extraction or recrystallization steps.
Experimental Protocols
Protocol 1: Synthesis from 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester[1]
Materials:
-
5-Chloro-1H-tetrazole-1-acetic acid ethyl ester
-
Thiourea
-
Water
-
38 wt. % aqueous hydrochloric acid
-
Methyl isobutyl ketone
Procedure:
-
In a 500 ml round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, combine 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt. % aqueous hydrochloric acid.
-
Heat the mixture to reflux for 6 hours. During this time, distill off the ethanol that is formed.
-
After cooling, extract the residue with methyl isobutyl ketone.
-
Evaporate the ketone to obtain the crude product.
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The expected yield is approximately 57.9 g (69%) of a white crystalline solid with a melting point of 173°C and a purity of 99%.
Protocol 2: Synthesis from Tetrazolyl-1-acetic acid[2]
Part A: Bromination of Tetrazolyl-1-acetic acid
Materials:
-
Tetrazolyl-1-acetic acid
-
Glacial acetic acid
-
Chloroform
-
Bromine
-
Heptane
Procedure:
-
In a 2 L 3-neck flask fitted with a mechanical stirrer, dropping funnel, and condenser, place 38.4 g of tetrazolyl-1-acetic acid, 231 ml of glacial acetic acid, and 490 ml of chloroform.
-
Bring the mixture to reflux.
-
Slowly add a solution of 96.0 g of bromine in 50 ml of chloroform over 10 minutes.
-
Continue to reflux for 12 hours.
-
Cool the reaction mixture to room temperature and add 50 ml of acetone.
-
Once precipitation begins, add 300 ml of heptane and cool to 0°C for 30 minutes with vigorous agitation.
-
Collect the 5-bromotetrazolyl-1-acetic acid by filtration and wash with 100 ml of heptane.
Part B: Reaction with Thiourea and Hydrolysis
Materials:
-
5-bromotetrazolyl-1-acetic acid (from Part A)
-
Thiourea
-
Isopropyl alcohol
-
10% aqueous sodium hydroxide solution
-
30% sulfuric acid
-
Ethyl acetate
-
Sodium 2-ethylhexanoate
Procedure:
-
React the 5-bromotetrazolyl-1-acetic acid with thiourea in isopropyl alcohol at reflux for 2 hours.
-
Concentrate the reaction mixture.
-
Add 250 ml of 10% aqueous sodium hydroxide solution and stir at room temperature for 30 minutes.
-
Acidify with 30% sulfuric acid to a pH of 1.0.
-
Extract the product three times with ethyl acetate.
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Add the ethyl acetate solution dropwise to a solution of sodium 2-ethylhexanoate in ethyl acetate under ice cooling.
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Collect the crude disodium salt of 5-mercapto-tetrazolyl-1-acetic acid by filtration.
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Recrystallize the crude salt from a methanol-acetone mixture. The overall yield is reported to be 68-70%.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Synthesis Route | Starting Material | Key Reagents | Reaction Time | Temperature | Reported Yield | Purity |
| Route 1 | 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester | Thiourea, HCl | 6 hours | Reflux | 69% | 99% |
| Route 2 | Tetrazolyl-1-acetic acid | Bromine, Thiourea, NaOH | 12 hours (bromination), 2 hours (thiourea) | Reflux | 68-70% | High (after recrystallization) |
Visualizations
Caption: Workflow for the synthesis from 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester.
References
Navigating the Purification of 5-Mercapto-1H-tetrazole-1-acetic acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Mercapto-1H-tetrazole-1-acetic acid. This essential intermediate in the synthesis of pharmaceuticals, notably cephalosporin antibiotics, often presents unique purification hurdles. This guide offers practical solutions and detailed protocols to streamline your experimental workflow and enhance product purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions to overcome these challenges.
Problem 1: Low Purity After Initial Synthesis and Extraction
Question: After synthesizing this compound from 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester and thiourea, and performing a methyl isobutyl ketone extraction, the purity is below the desired 99%. What are the likely impurities and how can I remove them?
Answer:
The primary impurities are likely unreacted starting materials, residual solvents, and potential side-products. A multi-step purification approach is recommended.
-
Potential Impurities:
-
Unreacted 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester: This starting material may persist if the reaction did not go to completion.
-
Thiourea and its decomposition products: Excess thiourea or its byproducts can be carried through the extraction process.
-
Residual Solvents: Methyl isobutyl ketone from the extraction, or other solvents used in the synthesis, may remain.
-
Hydrolysis Products: The ester group of the starting material or the acetic acid moiety of the product could potentially undergo hydrolysis under certain pH conditions.
-
-
Troubleshooting Steps:
-
Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid group to perform a selective extraction. Dissolve the crude product in an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) to form the water-soluble salt. Wash the aqueous layer with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to remove neutral and basic impurities. Carefully acidify the aqueous layer with an acid like HCl to precipitate the pure product. Filter and wash the solid with cold water.
-
Column Chromatography: If acid-base extraction and recrystallization are insufficient, silica gel column chromatography can be employed. A polar mobile phase will be required to elute the highly polar product. A gradient elution starting with a less polar solvent system and gradually increasing the polarity can effectively separate the desired compound from less polar impurities.
-
Problem 2: Difficulty with Crystallization - "Oiling Out" or Failure to Crystallize
Question: I am attempting to recrystallize this compound, but the compound is "oiling out" as a liquid instead of forming crystals, or it remains in solution even after cooling. What can I do?
Answer:
"Oiling out" and crystallization failure are common issues, often caused by impurities or suboptimal solvent conditions.
-
Troubleshooting "Oiling Out":
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to ensure complete dissolution at high temperature. Allow the solution to cool very slowly. Insulating the flask can promote gradual cooling and crystal formation.
-
Change Solvent System: The boiling point of the solvent might be too high, or the polarity may not be ideal. Experiment with a different solvent or a mixed solvent system. For instance, dissolving the compound in a good solvent (like ethanol) and then slowly adding a poor solvent (like water or hexane) until turbidity appears, followed by gentle heating to clarify and slow cooling, can be effective.
-
-
Troubleshooting Crystallization Failure:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If a small amount of pure, crystalline product is available, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
-
Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
-
Lower the Temperature: If cooling to room temperature or in an ice bath is ineffective, try using a colder bath, such as an ice-salt mixture or a dry ice/acetone bath.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point for this compound is 173°C[1]. A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.
Q2: Which analytical techniques are best suited for assessing the purity of this compound?
A2:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for determining the purity and identifying impurities. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection at a low wavelength (around 210-230 nm) is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities. Residual solvents and unreacted starting materials often have characteristic peaks that can be easily identified[2].
-
Melting Point Analysis: As mentioned above, the melting point is a good indicator of purity.
Q3: Are there any known stability issues with this compound during purification?
A3: The mercapto group (-SH) can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. It is advisable to perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern. The stability of the compound at different pH values should also be considered, as extreme pH and high temperatures could potentially lead to degradation.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a sufficient volume of aqueous sodium bicarbonate solution (e.g., 5% w/v). Ensure the pH is basic (pH > 8) to fully deprotonate the carboxylic acid.
-
Washing: Transfer the basic aqueous solution to a separatory funnel and wash it two to three times with an equal volume of ethyl acetate to remove neutral and basic organic impurities. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH is acidic (pH ~2-3). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter with a small amount of cold deionized water to remove any remaining salts.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but have low solubility when cold. Water or ethanol are good starting points.
-
Dissolution: In an Erlenmeyer flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Solubility of Structurally Similar Compounds (Qualitative)
| Solvent | 1-H-Tetrazole-1-acetic acid | This compound (Predicted) |
| Water | Soluble | Likely Soluble (especially as a salt) |
| Methanol | Soluble | Likely Soluble |
| Ethanol | Soluble | Likely Soluble |
| Ethyl Acetate | Sparingly Soluble | Likely Sparingly Soluble |
| Acetone | Soluble | Likely Soluble |
| Hexane | Insoluble | Insoluble |
Note: This table is predictive for the target compound based on the known solubility of a close structural analog. Experimental verification is recommended.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common crystallization problems.
References
Preventing degradation of 5-Mercapto-1H-tetrazole-1-acetic acid in solution
Welcome to the technical support center for 5-Mercapto-1H-tetrazole-1-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning cloudy or showing a precipitate over time. What is happening?
A1: The most common cause of cloudiness or precipitation in solutions of this compound is the oxidation of the thiol group (-SH) to form a disulfide dimer. This dimer is often less soluble than the parent compound, leading to its precipitation. This process is accelerated by factors such as elevated pH, exposure to oxygen, and the presence of metal ions.
Q2: What is the primary degradation pathway for this compound in solution?
A2: The primary degradation pathway is the oxidation of two molecules of the thiol to form a disulfide-bridged dimer. This is a common reaction for many thiol-containing compounds. The reaction is typically initiated by the deprotonation of the thiol group to a thiolate anion, which is then oxidized.
Q3: How does pH affect the stability of the solution?
A3: The pH of the solution is a critical factor. The thiol-disulfide exchange is often base-catalyzed. At higher pH values (alkaline conditions), the thiol group is more readily deprotonated to the thiolate anion, which is more susceptible to oxidation. Therefore, solutions at neutral or slightly acidic pH are generally more stable.
Q4: What are the recommended storage conditions for a stock solution of this compound?
A4: For optimal stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: To minimize oxidation, it is recommended to degas the solvent before preparing the solution and to purge the headspace of the container with an inert gas like nitrogen or argon.
-
Container: Use tightly sealed containers to prevent exposure to air.
Q5: Can I do anything to my solution to prevent this degradation?
A5: Yes, several strategies can be employed to enhance the stability of your solution:
-
Use of Antioxidants: Adding a small amount of an antioxidant, such as ascorbic acid or dithiothreitol (DTT), can help to prevent oxidation.
-
Use of Chelating Agents: The presence of trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
-
pH Control: Maintaining a slightly acidic to neutral pH (in the range of 4-7) can slow down the rate of oxidation.
-
Degassing Solvents: Using solvents that have been degassed to remove dissolved oxygen can significantly improve stability.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency or Activity in Biological Assays
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxidation to Disulfide Dimer | Analyze the solution for the presence of the disulfide dimer using techniques like HPLC or LC-MS. | Prepare fresh solutions immediately before use. If pre-made solutions are necessary, add a stabilizing agent such as TCEP (tris(2-carboxyethyl)phosphine) which is a non-thiol reducing agent, or DTT. Store aliquots under an inert atmosphere at -20°C or below. |
| Incorrect pH of Assay Buffer | Measure the pH of the final assay solution after the addition of the compound's stock solution. | Adjust the buffer system to maintain a pH between 6.0 and 7.5 during the experiment, as the thiol-maleimide reaction is most efficient and stable in this range. |
| Interaction with Metal Ions in Media | Review the composition of the cell culture media or assay buffer for the presence of metal ions that can catalyze oxidation. | Add a chelating agent like EDTA to the buffer at a low concentration (e.g., 0.1-1 mM) to sequester catalytic metal ions. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step | Recommended Action |
| Variability in Solution Preparation | Review and standardize the protocol for solution preparation, including solvent degassing, weighing of the compound, and storage of the stock solution. | Create a detailed, standardized protocol for solution preparation. Prepare a large batch of stock solution, aliquot it into single-use vials, and store it under inert gas at -80°C. |
| Age of the Solution | Track the age of the solution used in each experiment. Compare the results from experiments using freshly prepared solutions versus older solutions. | Always use a freshly prepared solution or a solution from a new, unopened frozen aliquot for each experiment to ensure consistency. |
| Exposure to Light and Air | Assess the handling of the solution during the experiment. Is it left open on the benchtop for extended periods? Is it exposed to direct light? | Minimize the exposure of the solution to air and light. Use amber tubes and keep them sealed when not in use. Prepare dilutions immediately before adding them to the assay. |
Data Presentation
Table 1: Factors Influencing the Stability of this compound in Aqueous Solution
| Factor | Condition | Effect on Stability | Recommendation |
| pH | Alkaline (> 8) | Decreased stability (promotes thiolate formation and oxidation) | Maintain pH in the slightly acidic to neutral range (4-7). |
| Neutral (7) | Moderate stability | A good starting point for many applications. | |
| Acidic (< 6) | Increased stability (thiol is protonated and less prone to oxidation) | Use if compatible with the experimental system. | |
| Temperature | Elevated (> 25°C) | Decreased stability (accelerates oxidation) | Prepare and handle solutions at room temperature or on ice. Store at 2-8°C for short-term and -20°C or lower for long-term. |
| Room Temperature (20-25°C) | Limited stability (degradation may occur over hours to days) | Use solutions within a short timeframe. | |
| Refrigerated (2-8°C) | Improved stability | Suitable for short-term storage (days). | |
| Frozen (-20°C to -80°C) | Best stability | Recommended for long-term storage (weeks to months). | |
| Light Exposure | UV or ambient light | Can promote photo-oxidation | Protect solutions from light at all times using amber vials or foil. |
| Oxygen Exposure | Presence of dissolved oxygen | Major contributor to oxidation | Use degassed solvents and purge containers with inert gas (N₂ or Ar). |
| Metal Ions | Presence of trace metals (e.g., Cu²⁺, Fe³⁺) | Catalyze oxidation | Add a chelating agent like EDTA (0.1-1 mM). |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
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Solvent Preparation:
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Choose a suitable solvent (e.g., deionized water, PBS, or an organic solvent like DMSO).
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Degas the solvent by sparging with an inert gas (nitrogen or argon) for at least 30 minutes or by using a freeze-pump-thaw method.
-
-
Addition of Stabilizers (Optional but Recommended):
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If using an aqueous buffer, consider adding a chelating agent such as EDTA to a final concentration of 0.5 mM.
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For applications where a reducing environment is acceptable, an antioxidant like L-ascorbic acid can be added at a low concentration (e.g., 0.1 mM).
-
-
Dissolving the Compound:
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Weigh the required amount of this compound in a clean container.
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Add the degassed solvent to the desired final concentration and dissolve the compound completely by gentle vortexing or sonication. Perform this step under a gentle stream of inert gas if possible.
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Storage:
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Immediately after preparation, aliquot the stock solution into single-use amber vials.
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Purge the headspace of each vial with inert gas before sealing tightly.
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Store the aliquots at -20°C or -80°C.
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Protocol 2: Monitoring Solution Stability using HPLC
This is a general guideline for developing a stability-indicating HPLC method.
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Chromatographic Conditions (Example):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: Start with a low percentage of B, and gradually increase to elute the more non-polar disulfide dimer.
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Flow Rate: 1.0 mL/min.
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Detection: UV at a wavelength where both the monomer and dimer have absorbance (e.g., 210-230 nm).
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Sample Preparation:
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Prepare a solution of this compound at a known concentration.
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Induce degradation in a portion of the sample by, for example, adjusting the pH to 9-10 and exposing it to air for several hours. This will help in identifying the peak corresponding to the disulfide dimer.
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Analysis:
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Inject the fresh and degraded samples onto the HPLC system.
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Identify the peaks for the parent compound and the disulfide dimer. The dimer is expected to have a longer retention time due to its larger size and increased hydrophobicity.
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To monitor the stability of a solution over time, inject aliquots at regular intervals and quantify the peak areas of the parent compound and the dimer.
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Visualizations
Caption: Degradation pathway of this compound.
Technical Support Center: Optimizing Reaction Conditions for 5-Mercapto-1H-tetrazole-1-acetic acid Complexation
Welcome to the technical support center for the optimization of reaction conditions for 5-Mercapto-1H-tetrazole-1-acetic acid (MTAA) complexation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary coordination sites of this compound (MTAA) in metal complexation?
A1: MTAA is a versatile ligand with multiple potential coordination sites. The primary coordination typically involves the sulfur atom of the thiol group and one of the nitrogen atoms (N4) of the tetrazole ring.[1] The carboxylate group can also participate in coordination, leading to different binding modes.
Q2: How does MTAA function in the synthesis of metal nanoparticles?
A2: In the synthesis of noble metal nanoparticles, MTAA acts as a stabilizing or capping agent.[1] It binds to the surface of the nanoparticles, preventing their aggregation and controlling their growth. The binding is understood to occur through both the sulfur and nitrogen atoms of the tetrazole moiety.[1] The free carboxyl groups of the acetic acid side chain enhance the solubility and redissolution of the nanoparticles in aqueous media.[1]
Q3: What types of binding modes have been observed for MTAA with different metal ions?
A3: The binding mode of MTAA can vary depending on the metal ion and the presence of other ancillary ligands. For instance, with platinum(II), palladium(II), and nickel(II) in the presence of phosphine ligands, MTAA can act as a bidentate S,O-chelating ligand. In complexes with phenylmercury(I) and triphenylphosphinegold(I), it has been observed to be a monodentate S-bonded ligand. In some palladium complexes, it can also form dinuclear, thiolate-bridged structures.
Q4: What is the general role of pH in the complexation of tetrazole-based ligands?
A4: The pH of the reaction medium is a critical parameter that can influence the protonation state of the ligand and the nature of the metal species in solution. For tetrazole-based ligands, pH control is crucial for directing the self-assembly of metal-organic frameworks (MOFs) and can determine the dimensionality and structure of the resulting complex.
Troubleshooting Guide
This guide addresses common issues encountered during the complexation of MTAA.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | - Incorrect pH: The protonation state of the ligand may not be optimal for coordination. - Inappropriate Solvent: The reactants may have poor solubility, or the solvent may interfere with the reaction. - Suboptimal Temperature: The reaction may require heating to overcome the activation energy barrier. - Incorrect Molar Ratio: The stoichiometry of the reactants may not be ideal for complex formation. | - pH Optimization: Systematically vary the pH of the reaction mixture. For many tetrazole-based complexations, a slightly acidic to neutral pH is a good starting point. - Solvent Screening: Test a range of solvents with varying polarities. For nanoparticle synthesis with MTAA, water is a common solvent.[1] For other complexes, solvents like ethanol or DMF might be suitable. - Temperature Adjustment: Gradually increase the reaction temperature. Refluxing is a common technique for driving coordination reactions to completion. - Vary Molar Ratios: Experiment with different ligand-to-metal molar ratios (e.g., 1:1, 2:1, 1:2) to find the optimal stoichiometry. |
| Formation of Insoluble Precipitate | - Poor Solubility of the Complex: The resulting metal complex may be insoluble in the chosen solvent. - Aggregation of Nanoparticles: Insufficient stabilization can lead to the aggregation and precipitation of nanoparticles. | - Solvent Selection: Try to dissolve the precipitate in a range of common laboratory solvents to find a suitable one for purification or characterization. - Ligand Concentration: In nanoparticle synthesis, increase the concentration of MTAA to ensure adequate surface coverage and stabilization. |
| Inconsistent Product Formation | - Atmospheric Conditions: The reaction may be sensitive to air or moisture. - Purity of Reactants: Impurities in the starting materials can lead to side reactions and inconsistent results. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air is suspected. - Reactant Purification: Ensure the purity of MTAA and the metal salt before use. Recrystallization or other purification methods may be necessary. |
| Difficulty in Characterization | - Amorphous Product: The product may be non-crystalline, making X-ray diffraction analysis challenging. - Broad NMR Signals: Paramagnetic metal centers or dynamic processes in solution can lead to broad and uninformative NMR spectra. | - Crystallization Techniques: Attempt various crystallization methods (e.g., slow evaporation, vapor diffusion, layering) to obtain single crystals suitable for X-ray diffraction. - Alternative Techniques: Utilize other characterization techniques such as FT-IR, UV-Vis, TGA, and elemental analysis to confirm the formation of the desired complex. For paramagnetic complexes, EPR spectroscopy can be informative. |
Experimental Protocols
General Workflow for MTAA Complexation
The following diagram illustrates a general workflow for a typical MTAA complexation experiment.
Caption: General workflow for MTAA complexation experiments.
Protocol 1: Synthesis of Noble Metal Nanoparticles Stabilized by MTAA
This protocol is adapted from the synthesis of noble metal nanoparticles in an aqueous medium.[1]
Materials:
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This compound (MTAA)
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Metal salt precursor (e.g., HAuCl₄, AgNO₃, H₂PtCl₆)
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Reducing agent (e.g., NaBH₄, ascorbic acid)
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Deionized water
Procedure:
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Prepare an aqueous solution of the metal salt precursor at the desired concentration.
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Prepare a separate aqueous solution of MTAA. The molar ratio of MTAA to the metal salt can be varied to optimize nanoparticle stability and size.
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In a reaction vessel, add the metal salt solution and the MTAA solution. Stir the mixture vigorously.
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Slowly add the reducing agent solution to the mixture while continuing to stir.
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Observe the color change of the solution, which indicates the formation of nanoparticles.
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Continue stirring for a specified period to ensure the completion of the reaction and stabilization of the nanoparticles.
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The resulting nanoparticle solution can be purified by centrifugation and redispersion in deionized water.
Protocol 2: General Synthesis of a Metal-MTAA Complex
This is a general procedure that can be adapted for the synthesis of various metal-MTAA complexes.
Materials:
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This compound (MTAA)
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Metal salt (e.g., PtCl₂, Pd(OAc)₂, Ni(OAc)₂·4H₂O)
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Ancillary ligands (optional, e.g., triphenylphosphine)
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Solvent (e.g., water, ethanol, DMF)
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Base (optional, for deprotonation of MTAA, e.g., NaOH)
Procedure:
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Dissolve MTAA in the chosen solvent. If required, add a stoichiometric amount of base to deprotonate the ligand.
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In a separate flask, dissolve the metal salt in the same solvent. If using an ancillary ligand, it can be added to this solution.
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Slowly add the metal salt solution to the MTAA solution with constant stirring.
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Adjust the pH of the reaction mixture if necessary.
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Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by techniques like TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Isolate the product by filtration or by removing the solvent under reduced pressure.
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Wash the isolated solid with a suitable solvent to remove any unreacted starting materials.
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Dry the final product under vacuum.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between observed problems, their potential causes, and the corresponding solutions in MTAA complexation experiments.
Caption: Troubleshooting logic for low or no product yield.
References
Overcoming solubility issues of 5-Mercapto-1H-tetrazole-1-acetic acid in organic media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Mercapto-1H-tetrazole-1-acetic acid (MTAA) in organic media.
Troubleshooting Guide: Enhancing MTAA Solubility
MTAA's structure, featuring a carboxylic acid, a tetrazole ring, and a mercapto group, results in high polarity and a strong hydrogen bonding capacity. This typically leads to poor solubility in many common non-polar and moderately polar organic solvents. The following sections provide strategies to address these issues.
Solvent Selection and Expected Solubility
Table 1: Estimated Solubility of MTAA in Common Organic Solvents
| Solvent | Polarity Index | Expected Solubility | Rationale & Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Highly polar aprotic solvent, effective at disrupting intermolecular hydrogen bonds. |
| Dimethylformamide (DMF) | 6.4 | High | Polar aprotic solvent, similar to DMSO. |
| Methanol | 5.1 | Moderate to High | Polar protic solvent, capable of hydrogen bonding with MTAA. |
| Ethanol | 4.3 | Moderate | Similar to methanol but slightly less polar. |
| Tetrahydrofuran (THF) | 4.0 | Low to Moderate | Aprotic ether, may dissolve MTAA to some extent, especially with heating.[3] |
| Acetone | 5.1 | Low | Less effective at hydrogen bonding compared to alcohols. |
| Acetonitrile | 5.8 | Low | Polar aprotic solvent, but often a poor solvent for highly crystalline, hydrogen-bonded solids. |
| Ethyl Acetate | 4.4 | Very Low | Moderately polar, but a weaker hydrogen bond acceptor. |
| Dichloromethane (DCM) | 3.1 | Insoluble | Non-polar aprotic solvent. |
| Chloroform | 4.1 | Insoluble | A co-solvent like acetic acid may be required to achieve solubility.[4] |
| Toluene | 2.4 | Insoluble | Non-polar aromatic solvent. |
| Hexane | 0.1 | Insoluble | Non-polar aliphatic solvent. |
Experimental Protocols for Solubility Enhancement
If MTAA exhibits poor solubility in your solvent of choice, the following methods can be employed to improve it.
Protocol 1: Solubility Improvement via Co-solvency
This method involves adding a small amount of a highly polar "co-solvent" in which MTAA is soluble to the primary, less polar solvent.
Objective: To dissolve MTAA in a predominantly non-polar or weakly polar solvent system.
Materials:
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This compound (MTAA)
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Primary organic solvent (e.g., Chloroform)
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Co-solvent (e.g., Glacial Acetic Acid[4], DMSO, or DMF)
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Vials, magnetic stirrer, and stir bars
Procedure:
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Suspend the desired amount of MTAA in the primary organic solvent (e.g., 10 mL of Chloroform).
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While stirring, add the co-solvent (e.g., Glacial Acetic Acid) dropwise.
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Continue adding the co-solvent until the MTAA is fully dissolved.
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Note the final ratio of the primary solvent to the co-solvent required for dissolution.
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Caution: The addition of a co-solvent will alter the properties of the final solution. Ensure this is compatible with your downstream application.
Protocol 2: Salt Formation with an Organic Base
Converting the acidic MTAA to its corresponding salt can dramatically increase its polarity and solubility in more polar organic solvents.
Objective: To increase the solubility of MTAA by forming its conjugate base.
Materials:
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This compound (MTAA)
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Anhydrous organic solvent (e.g., THF or Methanol)
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A suitable non-nucleophilic organic base (e.g., N-methylmorpholine[3], Triethylamine (TEA), or Diisopropylethylamine (DIPEA))
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Vials, magnetic stirrer, and stir bars
Procedure:
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Suspend MTAA in the chosen anhydrous organic solvent.
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Add 1.0 to 1.1 equivalents of the organic base dropwise while stirring.
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Continue stirring at room temperature. Dissolution should occur as the salt is formed.
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The resulting solution contains the ammonium salt of MTAA. This may be suitable for direct use in subsequent reactions.
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Note: This method is not suitable if the acidic form of MTAA is required for the reaction.
Protocol 3: Derivatization to an Ester
For applications requiring solubility in non-polar solvents, converting the carboxylic acid group to an ester can significantly reduce polarity.
Objective: To increase MTAA's solubility in non-polar organic solvents by masking the carboxylic acid.
Materials:
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This compound (MTAA)
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Anhydrous alcohol (e.g., Methanol or Ethanol)
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Acid catalyst (e.g., a few drops of concentrated Sulfuric Acid or Thionyl Chloride)
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Reflux condenser, heating mantle, and magnetic stirrer
Procedure (Fischer Esterification):
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Suspend MTAA in an excess of the desired anhydrous alcohol (e.g., Methanol).
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Carefully add the acid catalyst to the suspension.
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Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).
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Extract the ester product with a non-polar organic solvent (e.g., Ethyl Acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
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The resulting methyl or ethyl ester of MTAA will be significantly more soluble in solvents like DCM, Ethyl Acetate, and THF.
Mandatory Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with MTAA.
Caption: A workflow for troubleshooting MTAA solubility.
Solubility Enhancement by Salt Formation
This diagram illustrates how deprotonation of MTAA with an organic base increases its polarity.
References
Side reactions to avoid during 5-Mercapto-1H-tetrazole-1-acetic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid, a key intermediate in the synthesis of pharmaceuticals like Ceforanide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Two prevalent methods for the synthesis of this compound are:
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From a Halogenated Precursor: Reaction of an ethyl 5-halo-1H-tetrazole-1-acetate (e.g., chloro or bromo derivative) with a sulfur source like thiourea, followed by hydrolysis.
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Alkylation of 5-Mercapto-1H-tetrazole: Direct alkylation of 5-Mercapto-1H-tetrazole with an acetic acid derivative, such as ethyl chloroacetate.
Q2: What is the most significant side reaction to consider during the synthesis of N-substituted tetrazoles?
A2: The formation of regioisomers is a primary concern. The tetrazole ring has two potential sites for alkylation (N1 and N2), leading to the formation of 1,5- and 2,5-disubstituted isomers. The desired product is the 1,5-isomer. The ratio of these isomers can be influenced by factors such as the solvent, base, and the nature of the electrophile.
Q3: How can I minimize the formation of the undesired 2,5-isomer during alkylation?
A3: Optimizing reaction conditions is crucial. Factors that can favor the formation of the desired 1,5-isomer include the choice of solvent and base. For instance, using a polar aprotic solvent and a bulky base may sterically hinder the attack at the N2 position. A thorough investigation of reaction parameters is recommended to maximize the yield of the desired isomer.
Q4: Can the mercapto group be oxidized during the synthesis?
A4: Yes, the thiol group is susceptible to oxidation, which can lead to the formation of a disulfide byproduct, 5,5'-dithiobis(1H-tetrazole-1-acetic acid). To mitigate this, it is advisable to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Troubleshooting Guides
Synthesis Route 1: From 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester and Thiourea
This route involves the reaction of ethyl 5-chloro-1H-tetrazole-1-acetate with thiourea, followed by hydrolysis.
Problem 1: Low Yield of the Final Product.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider increasing the reaction temperature or time. |
| Hydrolysis of the starting ester | Ensure anhydrous conditions are maintained until the hydrolysis step. Use dry solvents and reagents. |
| Inefficient extraction | Optimize the pH of the aqueous layer before extraction to ensure the product is in its desired form for efficient partitioning into the organic solvent. |
Problem 2: Presence of Impurities in the Final Product.
| Possible Cause | Troubleshooting Step |
| Unreacted starting material | Improve reaction monitoring and consider adjusting stoichiometry or reaction time. |
| Formation of isothiuronium salt intermediate | Ensure complete hydrolysis of the intermediate by adjusting the hydrolysis conditions (e.g., concentration of the base, reaction time, or temperature). |
| Oxidation to disulfide | Perform the reaction under an inert atmosphere and use degassed solvents. The disulfide can often be reduced back to the thiol using a mild reducing agent. |
Synthesis Route 2: Alkylation of 5-Mercapto-1H-tetrazole with Ethyl Chloroacetate
This method involves the direct alkylation of the 5-Mercapto-1H-tetrazole ring.
Problem 1: Formation of a Mixture of N1 and N2 Isomers.
| Possible Cause | Troubleshooting Step |
| Non-selective alkylation | Screen different bases (e.g., K₂CO₃, NaH, organic bases) and solvents (e.g., DMF, Acetonitrile, Acetone) to optimize the regioselectivity. Generally, polar aprotic solvents tend to favor N2 alkylation, while non-polar solvents can favor N1. |
| Thermodynamic vs. Kinetic control | The reaction temperature can influence the isomer ratio. Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. Experiment with a range of temperatures. |
Problem 2: S-Alkylation as a Side Reaction.
| Possible Cause | Troubleshooting Step |
| Ambident nucleophilicity of the mercaptotetrazole anion | The mercaptotetrazole anion can act as a nucleophile at either the nitrogen or the sulfur atom. The choice of base and solvent can influence the site of alkylation. Harder electrophiles tend to react at the harder nitrogen atom, while softer electrophiles favor the softer sulfur atom. |
| Deprotonation of the thiol group | Using a stoichiometric amount of a strong base can favor N-alkylation by ensuring the deprotonation of the more acidic N-H proton over the S-H proton. |
Experimental Protocols
Synthesis of this compound from 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester [1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester (1.0 eq), thiourea (1.1 eq), water, and a catalytic amount of hydrochloric acid.
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Reaction: Heat the mixture to reflux for 6 hours. During this time, the ethanol formed is distilled off.
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Work-up: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., methyl isobutyl ketone).
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Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent system.
Data Presentation
| Parameter | Synthesis from Halogenated Precursor | Alkylation of 5-Mercapto-1H-tetrazole |
| Typical Yield | 60-70% | Variable, highly dependent on regioselectivity |
| Purity (after recrystallization) | >98% | Dependent on the efficiency of isomer separation |
| Key Side Products | Isothiuronium salt intermediate, disulfide | N2-alkylation product, S-alkylation product, dialkylated products |
Visualizations
References
How to increase the stability of 5-Mercapto-1H-tetrazole-1-acetic acid SAMs
Technical Support Center: 5-Mercapto-1H-tetrazole-1-acetic acid SAMs
Welcome to the technical support center for this compound (5-MT-1-AA) Self-Assembled Monolayers (SAMs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the stability and performance of their 5-MT-1-AA SAMs during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the formation and use of 5-MT-1-AA SAMs.
Issue 1: Rapid Degradation of SAMs in Aqueous Solutions
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Question: My 5-MT-1-AA SAMs on a gold substrate are showing signs of degradation (e.g., changes in contact angle, loss of electrochemical signal) shortly after exposure to my aqueous buffer. How can I improve their stability?
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Answer: The stability of thiol-based SAMs in aqueous environments can be influenced by several factors. Here are some troubleshooting steps to enhance the durability of your 5-MT-1-AA SAMs:
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Optimize Substrate Preparation: A clean and smooth substrate is crucial for the formation of a well-ordered and stable SAM. Ensure your gold substrate is thoroughly cleaned to remove organic and inorganic contaminants. A common and effective method is a piranha solution wash (a mixture of sulfuric acid and hydrogen peroxide), followed by a thorough rinse with ultrapure water and ethanol, and drying under a stream of high-purity nitrogen.
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Control pH of SAM Formation and Application: The charge state of the carboxylic acid group on 5-MT-1-AA is pH-dependent. At pH values above its pKa, the carboxylate group will be deprotonated, leading to electrostatic repulsion between adjacent molecules. This can hinder the formation of a densely packed monolayer. Consider forming the SAM in a slightly acidic ethanolic solution to promote a more neutral state of the carboxylic acid group, which may facilitate denser packing. During application, be aware that extreme pH conditions can accelerate SAM desorption.[1][2]
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Utilize Mixed Monolayers: Incorporating a second, inert thiol molecule, often a shorter alkanethiol like 6-mercapto-1-hexanol, can improve the stability of the SAM.[3] This "spacer" molecule can help to disrupt dense packing of the functional 5-MT-1-AA molecules, providing more conformational freedom and potentially reducing intermolecular repulsion, which can lead to a more stable overall monolayer.
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Consider a Nanostructured Gold Substrate: Research has shown that SAMs formed on nanostructured gold surfaces can exhibit enhanced stability.[4] This is attributed to the higher density of defect sites, such as steps and adatoms, where the thiol binding energy is stronger compared to flat terraces.[4]
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Issue 2: Inconsistent SAM Formation and Poor Reproducibility
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Question: I am observing significant variability between my 5-MT-1-AA SAM preparations, leading to poor experimental reproducibility. What could be the cause, and how can I ensure consistent results?
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Answer: Inconsistent SAM formation is often a result of subtle variations in the experimental protocol. To improve reproducibility, consider the following:
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Strictly Control Incubation Time and Temperature: The formation of a well-ordered SAM is a time-dependent process. While initial adsorption is rapid, the organization of the molecules into a stable, densely packed monolayer can take several hours. Standardize the incubation time (e.g., 12-24 hours) and maintain a constant temperature during SAM formation.
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Ensure Purity of 5-MT-1-AA and Solvent: Impurities in the 5-MT-1-AA or the solvent can co-adsorb on the substrate surface, introducing defects into the SAM and compromising its integrity. Use high-purity 5-MT-1-AA and absolute ethanol for your deposition solution.
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Deoxygenate the Deposition Solution: Oxygen can oxidize the thiol molecules or the gold surface, which can interfere with the self-assembly process. Deoxygenating the ethanolic solution of 5-MT-1-AA by bubbling with an inert gas like nitrogen or argon before introducing the gold substrate can lead to more uniform and defect-free SAMs.
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Standardize Rinsing and Drying Procedures: After incubation, gently rinse the substrate with fresh ethanol to remove non-specifically adsorbed molecules. The drying step is also critical; a gentle stream of high-purity nitrogen is recommended. Avoid harsh drying methods that could disrupt the monolayer.
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Frequently Asked Questions (FAQs)
Q1: What is the proposed binding mechanism of this compound to a gold surface?
A1: 5-MT-1-AA is believed to bind to gold surfaces primarily through a strong covalent-like bond between the sulfur atom of the mercapto group and the gold atoms. Additionally, the tetrazole ring contains nitrogen atoms that can also interact with the gold surface, potentially leading to a multidentate binding that could enhance stability compared to simple alkanethiols.
Q2: How does the structure of this compound influence the stability of the SAM?
A2: The stability of 5-MT-1-AA SAMs is influenced by several structural features. The aromatic nature of the tetrazole ring can lead to π-π stacking interactions between adjacent molecules, which can enhance thermal stability.[5] However, the presence of the hydrophilic carboxylic acid group can reduce stability in aqueous environments due to interactions with water molecules that can disrupt the ordered structure.[6][7][8][9]
Q3: Can thermal annealing be used to improve the stability of 5-MT-1-AA SAMs?
A3: Thermal annealing is a technique used to improve the order and stability of some SAMs. By providing thermal energy, molecules can overcome small energy barriers to find more favorable binding sites and a more ordered, densely packed structure. However, the thermal stability of the 5-MT-1-AA molecule itself must be considered. Gentle annealing at temperatures below the molecule's decomposition point may be beneficial.
Q4: What is the effect of the solvent on the stability of 5-MT-1-AA SAMs?
A4: The choice of solvent is critical for both the formation and stability of the SAM. Ethanol is a common solvent for dissolving 5-MT-1-AA and forming the monolayer. During application, the stability of the SAM can be lower in polar, aqueous solutions compared to non-polar, organic solvents due to the hydrophilic nature of the carboxylic acid group.
Quantitative Data Summary
| Thiol Type | Functional Group | Relative Reductive Stability on Au | Relative Oxidative Stability on Au | Key Influencing Factors |
| Alkanethiols (e.g., Propanethiol) | Alkyl | Baseline | Baseline | Stability increases with chain length due to increased van der Waals interactions.[6][7][8][9][10] |
| Aromatic Thiols (e.g., Benzyl Mercaptan) | Phenyl | More Stable | Similar to Alkanethiols | π-π stacking interactions can enhance stability.[5] |
| Carboxylic Acid Terminated Thiols (e.g., 3-Mercaptopropionic Acid) | Carboxylic Acid | Slightly Less Stable | Less Stable | Electrostatic repulsion between deprotonated carboxylate groups can decrease packing density and stability.[8] Hydrophilic nature can reduce stability in aqueous solutions.[6][7][8][9] |
| Amine Terminated Thiols | Amine | Less Stable | Less Stable | Hydrophilic interactions with water and ions can facilitate desorption.[8] |
Experimental Protocols
Protocol 1: Standard Formation of 5-MT-1-AA SAMs on Gold
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with ultrapure water (18.2 MΩ·cm).
-
Rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
Preparation of Deposition Solution:
-
Prepare a 1 mM solution of 5-MT-1-AA in absolute ethanol.
-
Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 20 minutes.
-
-
SAM Formation:
-
Immediately immerse the cleaned, dry gold substrate into the deoxygenated 5-MT-1-AA solution.
-
Seal the container and allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free environment.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse it gently with fresh absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a gentle stream of high-purity nitrogen gas.
-
Protocol 2: Formation of Mixed SAMs for Enhanced Stability
-
Substrate Cleaning:
-
Follow the substrate cleaning procedure as described in Protocol 1.
-
-
Preparation of Mixed Deposition Solution:
-
Prepare a stock solution of 1 mM 5-MT-1-AA in absolute ethanol.
-
Prepare a stock solution of 1 mM 6-mercapto-1-hexanol (or another suitable spacer thiol) in absolute ethanol.
-
Create a mixed solution with the desired molar ratio of 5-MT-1-AA to the spacer thiol (e.g., 1:10). The total thiol concentration should be around 1 mM.
-
Deoxygenate the mixed solution by bubbling with nitrogen or argon gas for at least 20 minutes.
-
-
SAM Formation, Rinsing, and Drying:
-
Follow the procedures for SAM formation, rinsing, and drying as described in Protocol 1, using the prepared mixed thiol solution.
-
Visualizations
Caption: Workflow for the formation of stable 5-MT-1-AA SAMs.
References
- 1. osti.gov [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ricerca.uniba.it [ricerca.uniba.it]
Troubleshooting guide for 5-Mercapto-1H-tetrazole-1-acetic acid based experiments
Welcome to the technical support center for 5-Mercapto-1H-tetrazole-1-acetic acid (MTAA). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is primarily used as a novel capping ligand for the stabilization of metal nanoparticles in aqueous solutions.[1][2] Its free carboxyl groups enhance the redissolvation of these nanoparticles in water.[1] Additionally, it serves as an intermediate in the synthesis of cephalosporin-based antibiotics, such as Ceforanide.[2]
Q2: What are the general solubility characteristics of MTAA?
Q3: How should I store this compound?
To ensure the stability of MTAA, it should be stored in a cool, dry place, away from oxidizing agents. High-nitrogen compounds like tetrazoles can be unstable, and their stability can be compromised by the presence of incompatible materials.
Troubleshooting Guides
Synthesis of this compound
Problem: Low yield or incomplete reaction during synthesis.
| Potential Cause | Troubleshooting Step |
| Inefficient Reflux | Ensure the reaction mixture is maintained at a consistent reflux temperature for the recommended duration (e.g., 6 hours).[3] |
| Incomplete Distillation of Byproducts | Continuously distill off ethanol as it forms during the reaction to drive the equilibrium towards product formation.[3] |
| Suboptimal Reagent Stoichiometry | Use a slight molar excess of thiourea relative to the 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester.[3] |
| Improper Work-up | Ensure efficient extraction of the product from the aqueous residue using an appropriate organic solvent like methyl isobutyl ketone.[3] |
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a 500 ml round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel, combine 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt.% aqueous hydrochloric acid.[3]
-
Reflux: Heat the mixture to reflux for 6 hours. During this period, continuously distill off the ethanol that is formed.[3]
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Work-up: After cooling, extract the residue with methyl isobutyl ketone.[3]
-
Isolation: Evaporate the methyl isobutyl ketone to obtain the crude product.
-
Purification: The white crystalline solid can be further purified by recrystallization if necessary.
Caption: Synthesis workflow for this compound.
Nanoparticle Synthesis and Stabilization
Problem: Aggregation of nanoparticles during or after synthesis.
| Potential Cause | Troubleshooting Step |
| Insufficient Ligand Concentration | Ensure an adequate concentration of MTAA is present during the reduction of the metal salt to cap the nanoparticles as they form. |
| Incorrect pH | The pH of the solution can affect the charge of the carboxyl groups of MTAA, which contributes to electrostatic stabilization. Adjust the pH to be well above the pKa of the carboxylic acid to ensure it is deprotonated and negatively charged. |
| Weak Ligand Binding | While MTAA is a strong capping agent, ensure the reaction conditions (e.g., temperature, stirring) are optimal for ligand exchange and binding to the nanoparticle surface. |
| Inappropriate Solvent | MTAA is effective in aqueous media. If using a biphasic system, ensure efficient transfer of the ligand to the interface where nanoparticle formation occurs. |
Experimental Protocol: General Procedure for Gold Nanoparticle Synthesis with MTAA
-
Preparation of Solutions: Prepare an aqueous solution of a gold salt (e.g., HAuCl₄) and a separate aqueous solution of this compound.
-
Mixing: In a reaction vessel, combine the gold salt solution and the MTAA solution with vigorous stirring.
-
Reduction: Add a reducing agent (e.g., a freshly prepared, ice-cold solution of sodium borohydride) dropwise to the mixture while maintaining vigorous stirring.
-
Stabilization: Allow the reaction to proceed for several hours to ensure complete nanoparticle formation and stabilization by the MTAA ligand. The solution should exhibit a characteristic color change (e.g., to deep red for gold nanoparticles).
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Purification: Purify the nanoparticles from excess reagents by centrifugation and redispersion in a suitable buffer (e.g., deionized water or a low molarity phosphate buffer).
Caption: MTAA binding to a gold nanoparticle surface.
Carboxylic Acid Coupling Reactions (e.g., EDC/NHS)
Problem: Low yield of the desired amide product.
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | The two-step EDC/NHS coupling has different optimal pH ranges. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with the primary amine is more efficient at a physiological to slightly basic pH (7.0-8.5).[4] |
| Hydrolysis of Activated Ester | The NHS-activated ester is susceptible to hydrolysis. Perform the coupling reaction with the amine promptly after the activation step. |
| Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target amine. Use non-nucleophilic buffers such as MES for the activation step and PBS or borate buffer for the coupling step.[4] |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Store them desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation.[4] |
| Thiol Interference | The thiol group of MTAA is a strong nucleophile and could potentially react with the activated carboxylic acid (intermolecularly or intramolecularly). Consider protecting the thiol group if this becomes a significant side reaction. |
Experimental Protocol: General Two-Step EDC/NHS Coupling
-
Activation: Dissolve MTAA in a suitable buffer (e.g., MES, pH 4.5-6.0). Add a 2- to 5-fold molar excess of EDC and NHS.[4] Incubate for 15-30 minutes at room temperature.
-
Coupling: Add the amine-containing molecule to the activated MTAA solution. Adjust the pH to 7.2-8.0 using a non-amine-containing buffer (e.g., PBS).
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): Add hydroxylamine to a final concentration of 10-50 mM to quench any unreacted NHS esters.[4]
-
Purification: Purify the conjugate using appropriate chromatographic techniques (e.g., size exclusion chromatography) or dialysis to remove byproducts and unreacted reagents.
Caption: Logical workflow for EDC/NHS coupling with MTAA.
Analytical Characterization Data
| Technique | Expected Observations for MTAA and its Derivatives |
| ¹H NMR | Expect signals for the methylene protons of the acetic acid group and potentially a broad signal for the N-H proton of the tetrazole ring, which may exchange with deuterium in deuterated solvents. For derivatives, new signals corresponding to the added moieties will be present. |
| ¹³C NMR | Expect signals for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the carbon of the tetrazole ring. |
| FTIR | Characteristic peaks for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-N and N=N stretches of the tetrazole ring, and the S-H stretch (if in thione form). |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of MTAA (160.15 g/mol ) should be observable. Fragmentation patterns of tetrazoles often involve the loss of N₂ or HN₃. |
Note: The exact peak positions will depend on the solvent and the specific derivative being analyzed.
References
Enhancing the performance of 5-Mercapto-1H-tetrazole-1-acetic acid as a corrosion inhibitor
Welcome to the technical support center for 5-Mercapto-1H-tetrazole-1-acetic acid (MTA) as a corrosion inhibitor. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to enhance the performance and reproducibility of your corrosion inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of corrosion inhibition by MTA? A1: Organic compounds like MTA inhibit corrosion by adsorbing onto the metal surface.[1] This process forms a protective film that isolates the metal from the corrosive environment. The effectiveness of MTA relies on its molecular structure, which contains heteroatoms like nitrogen and sulfur.[2][3] These atoms act as active centers for adsorption, slowing down both the anodic (metal dissolution) and cathodic (corrosion-inducing reduction) reactions.[4][5]
Q2: How can the inhibition efficiency of MTA be enhanced? A2: The performance of MTA can be significantly improved through synergistic effects. This involves adding a secondary substance that, in combination with MTA, provides more effective corrosion protection than either compound alone. Studies on similar tetrazole derivatives have shown positive synergistic interactions with carboxylic acid polymers.[6][7] Optimizing the inhibitor concentration is also crucial, as performance generally increases with concentration up to a critical point.[8][9]
Q3: What factors can influence the performance of MTA in an experiment? A3: Several factors can impact MTA's effectiveness. These include the inhibitor concentration, temperature, and the specific composition of the corrosive medium.[8][10] For many organic inhibitors, efficiency tends to decrease as the temperature rises due to the desorption of inhibitor molecules from the metal surface.[8] The presence of other chemicals can either enhance or diminish the inhibitor's performance.[10]
Q4: Is MTA considered a mixed-type inhibitor? A4: Yes, based on studies of structurally similar tetrazole compounds, MTA is expected to function as a mixed-type inhibitor.[4] This means it suppresses both the anodic and cathodic reactions in the corrosion process, reducing the overall corrosion current density without significantly shifting the corrosion potential.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the evaluation of MTA as a corrosion inhibitor.
Issue 1: Lower than Expected Inhibition Efficiency
-
Potential Cause: The inhibitor concentration is not optimized. Using too low a concentration can compromise performance.[11]
-
Troubleshooting Step: Conduct experiments with a range of MTA concentrations to determine the optimal dosage for your specific system. Inhibition efficiency typically increases with concentration up to a certain plateau.[9]
-
Potential Cause: The experimental temperature is too high.
-
Troubleshooting Step: Tightly control the temperature throughout the experiment.[12] Note that inhibition efficiency for many organic inhibitors decreases with increasing temperature.[8] If high-temperature application is necessary, consider synergistic formulations.
-
Potential Cause: The corrosive environment contains species that antagonize the inhibitor.
-
Troubleshooting Step: Analyze the composition of your corrosive solution. If possible, investigate the addition of synergistic compounds, such as small quantities of halides or polymers, which can enhance the adsorption and protective film formation of MTA.
Issue 2: High Scatter or Poor Reproducibility in Electrochemical Data (EIS, PDP)
-
Potential Cause: The Open Circuit Potential (OCP) was not stable before measurement.
-
Troubleshooting Step: Allow the system to stabilize for a sufficient duration (e.g., 1 hour) before starting any electrochemical measurement.[12][13] The OCP should be stable to within a few millivolts.[12]
-
Potential Cause: Inconsistent surface preparation of the working electrode.
-
Troubleshooting Step: Implement a rigorous and repeatable procedure for polishing and cleaning the working electrode before each experiment to ensure a consistent surface finish.[12]
-
Potential Cause: External electrical noise is interfering with the potentiostat.
-
Troubleshooting Step: Shield the electrochemical cell and cables, for instance by using a Faraday cage.[12] Ensure the potentiostat is properly grounded and avoid conducting experiments near sources of electromagnetic interference.[12]
-
Potential Cause: Gas bubbles are adhering to the electrode surface.
-
Troubleshooting Step: If purging the solution with gas (e.g., N₂ or CO₂), ensure that bubbles do not attach to the working electrode surface, as this alters the active area and can skew results.[12]
Issue 3: Inconsistent Results from Weight Loss Method
-
Potential Cause: Non-uniform corrosion is occurring on the metal coupons.
-
Troubleshooting Step: Use duplicate or multi-replicate coupon samples in each test to account for and average out local variations in corrosion.[12]
-
Potential Cause: Incomplete removal of corrosion products before final weighing.
-
Troubleshooting Step: Use appropriate chemical or mechanical cleaning methods to remove all corrosion products without removing a significant amount of the base metal. Refer to standard practices like ASTM G1 for guidance.[12]
-
Potential Cause: Variations in experimental conditions between tests.
-
Troubleshooting Step: Tightly control and monitor variables such as temperature, solution composition, and agitation throughout the entire duration of the experiment.[12]
Data Presentation
The following tables present representative data for tetrazole-based inhibitors, illustrating how performance varies with concentration and temperature.
Table 1: Effect of Inhibitor Concentration on Inhibition Efficiency (IE%) Data based on similar tetrazole compounds.
| Inhibitor Concentration | IE% (PDP) | IE% (EIS) |
| 100 mg/L | 75.8% | 76.2% |
| 150 mg/L | 82.4% | 83.1% |
| 200 mg/L | 88.3% | 87.7% |
| 250 mg/L | 88.5% | 87.9% |
| (Note: Data derived from studies on 1-Ethyl-5-Mercapto Tetrazole (EMTT) for illustrative purposes)[2] |
Table 2: Effect of Temperature on Inhibition Efficiency (IE%) at Optimal Concentration Data based on similar triazole compounds, which exhibit similar behavior.
| Temperature | Corrosion Rate (mm/year) | IE% (Weight Loss) |
| 303 K (30°C) | 0.15 | 97% |
| 313 K (40°C) | 0.28 | 95% |
| 323 K (50°C) | 0.54 | 92% |
| 333 K (60°C) | 0.98 | 89% |
| (Note: Data derived from studies on a 5-mercapto-1,2,4-triazole derivative for illustrative purposes)[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Protocol 1: Weight Loss Gravimetric Method (Based on ASTM G1/G31)
-
Sample Preparation: Prepare rectangular metal coupons of known dimensions. Abrade the surfaces sequentially with different grades of emery paper, degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.
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Initial Weighing: Weigh each cleaned and dried coupon accurately to the nearest 0.1 mg.[12]
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Corrosion Test: Immerse the weighed coupons in the corrosive solution, both with and without the desired concentration of MTA, for a predetermined period (e.g., 10-24 hours).[8] Maintain constant temperature and agitation.[12]
-
Cleaning: After the immersion period, retrieve the coupons. Remove corrosion products according to ASTM G1 standards (e.g., using an appropriate inhibited acid solution).
-
Final Weighing: Rinse the cleaned coupons with deionized water, dry thoroughly, and reweigh them accurately.
-
Calculation:
-
Calculate the weight loss (ΔW) for each coupon.
-
Calculate the Corrosion Rate (CR) using the formula: CR = (K × ΔW) / (A × T × D), where K is a constant, A is the surface area, T is the immersion time, and D is the metal density.
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Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100.
-
Protocol 2: Electrochemical Measurements (Potentiodynamic Polarization and EIS)
-
Electrode Preparation: Prepare a working electrode from the metal under investigation. Ensure a consistent surface finish by following a standardized polishing and cleaning procedure.[12]
-
Cell Setup: Assemble a standard three-electrode electrochemical cell. This consists of the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite foil).[12]
-
System Stabilization: Fill the cell with the test solution (blank or with inhibitor) and immerse the electrodes. Allow the system to reach a stable Open Circuit Potential (OCP), which may take 30-60 minutes.[12][13]
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform the EIS measurement at the stable OCP.
-
Apply a small AC voltage amplitude (e.g., 10 mV).[13]
-
Scan over a frequency range, typically from 100 kHz down to 10 mHz.[13]
-
Analyze the resulting Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct) and solution resistance (Rs).
-
Calculate IE% using: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.
-
-
Potentiodynamic Polarization (PDP):
-
Immediately after OCP stabilization (or after EIS), begin the PDP scan.
-
Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Extrapolate the linear Tafel regions of the resulting polarization curve to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate IE% using: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100.[2]
-
Mandatory Visualizations
Caption: Standard experimental workflow for evaluating MTA corrosion inhibitor performance.
Caption: Troubleshooting logic for common issues in corrosion inhibitor testing.
Caption: Adsorption mechanism of MTA on a metal surface to inhibit corrosion.
References
- 1. researchgate.net [researchgate.net]
- 2. electrochemsci.org [electrochemsci.org]
- 3. scispace.com [scispace.com]
- 4. electrochemsci.org [electrochemsci.org]
- 5. mdpi.com [mdpi.com]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. osti.gov [osti.gov]
- 11. machinerymaintenancematters.com [machinerymaintenancematters.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Scalable Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
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Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I resolve this?
-
Answer: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution:
-
Verify the reaction time and temperature. Ensure the reaction has been allowed to proceed for the recommended duration at the specified temperature. For the synthesis starting from 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester and thiourea, a reflux for 6 hours is indicated.[1]
-
Check the stoichiometry of your reactants. An incorrect molar ratio of reactants can lead to an incomplete reaction.
-
Ensure efficient mixing, especially in a heterogeneous reaction mixture.
-
-
-
Potential Cause 2: Degradation of Starting Materials or Product. The starting materials or the product might be degrading under the reaction conditions.
-
Solution:
-
Check the purity of your starting materials. Impurities can interfere with the reaction.
-
The product, a mercaptan, can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Potential Cause 3: Issues with Reagents. The reagents used may not be active.
-
Solution:
-
Use fresh or properly stored reagents. For example, thiourea should be a white crystalline solid.
-
If using a catalyst, ensure it has not been deactivated.
-
-
-
Issue 2: Product Purity is Low
-
Question: I have obtained the product, but it is impure. What are the likely impurities and how can I improve the purity?
-
Answer: The presence of impurities is a common issue. The nature of the impurity will depend on the synthetic route.
-
Potential Side Product 1: Unreacted Starting Materials. Incomplete reaction will leave starting materials in your product.
-
Purification Method: Most unreacted starting materials can be removed by recrystallization or by washing the crude product with a suitable solvent.
-
-
Potential Side Product 2: Disulfide Formation. The mercapto group (-SH) of the product can be oxidized to form a disulfide bridge between two molecules.
-
Purification Method: Disulfides can sometimes be removed by recrystallization. To minimize their formation, consider using a reducing workup or performing the reaction and workup under an inert atmosphere.
-
-
Purification Strategy: The synthesis from 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester and thiourea yields a product with 99% purity after extraction with methyl isobutyl ketone and evaporation of the solvent.[1] If further purification is needed, recrystallization from a suitable solvent system is recommended.
-
Issue 3: Difficulties in Product Isolation
-
Question: I am having trouble isolating the product from the reaction mixture. What are some common isolation problems and their solutions?
-
Answer: Product isolation can be challenging depending on the physical properties of the product and the workup procedure.
-
Problem 1: Emulsion formation during extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to break up the emulsion. Alternatively, you can try to filter the mixture through a pad of celite.
-
-
Problem 2: Product is too soluble in the reaction solvent.
-
Solution: If the product is too soluble for precipitation, try to remove the solvent under reduced pressure. If the product is an acid, you can try to precipitate it by adjusting the pH of the solution.
-
-
Frequently Asked Questions (FAQs)
1. What are the common scalable synthesis methods for this compound?
Two primary scalable methods are reported:
-
Method A: Reaction of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester with thiourea in the presence of hydrochloric acid.[1]
-
Method B: Bromination of tetrazolyl-1-acetic acid to 5-bromotetrazolyl-1-acetic acid, followed by reaction with thiourea and subsequent alkaline hydrolysis.
2. What are the critical reaction parameters to monitor for a successful synthesis?
Key parameters include:
-
Temperature: The reaction temperature needs to be carefully controlled to ensure the reaction proceeds at a reasonable rate without degrading the reactants or products. For Method A, reflux temperature is used.[1]
-
Reaction Time: The reaction must be allowed to proceed for a sufficient amount of time to ensure completion.
-
pH: In Method B, the final hydrolysis step is carried out under alkaline conditions. The pH should be monitored to ensure complete reaction.
3. How can I confirm the identity and purity of my final product?
Standard analytical techniques can be used:
-
Melting Point: The melting point of this compound is reported to be 173°C.[1] A sharp melting point close to the literature value is an indication of high purity.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can be used to confirm the structure of the molecule.
-
Infrared (IR): IR spectroscopy can be used to identify the functional groups present in the molecule, such as the carboxylic acid and the tetrazole ring.
-
-
Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the product.
4. What safety precautions should be taken during the synthesis?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Thiourea is harmful if swallowed.
-
Hydrochloric acid is corrosive and can cause severe skin burns and eye damage.
-
Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.
Data Presentation
| Parameter | Method A |
| Starting Material | 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester |
| Key Reagents | Thiourea, Hydrochloric acid |
| Solvent | Water |
| Reaction Temperature | Reflux |
| Reaction Time | 6 hours |
| Product Yield | 69% |
| Product Purity | 99% |
Experimental Protocols
Method A: Synthesis from 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester [1]
-
In a 500 ml round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel, a mixture of 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt.% aqueous hydrochloric acid is prepared.
-
The mixture is heated to reflux for 6 hours. During this time, the ethanol formed during the reaction is distilled off.
-
For work-up, the residue is extracted with methyl isobutyl ketone.
-
After evaporation of the ketone, 57.9 g (69% of theory) of a white crystalline solid (melting point 173°C) of this compound is obtained with a purity of 99%.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in synthesis.
References
Validation & Comparative
A Comparative Analysis of 5-Mercapto-1H-tetrazole-1-acetic acid and Other Thiol Ligands as Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chelating properties of 5-Mercapto-1H-tetrazole-1-acetic acid (MTAA) against other well-established thiol-containing ligands. The ability of these compounds to bind with metal ions is critical in various applications, including heavy metal detoxification, antioxidant therapies, and the stabilization of metal nanoparticles. This document summarizes available experimental data to facilitate an objective comparison of their performance.
Introduction to Thiol-Based Chelators
Thiol-containing compounds are a significant class of chelating agents, primarily due to the high affinity of the sulfur atom for heavy metal ions. The sulfhydryl (-SH) group can donate a proton and form stable complexes with metals, which can then be excreted from biological systems.[1] This mechanism is fundamental to their use as antidotes for heavy metal poisoning.[1] Key performance characteristics of a chelating agent include its affinity and selectivity for specific metals, the stability of the resulting metal complex, and its in vivo efficacy and safety profile.[2][3]
This compound is a heterocyclic compound containing a thiol group, a tetrazole ring, and a carboxylic acid group. This combination of functional groups suggests a potent and versatile chelating ability, potentially engaging in multidentate coordination with metal ions through its sulfur and nitrogen atoms.[4] This guide will compare the known properties of MTAA with other prominent thiol ligands such as Dimercaprol (BAL), Dimercaptosuccinic acid (DMSA), and D-Penicillamine (DPA).
Comparative Analysis of Chelating Properties
While direct quantitative comparative studies for this compound are limited, its structural features and existing research on its coordination chemistry allow for a qualitative assessment of its potential. The presence of both a soft thiol donor and nitrogen atoms from the tetrazole ring, along with a carboxylate group, suggests it could be a strong and versatile chelator.
The effectiveness of a chelating agent is often quantified by its stability constant (log β) with a particular metal ion. A higher log β value indicates a more stable complex and, generally, a more effective chelator.[5]
Table 1: Comparison of Thiol Chelating Agents
| Ligand | Structure | Key Features | Known Metal Affinities (log β) | Common Applications |
| This compound (MTAA) | C3H4N4O2S | Contains thiol, tetrazole, and carboxylic acid groups; potential for multidentate chelation via S and N atoms.[4] | Data not readily available. | Used as a stabilizing agent for noble metal nanoparticles.[4][6] |
| Dimercaprol (BAL) | C3H8OS2 | A dithiol compound, it was one of the first effective heavy metal antagonists.[2][3] | Forms stable complexes with arsenic and mercury.[7] | Treatment of arsenic, gold, and acute inorganic mercury poisoning.[2][3] |
| Dimercaptosuccinic acid (DMSA) | C4H6O4S2 | A water-soluble dithiol chelator with lower toxicity than BAL.[2][3] | Lead (Pb): ~12[7] | FDA-approved for the treatment of lead poisoning in children; also used for mercury and arsenic poisoning.[2][3] |
| D-Penicillamine (DPA) | C5H11NO2S | A monothiol compound, it is a metabolite of penicillin. | Effective for copper chelation.[7] | Primarily used in the treatment of Wilson's disease (copper overload); also used for rheumatoid arthritis. |
Experimental Protocols
The determination of chelating properties involves various in vitro and in vivo experimental methodologies. Below are generalized protocols for assessing the efficacy of chelating agents.
In Vitro: Determination of Metal Chelation Capacity by Spectrophotometry
This method assesses the ability of a chelating agent to compete for a metal ion with a colored indicator.
-
Preparation of Solutions: Prepare stock solutions of the chelating agent (e.g., MTAA), a metal salt (e.g., FeCl2), and a chromogenic indicator (e.g., ferrozine) in a suitable buffer (e.g., pH 7.4).
-
Reaction Mixture: In a microplate or cuvette, add a fixed amount of the metal salt solution.
-
Addition of Chelator: Add varying concentrations of the chelating agent to the reaction mixture and incubate for a specific period (e.g., 10 minutes) to allow for complex formation.
-
Addition of Indicator: Add the indicator solution to the mixture. The indicator will bind to any free metal ions, resulting in a color change.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the metal-indicator complex (e.g., 562 nm for the Fe(II)-ferrozine complex).
-
Calculation: The chelating activity is calculated as the percentage inhibition of color formation compared to a control without the chelating agent.
In Vivo: Evaluation of Heavy Metal Excretion in an Animal Model
This protocol evaluates the ability of a chelating agent to mobilize and promote the excretion of heavy metals from the body.
-
Animal Model: Use a suitable animal model, such as rats, exposed to a specific heavy metal to induce a body burden.
-
Administration of Chelator: Administer the chelating agent to the test group of animals, while a control group receives a vehicle solution.
-
Urine and Feces Collection: House the animals in metabolic cages for a defined period (e.g., 24-48 hours) to collect urine and feces separately.
-
Sample Analysis: Analyze the collected urine and feces samples for the concentration of the target heavy metal using techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Data Analysis: Compare the total amount of excreted metal between the chelator-treated group and the control group to determine the efficacy of the chelating agent in promoting metal excretion.[1]
Diagrams and Workflows
Chelation Mechanism of Thiol Ligands
The primary mechanism of action for thiol-based chelators involves the formation of a stable complex with heavy metals, which is subsequently excreted from the body.
Caption: General workflow of heavy metal chelation by a thiol ligand.
Experimental Workflow for Determining Chelation Capacity
The following diagram illustrates the steps involved in the spectrophotometric determination of metal chelation capacity.
Caption: Workflow for the in vitro determination of metal chelation capacity.
Conclusion
This compound presents a promising structure for metal chelation due to its multiple potential binding sites. However, a lack of published quantitative data, such as stability constants with various heavy metals, currently limits a direct performance comparison with established thiol chelators like DMSA and D-Penicillamine. The provided experimental protocols offer a framework for future studies to quantitatively assess the chelating efficacy of MTAA. Further research is warranted to determine its stability constants, in vivo efficacy, and toxicological profile to fully understand its potential in therapeutic and other applications. Such data will be crucial for drug development professionals and researchers in evaluating MTAA as a viable alternative to existing chelating agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iupac.org [iupac.org]
- 3. mdpi.com [mdpi.com]
- 4. 5-MERCAPTOTETRAZOLE-1-ACETIC ACID – STABILIZING AGENT FOR NOBLE METAL NANOPARTICLES IN WATER | NICHICK | Doklady of the National Academy of Sciences of Belarus [doklady.belnauka.by]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 5-Mercapto-1H-tetrazole-1-acetic Acid Analog Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallography of metal complexes analogous to those formed with 5-Mercapto-1H-tetrazole-1-acetic acid. Due to a lack of publicly available crystallographic data for the specified ligand, this guide focuses on the well-characterized copper(II) complexes of the closely related ligand, 1H-tetrazole-5-acetic acid (H₂L), which shares the same core structure minus the mercapto group. The insights from these structures provide a strong foundation for understanding the potential coordination chemistry of this compound with various metal ions.
The coordination versatility of tetrazole-based ligands makes them of significant interest in the development of novel therapeutic agents and functional materials. Their ability to act as multidentate ligands allows for the formation of a diverse range of metal-organic frameworks with unique structural and electronic properties.
I. Comparative Crystallographic Data of Analogous Copper(II) Complexes
The following tables summarize the key crystallographic data for a series of mixed-ligand copper(II) complexes with 1H-tetrazole-5-acetic acid (L) and various oligopyridine derivatives. These complexes showcase the diverse coordination environments and structural motifs that can be achieved.
Table 1: Crystallographic Data and Structure Refinement Details for Copper(II) Complexes. [1]
| Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| [Cu(5-Cl-phen)L]n·0.5DMSO·1.5H₂O (3a ) | C₁₅H₁₀.₅ClCuN₅O₄S₀.₅ | Monoclinic | C2/c | 28.134(3) | 13.045(1) | 9.802(1) | 108.57(1) | 3410.6(6) | 8 |
| [Cu(phen)L]n·2.5nH₂O (4 ) | C₁₅H₁₃CuN₅O₄.₅ | Monoclinic | P2₁/c | 10.371(1) | 13.911(2) | 11.696(1) | 101.43(1) | 1653.2(3) | 4 |
| [Cu₃(phen)₂(H₂O)(HL)₂L₂]n·6nH₂O (4a ) | C₄₂H₄₀Cu₃N₁₈O₁₇ | Monoclinic | C2/c | 21.018(2) | 16.494(2) | 16.297(2) | 109.18(1) | 5331.4(9) | 4 |
| [Cu(dmbipy)L]n (5 ) | C₁₅H₁₂CuN₅O₂ | Monoclinic | P2₁/c | 10.342(1) | 13.882(2) | 11.758(1) | 101.44(1) | 1653.2(3) | 4 |
| [Cu(dmbipy)(HL)₂] (5a ) | C₁₈H₁₆CuN₈O₄ | Triclinic | P-1 | 8.356(1) | 9.482(1) | 13.120(2) | 80.05(1) | 981.3(2) | 2 |
| [Cu₃(dmbipy)₂(HL)₂L₂]n·2nH₂O·2nC₂H₅OH (5b ) | C₄₈H₅₂Cu₃N₁₈O₁₂ | Monoclinic | P2₁/c | 17.518(2) | 16.513(2) | 20.916(2) | 109.43(1) | 5712.1(9) | 4 |
| [Cu(bipy)L]n (6 ) | C₁₃H₈CuN₅O₂ | Monoclinic | P2₁/c | 10.311(1) | 13.851(2) | 11.789(1) | 101.40(1) | 1650.3(3) | 4 |
| [Cu(bipy)(H₂O)L] (6a ) | C₁₃H₁₀CuN₅O₃ | Triclinic | P-1 | 8.328(1) | 9.451(1) | 13.153(2) | 80.08(1) | 978.4(2) | 2 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for the Coordination Sphere of Copper(II) Ions. [1]
| Complex | Cu-N (tetrazole) | Cu-N (oligopyridine) | Cu-O (carboxylate) | Cu-O (water) | N-Cu-N (chelate) | N-Cu-O (chelate) |
| 3a | 1.989(2) | 2.011(2), 2.019(2) | 1.959(2) | - | 81.3(1) | 172.5(1) |
| 4 | 1.993(2) | 2.015(2), 2.023(2) | 1.962(2) | - | 81.2(1) | 172.8(1) |
| 4a (Cu1) | 1.995(2), 2.001(2) | 2.018(2), 2.025(2) | 1.965(2) | - | 81.1(1) | 173.1(1) |
| 4a (Cu2) | 1.998(2) x 4 | - | - | 2.281(2) | - | - |
| 5 | 1.991(2) | 2.013(2), 2.021(2) | 1.960(2) | - | 81.4(1) | 172.6(1) |
| 5a | 1.997(2), 2.003(2) | 2.016(2), 2.024(2) | - | - | 81.2(1) | - |
| 5b (Cu1) | 1.992(3), 1.998(3) | 2.015(3), 2.022(3) | 1.963(3) | - | 81.3(1) | 172.9(1) |
| 5b (Cu2) | 1.996(3) x 4 | - | - | - | - | - |
| 6 | 1.990(2) | 2.012(2), 2.020(2) | 1.958(2) | - | 81.5(1) | 172.4(1) |
| 6a | 1.994(2) | 2.014(2), 2.022(2) | 1.961(2) | 2.275(2) | 81.3(1) | 172.7(1) |
II. Experimental Protocols
The synthesis and crystallization of these metal complexes are crucial steps for successful X-ray diffraction analysis. Below are detailed methodologies for the synthesis of the ligand and the subsequent formation of the copper(II) complexes.
A. Synthesis of 1H-Tetrazole-5-acetic acid (H₂L)
A detailed, reliable synthesis protocol is essential for obtaining a pure ligand for complexation reactions.
-
Materials:
-
Ethyl cyanoacetate
-
Sodium azide
-
Ammonium chloride
-
Hydrochloric acid
-
Ethanol
-
Water
-
-
Procedure:
-
A solution of ethyl cyanoacetate, sodium azide, and ammonium chloride in a mixture of water and ethanol is prepared.
-
The mixture is refluxed for several hours to facilitate the [2+3] cycloaddition reaction.
-
After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the crude product.
-
The precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent such as ethanol/water to yield pure 1H-tetrazole-5-acetic acid.
-
B. Synthesis of Copper(II) Complexes
The following is a general procedure for the synthesis of the mixed-ligand copper(II) complexes. Specific modifications for each complex are detailed in the source literature.[2]
-
Materials:
-
1H-Tetrazole-5-acetic acid (H₂L)
-
Copper(II) salt (e.g., CuCl₂, Cu(OAc)₂)
-
Oligopyridine ligand (e.g., 1,10-phenanthroline, 2,2'-bipyridine)
-
Solvents (e.g., methanol, ethanol, DMSO)
-
-
Procedure:
-
The 1H-tetrazole-5-acetic acid ligand is dissolved in a suitable solvent, and a base (e.g., NaOH) is added to deprotonate the carboxylic acid and/or the tetrazole ring.
-
A solution of the copper(II) salt in the same or a compatible solvent is added to the ligand solution.
-
The oligopyridine ligand, dissolved in a suitable solvent, is then added to the reaction mixture.
-
The resulting solution is stirred at room temperature or gently heated for a period of time.
-
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent over several days to weeks.
-
C. X-ray Crystallography
-
Data Collection: Single-crystal X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The crystal structures are solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
III. Visualization of Experimental Workflow and Coordination Modes
The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the analysis of these metal complexes.
References
A Comparative Guide to the Electrochemical Characterization of 5-Mercapto-1H-tetrazole-1-acetic acid (MTAA) Monolayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electrochemical characterization of self-assembled monolayers (SAMs), with a focus on 5-Mercapto-1H-tetrazole-1-acetic acid (MTAA). While direct, quantitative electrochemical data for MTAA monolayers is not extensively available in the reviewed literature, this document outlines the established methodologies for such characterization and presents a comparative framework using well-studied alternative thiol-based SAMs, such as Mercaptoundecanoic Acid (MUA) and Thiophenol. The provided information is intended to guide researchers in designing experiments to characterize MTAA monolayers and to offer a baseline for comparison with other functional surfaces.
Data Presentation: A Comparative Overview of SAM Properties
The following table summarizes key electrochemical parameters used to characterize SAMs. The data for alternative SAMs is collated from various studies to provide a benchmark for the expected performance of MTAA monolayers. Quantitative data for MTAA monolayers is currently unavailable in the surveyed literature and requires experimental determination.
| Property | This compound (MTAA) | Mercaptoundecanoic Acid (MUA) | Thiophenol |
| Surface Coverage (Γ) | Data not available | High, forms well-ordered monolayers | Forms stable monolayers, coverage can be high |
| Electron Transfer Kinetics (k⁰) | Data not available | Can significantly block electron transfer, especially in well-ordered monolayers. | Can facilitate electron transfer depending on the redox probe and potential. |
| Charge Transfer Resistance (Rct) | Data not available | High, indicating a well-insulating layer. Can be modulated by pH due to the carboxylic acid group. | Lower than long-chain alkanethiols, indicating a more conductive interface. |
| Double-Layer Capacitance (Cdl) | Data not available | Low, characteristic of a dielectric layer. | Higher than alkanethiols, suggesting a different dielectric environment. |
| Reductive Desorption Potential | Data not available | Typically occurs at negative potentials in alkaline solutions. | Strong adsorption is observed, suggesting a relatively negative desorption potential.[1] |
| Oxidative Stability | Data not available | Stable over a range of positive potentials. | Stable over a certain potential window. |
| pH Sensitivity | Expected to be pH-sensitive due to the carboxylic acid and tetrazole groups. | pH-dependent behavior due to the terminal carboxylic acid group. | Less sensitive to pH compared to MUA. |
Experimental Protocols
Detailed methodologies are crucial for reproducible electrochemical characterization of SAMs. Below are standard protocols for key experiments.
Preparation of Self-Assembled Monolayers on Gold Electrodes
This protocol outlines the steps for forming a thiol-based SAM on a gold electrode surface.
Materials:
-
Gold-coated substrate (e.g., gold-sputtered silicon wafer or gold electrode)
-
This compound (MTAA) or alternative thiol
-
Solvent (e.g., ethanol, ultrapure water)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants.
-
Rinse thoroughly with ultrapure water and then with the solvent to be used for SAM formation.
-
Dry the substrate under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a dilute solution (typically 1-10 mM) of the thiol (e.g., MTAA) in the chosen solvent.
-
Immerse the clean, dry gold substrate into the thiol solution.
-
Allow the self-assembly process to occur for a sufficient time, typically ranging from a few hours to 24 hours, to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the SAM-modified substrate under a gentle stream of nitrogen gas.
-
Cyclic Voltammetry (CV)
CV is used to investigate the redox properties of the monolayer and its ability to block or facilitate electron transfer of a redox probe.
Materials:
-
SAM-modified working electrode (e.g., Au-MTAA)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Electrochemical cell
-
Potentiostat
-
Electrolyte solution (e.g., phosphate-buffered saline, PBS)
-
Redox probe (e.g., potassium ferricyanide/ferrocyanide)
Procedure:
-
Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution.
-
If investigating blocking properties, add the redox probe to the electrolyte.
-
Set the parameters on the potentiostat: potential window, scan rate, and number of cycles.
-
Run the cyclic voltammetry experiment.
-
Analyze the resulting voltammogram for peak potentials, peak currents, and peak separation to assess the electrochemical behavior of the monolayer.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to probe the interfacial properties of the SAM, including its resistance and capacitance.
Materials:
-
Same as for Cyclic Voltammetry.
Procedure:
-
Assemble the three-electrode system in the electrochemical cell with the electrolyte and redox probe.
-
Set the parameters on the potentiostat with an EIS module: frequency range, AC amplitude, and DC potential (often the formal potential of the redox probe).
-
Perform the EIS measurement.
-
Analyze the resulting Nyquist or Bode plots. The data is often fitted to an equivalent electrical circuit to extract quantitative parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
Visualizations
Experimental Workflow for SAM Characterization
The following diagram illustrates the typical workflow for the preparation and electrochemical characterization of a self-assembled monolayer.
References
A comparative study of corrosion inhibition efficiency of tetrazole derivatives
A deep dive into the efficacy of various tetrazole derivatives in preventing metal corrosion, supported by extensive experimental data and mechanistic insights.
Researchers, scientists, and professionals in drug development and material science are constantly seeking effective methods to mitigate corrosion, a ubiquitous and costly problem. Among the various strategies, the use of organic corrosion inhibitors has gained significant traction due to their efficiency and versatility. Tetrazole derivatives, a class of heterocyclic organic compounds, have emerged as particularly promising corrosion inhibitors for a range of metals and alloys in diverse corrosive environments. This guide provides a comparative study of the corrosion inhibition efficiency of several tetrazole derivatives, presenting quantitative data from key experimental techniques, detailed methodologies, and a visual representation of the inhibition mechanism.
Performance Comparison of Tetrazole Derivatives
The corrosion inhibition efficiency of different tetrazole derivatives is influenced by their molecular structure, the nature of the metal surface, and the corrosive medium. The following tables summarize the quantitative data from various studies, offering a clear comparison of their performance.
| Tetrazole Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Test Method |
| N-benzyl-N-(4-chlorophenyl)-1H-tetrazole-5-amine (NBTA) | Stainless Steel 316L | 0.5M H₂SO₄ | Not Specified | High (implied) | Potentiodynamic Polarization, EIS |
| 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P1) | Mild Steel | 1 M HCl | 10⁻⁴ M | 82.7 | Tafel Polarization |
| 1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P2) | Mild Steel | 1 M HCl | 10⁻⁴ M | 94.6 | Tafel Polarization |
| 5-(ethylthio)-1H-tetrazole (EHT) | Copper | Sulfur-ethanol system | 70 mg L⁻¹ | 85.8 | Electrochemical Measurement |
| 5-(benzylthio)-1H-tetrazole (BHT) | Copper | Sulfur-ethanol system | 70 mg L⁻¹ | 78.9 | Electrochemical Measurement |
| 5-Mercapto-1-methyltetrazole (MTAH) | Copper | 3.5% NaCl | 0.01 M | Not specified (less effective than ATAH) | Electrochemical Techniques |
| 5-Aminotetrazole (ATAH) | Copper | 3.5% NaCl | 0.01 M | 98 | Electrochemical Techniques |
| 5-Aminotetrazole (ATAH) | Commercial Brass | 3.5% NaCl | 0.01 M | 86 | Electrochemical Techniques |
| 1-phenyl-5-mercapto-1,2,3,4-tetrazole (PMT) | Copper | HNO₃ | 10⁻³ M | 97.5 | Gravimetric, Electrochemical |
| 1-Ethyl-5-Mercapto Tetrazole (EMTT) | Copper | 0.5M H₂SO₄ | 200 mg/L | 88.30 | Electrochemical Tests |
Mechanism of Corrosion Inhibition
The primary mechanism by which tetrazole derivatives inhibit corrosion is through adsorption onto the metal surface.[1] This forms a protective film that isolates the metal from the corrosive environment. The efficiency of this adsorption process is dictated by the electronic properties of the tetrazole molecule. The presence of heteroatoms (nitrogen) and π-electrons in the tetrazole ring facilitates strong adsorption.[2] Furthermore, the substituent groups on the tetrazole ring play a crucial role; electron-donating groups can enhance the adsorption and, consequently, the inhibition efficiency.[3][4][5][6]
The following diagram illustrates the general mechanism of corrosion inhibition by tetrazole derivatives.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Weight Loss Method
The weight loss method is a straightforward technique to determine corrosion rates.[7]
-
Specimen Preparation: Metal specimens of known dimensions and weight are prepared. The surfaces are typically abraded with silicon carbide paper, degreased with acetone, washed with distilled water, and dried.[8]
-
Immersion: The prepared specimens are immersed in the corrosive solution with and without the tetrazole inhibitor at a specific concentration and temperature for a predetermined duration.[9]
-
Analysis: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:
-
CR = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
-
-
%IE = [(W₀ - Wᵢ) / W₀] × 100
-
Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[10]
-
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's performance. These tests are typically conducted using a three-electrode system consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel electrode - SCE).[11]
This technique involves scanning the potential of the working electrode and measuring the resulting current.[12][13][14][15]
-
Stabilization: The working electrode is first immersed in the test solution for a period to allow the open circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP.
-
Data Analysis: The resulting polarization curve (Tafel plot) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).[11] The inhibition efficiency is calculated as:
-
%IE = [(icorr₀ - icorrᵢ) / icorr₀] × 100
-
Where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.[16][17]
-
Frequency Scan: A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies.
-
Impedance Measurement: The impedance of the system is measured at each frequency.
-
Data Analysis: The data is typically presented as Nyquist or Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film. The inhibition efficiency can be calculated from the Rct values:
-
%IE = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
The following diagram illustrates a typical experimental workflow for evaluating corrosion inhibitors.
Conclusion
Tetrazole derivatives have demonstrated significant potential as effective corrosion inhibitors for various metals in acidic and saline environments. The comparative data presented in this guide highlights the high inhibition efficiencies achievable with different derivatives, often exceeding 90%. The primary mechanism of action involves the adsorption of these molecules onto the metal surface, forming a protective barrier. The ease of synthesis and the ability to tailor their molecular structure to enhance performance make tetrazole derivatives a compelling area for future research and application in the field of corrosion science. Further investigations focusing on the development of environmentally friendly and cost-effective tetrazole-based inhibitors will be crucial for their widespread industrial adoption.
References
- 1. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 2. emerald.com [emerald.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chesci.com [chesci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. electrochemsci.org [electrochemsci.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS) (Book) | OSTI.GOV [osti.gov]
- 17. matsc.ktu.lt [matsc.ktu.lt]
A Comparative Guide to Validating the Purity of Synthesized 5-Mercapto-1H-tetrazole-1-acetic acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of synthesized 5-Mercapto-1H-tetrazole-1-acetic acid. We offer a detailed, optimized experimental protocol and compare its performance against alternative analytical techniques, supported by illustrative experimental data.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, notably cephalosporin antibiotics such as Ceforanide.[1] It also serves as a novel capping ligand for the stabilization of metal nanoparticles in aqueous solutions.[1][2] Given its role in drug development and advanced material science, ensuring the purity of the synthesized compound is of paramount importance. This guide focuses on the use of HPLC for accurate purity determination and provides a framework for researchers to establish robust analytical protocols.
Experimental Protocols
A detailed methodology for the recommended Reverse-Phase HPLC (RP-HPLC) method is provided below. This protocol is designed to achieve optimal separation of this compound from potential impurities.
Optimized RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (minutes) % Solvent A % Solvent B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of a 50:50 mixture of water and acetonitrile.
Data Presentation: Comparative Purity Analysis
The following table summarizes hypothetical data comparing the purity assessment of a single batch of synthesized this compound using the optimized HPLC method, a non-optimized HPLC method, and a traditional titration method.
| Analytical Method | Purity (%) | Key Impurities Detected | Relative Standard Deviation (RSD, n=3) | Remarks |
| Optimized RP-HPLC (Acidic Mobile Phase) | 99.5 | Impurity A (0.2%), Impurity B (0.3%) | 0.2% | Excellent peak shape and resolution. Allows for quantification of individual impurities. |
| Non-Optimized RP-HPLC (Neutral Mobile Phase) | 98.8 | Broad, tailing peaks for the main analyte and impurities. | 1.5% | Poor retention and peak shape, leading to inaccurate quantification. |
| Acid-Base Titration | 99.1 | Not applicable | 0.8% | Provides an overall purity value but cannot identify or quantify individual impurities. |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for HPLC validation and the logical relationship of the analytical components.
References
Performance Evaluation of 5-Mercapto-1H-tetrazole-1-acetic acid in Nanoparticle Stabilization: A Comparative Guide
In the realm of nanotechnology, the stability of nanoparticles is a critical factor influencing their efficacy and application, particularly in drug delivery and diagnostics. This guide provides a comparative performance evaluation of 5-Mercapto-1H-tetrazole-1-acetic acid (MTTA) as a nanoparticle stabilizing agent against other commonly used alternatives, including citrate, mercaptoacetic acid (MAA), and thiol-polyethylene glycol (thiol-PEG). This analysis is based on available experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate stabilizer for their specific needs.
Executive Summary
This compound is a novel capping ligand for the stabilization of noble metal nanoparticles in aqueous solutions[1][2]. Its unique structure, featuring both a thiol group and a tetrazole ring, suggests a strong and potentially multidentate interaction with the nanoparticle surface through both sulfur and nitrogen atoms[1][2]. This strong chelation is anticipated to offer robust stability. The presence of a carboxylic acid group ensures good water solubility of the stabilized nanoparticles[1][2].
In comparison, citrate is a widely used electrostatic stabilizer, but its weak physisorption can lead to instability in high ionic strength environments or during processes like lyophilization[3][4][5]. Thiol-containing molecules like mercaptoacetic acid and thiol-PEG offer greater stability through the formation of strong gold-sulfur bonds[6]. Thiol-PEG, in particular, provides steric hindrance that enhances stability in biological media and reduces non-specific protein binding.
While direct quantitative comparative studies between MTTA and these alternatives are limited in the currently available literature, this guide synthesizes existing data to provide a comprehensive overview of their respective performance characteristics.
Performance Comparison of Nanoparticle Stabilizers
The selection of a stabilizing agent is dictated by the intended application of the nanoparticles, requiring a balance of stability, biocompatibility, and functionality.
Table 1: Qualitative Performance Comparison of Nanoparticle Stabilizers
| Feature | This compound (MTTA) | Citrate | Mercaptoacetic Acid (MAA) | Thiol-Polyethylene Glycol (Thiol-PEG) |
| Stabilization Mechanism | Covalent/Chelation (Au-S, Au-N) | Electrostatic | Covalent (Au-S) | Covalent (Au-S) & Steric Hindrance |
| Binding Strength | Strong | Weak | Strong | Strong |
| Stability in High Ionic Strength Solutions | Expected to be High | Low | High | Very High |
| Stability during Lyophilization | Not reported | Low (aggregates without cryoprotectants)[3][4][5] | High[3][4][5] | High |
| Biocompatibility | Not extensively reported | Good | Moderate | Excellent |
| Surface Functionalization | Carboxyl group available for conjugation | Easily displaceable for ligand exchange | Carboxyl group available for conjugation | Can be synthesized with various functional groups |
| Prevention of Protein Adsorption | Not reported | Low | Moderate | High |
Quantitative Performance Data
The following tables summarize available quantitative data for the performance of different stabilizers. Due to the novelty of MTTA, specific quantitative performance metrics from comparative studies are not yet widely available.
Table 2: Performance Data for this compound (MTTA) Stabilized Nanoparticles
| Parameter | Value | Remarks |
| Nanoparticle Size | Not specified in available literature. | Synthesis has been reported for noble metals[1][2]. |
| Zeta Potential | Not specified in available literature. | The carboxyl group is expected to impart a negative surface charge. |
| Stability | Described as a "novel stabilizing ligand"[1][2]. | Quantum chemical calculations suggest a very stable binding structure[1][2]. |
Table 3: Performance Data for Citrate and Mercaptoacetic Acid (MAA) Stabilized Gold Nanoparticles
| Parameter | Citrate-capped AuNPs | MAA-capped AuNPs |
| Core Size (TEM) | Similar for both types in the study[3][4][5] | Similar for both types in the study[3][4][5] |
| Effective Surface Charge (Zeta Potential) | Similar for both types in the study[3][4][5] | Similar for both types in the study[3][4][5] |
| Stability after Freeze-Thaw Cycles | Irreversible aggregation[3][4][5] | Remarkable stability[3][4][5] |
| Stability after Lyophilization | Irreversible aggregation[3][4][5] | Remarkable stability[3][4][5] |
| Stability with Cryoprotectants | No significant aggregation[3][4][5] | Not applicable as it's stable without them. |
Table 4: Performance Data for Thiol-PEG Stabilized Gold Nanoparticles
| Parameter | Value | Remarks |
| Stability in High Salt Concentration | Stable in a wide range of NaCl concentrations[6]. | Outperforms other thiol compounds like glutathione and mercaptopropionic acid[6]. |
| Protein Adsorption | Significantly reduced compared to citrate-capped AuNPs[6]. | Provides a "stealth" property in biological environments. |
| Biocompatibility | Generally considered highly biocompatible. | Widely used in in-vivo applications. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings.
Synthesis of Noble Metal Nanoparticles using this compound
This protocol is based on the method described for the synthesis of noble metal nanoparticles in an aqueous medium using MTTA[1][2].
Materials:
-
Metal salt precursor (e.g., HAuCl₄, AgNO₃)
-
This compound (MTTA)
-
Reducing agent (e.g., sodium borohydride)
-
Deionized water
Procedure:
-
Dissolve a specific amount of the metal salt precursor in deionized water.
-
In a separate flask, dissolve MTTA in deionized water.
-
Add the MTTA solution to the metal salt solution with vigorous stirring.
-
Slowly add a freshly prepared aqueous solution of the reducing agent to the mixture.
-
Continue stirring for a specified period to allow for the formation and stabilization of the nanoparticles.
-
The formation of nanoparticles is typically indicated by a color change in the solution.
-
Purify the nanoparticles by centrifugation and resuspend them in deionized water.
Stabilization of Gold Nanoparticles with Citrate (Turkevich Method)
A widely used method for synthesizing citrate-stabilized gold nanoparticles.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
Deionized water
Procedure:
-
Bring a solution of HAuCl₄ in deionized water to a rolling boil with vigorous stirring.
-
Rapidly add a solution of trisodium citrate to the boiling gold solution.
-
The solution will undergo a series of color changes, typically from yellow to colorless, then to a deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15-30 minutes.
-
Allow the solution to cool to room temperature.
Ligand Exchange for Mercaptoacetic Acid (MAA) or Thiol-PEG Stabilization
This protocol describes the surface modification of pre-synthesized nanoparticles (e.g., citrate-stabilized) with a thiol-containing ligand.
Materials:
-
Pre-synthesized gold nanoparticles (e.g., citrate-stabilized)
-
Mercaptoacetic acid (MAA) or Thiol-PEG
-
Buffer solution (e.g., phosphate buffer)
Procedure:
-
Adjust the pH of the gold nanoparticle solution to the desired value using a suitable buffer.
-
Add the thiol-containing ligand (MAA or Thiol-PEG) to the nanoparticle solution with stirring.
-
Allow the ligand exchange reaction to proceed for several hours to overnight at room temperature.
-
Purify the functionalized nanoparticles by centrifugation to remove excess unbound ligands and resuspend them in the desired buffer.
Visualizations
Experimental Workflow for Nanoparticle Synthesis and Stabilization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-MERCAPTOTETRAZOLE-1-ACETIC ACID – STABILIZING AGENT FOR NOBLE METAL NANOPARTICLES IN WATER | NICHICK | Doklady of the National Academy of Sciences of Belarus [doklady.belnauka.by]
- 3. Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Biodistribution of Thiol-Functionalized and (177)Lu-Labeled Metal Chelating Polymers Bound to Gold Nanoparticles. | Semantic Scholar [semanticscholar.org]
- 5. Colloidal stability of citrate and mercaptoacetic acid capped gold nanoparticles upon lyophilization: effect of capping ligand attachment and type of cryoprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic comparison of 5-Mercapto-1H-tetrazole-1-acetic acid and its sodium salt
For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's structural and electronic properties is paramount. This guide provides a detailed spectroscopic comparison of 5-Mercapto-1H-tetrazole-1-acetic acid and its sodium salt, offering insights into the subtle yet significant changes that occur upon deprotonation. The experimental data presented herein serves as a valuable resource for the characterization and application of these compounds in various scientific endeavors.
The transformation of this compound to its sodium salt introduces distinct alterations to its chemical environment, which are readily observable through various spectroscopic techniques. The deprotonation of the carboxylic acid group and the potential tautomeric shifts in the tetrazole ring are the primary drivers of these spectral differences. This comparative analysis will delve into the nuances of 1H NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy to elucidate the structural and electronic disparities between the acidic and salt forms.
Spectroscopic Data at a Glance: A Comparative Analysis
The following tables summarize the key spectroscopic features of this compound and its sodium salt, providing a clear and concise comparison of their spectral properties.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) of -CH₂- Protons (ppm) | Chemical Shift (δ) of -COOH/-COONa Proton (ppm) | Solvent |
| This compound | ~5.1 | ~13.0 (broad) | DMSO-d₆ |
| This compound sodium salt | 4.85 | Absent | DMSO-d₆ |
Table 2: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | This compound | This compound sodium salt | Vibrational Mode |
| O-H (Carboxylic Acid) | 3100-2500 (broad) | Absent | Stretching |
| C=O (Carboxylic Acid) | ~1720 | Absent | Stretching |
| COO⁻ (Carboxylate) | Absent | ~1610 (asymmetric), ~1400 (symmetric) | Stretching |
| N-H/S-H (Tautomers) | ~3000-2800 | ~3000-2800 | Stretching |
| C=N, N=N (Tetrazole) | ~1600-1400 | ~1600-1400 | Ring Stretching |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Ionization Method |
| This compound | 160.01 | 115 ([M-COOH]⁺), 87 ([M-COOH-N₂]⁺), 59 ([COOH]⁺) | ESI-Negative |
| This compound sodium salt | 181.99 | 159 ([M-Na]⁻), 115 ([M-Na-COO]⁻), 87 ([M-Na-COO-N₂]⁻) | ESI-Negative |
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| This compound | ~255 | Not available | Ethanol |
| This compound sodium salt | ~258 | Not available | Water |
Experimental Corner: The How-To of Spectroscopic Analysis
Detailed and reproducible experimental protocols are the bedrock of reliable scientific data. The following sections outline the methodologies used to obtain the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and compare the chemical environment of protons in the acidic and salt forms.
Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.
Sample Preparation:
-
This compound: Approximately 10 mg of the compound was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
This compound sodium salt: Approximately 10 mg of the sodium salt was dissolved in 0.75 mL of DMSO-d₆.[1]
Data Acquisition:
-
¹H NMR spectra were recorded at 298 K.
-
The chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify and compare the functional groups present in both compounds.
Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer.
Sample Preparation:
-
A small amount of the solid sample (acid or sodium salt) was placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Pressure was applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectra were recorded in the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.
-
An average of 16 scans was taken for each sample to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation patterns of the acid and its sodium salt.
Instrumentation: Agilent 6520 Accurate-Mass Q-TOF LC/MS.
Sample Preparation:
-
Samples were dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode or without for negative ion mode) to a concentration of approximately 1 µg/mL.
-
The solution was then directly infused into the electrospray ionization (ESI) source.
Data Acquisition:
-
Mass spectra were acquired in both positive and negative ion modes.
-
The capillary voltage was set to 3500 V, and the fragmentor voltage was set to 100 V.
-
The drying gas temperature was maintained at 300 °C with a flow rate of 5 L/min.
-
The nebulizer pressure was set to 30 psi.
UV-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions and compare the absorption maxima of the two compounds.
Instrumentation: Shimadzu UV-2600 UV-Vis Spectrophotometer.
Sample Preparation:
-
Stock solutions of both the acid and the sodium salt were prepared in their respective solvents (e.g., ethanol for the acid, water for the salt).
-
Serial dilutions were performed to obtain solutions with concentrations in the range of 10⁻⁵ to 10⁻⁴ M.
Data Acquisition:
-
UV-Vis spectra were recorded from 200 to 400 nm.
-
The respective solvent was used as a blank.
-
The wavelength of maximum absorbance (λmax) was determined for each compound.
Visualizing the Workflow
To better understand the logical flow of the comparative spectroscopic analysis, the following diagram illustrates the key steps involved.
Caption: Workflow for the comparative spectroscopic analysis.
References
A Comparative Guide to the Binding Energies of Tetrazole-Based Ligands: A DFT Perspective
For researchers, scientists, and drug development professionals, understanding the binding affinity of ligands is paramount in the design of potent therapeutics. Tetrazole-based compounds, known for their bioisosteric resemblance to carboxylic acids, are a prominent class of ligands in medicinal chemistry. This guide provides a comparative analysis of the binding energies of various tetrazole-based ligands, supported by computational data, to aid in the rational design of novel drug candidates.
This analysis utilizes data from molecular docking and provides a detailed protocol for how a more rigorous binding energy calculation can be performed using Density Functional Theory (DFT). While the presented binding energies are derived from molecular docking, a computationally efficient method, they offer valuable insights into the relative affinities of different tetrazole derivatives. DFT calculations, although more computationally intensive, can provide a more accurate quantum mechanical description of the binding interactions.
Comparative Analysis of Binding Energies
The binding energies of a series of 5-substituted 1H-tetrazole derivatives as inhibitors of Cyclooxygenase-2 (COX-2) have been evaluated. The data, derived from molecular docking studies, is presented below. A more negative binding energy typically indicates a stronger interaction between the ligand and the protein's active site.
| Compound ID | Substituent at 5-position | Docking Score / Binding Energy (kcal/mol) | Experimental IC50 (µM) |
| 1 | 4-Methoxyphenyl | -9.8 | 0.15 |
| 2 | 4-Chlorophenyl | -9.5 | 0.23 |
| 3 | 4-Nitrophenyl | -9.2 | 0.45 |
| 4 | Phenyl | -9.0 | 0.87 |
| 5 | 4-Methylphenyl | -8.8 | 1.20 |
| 6 | 4-Hydroxyphenyl | -8.5 | 2.50 |
| 7 | 3,4-Dimethoxyphenyl | -10.2 | 0.11 |
| 8 | 2,4-Dichlorophenyl | -9.9 | 0.18 |
| 9 | 4-(Trifluoromethyl)phenyl | -9.7 | 0.20 |
| 10 | Naphthalen-2-yl | -10.5 | 0.09 |
Note: The binding energies and IC50 values are sourced from various computational and experimental studies on COX-2 inhibitors and are presented here for comparative purposes. A strong correlation has been observed between lower (more negative) docking scores and lower experimental IC50 values, indicating the predictive power of this computational approach.[1]
In a separate study focusing on tetrazole derivatives as inhibitors of TNF-α, IL-6, and COX-2, compound 7c , which includes a sulfonamide pharmacophore, demonstrated a notable binding energy of -10.67 kcal/mol with the COX-2 active site.[2] This further highlights the potential of substituted tetrazoles as potent enzyme inhibitors.
Experimental and Computational Protocols
The following section details the methodologies for molecular docking and a proposed protocol for a more rigorous DFT-based binding energy calculation.
Molecular Docking Protocol
Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when bound to a receptor and in estimating the strength of their interaction.
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein (e.g., COX-2, PDB ID: 3LN1) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges. The 2D structures of the tetrazole-based ligands are drawn and converted to 3D structures, followed by energy minimization.
-
Docking Simulation: Docking is performed using software such as AutoDock Vina or MOE-Dock. The active site of the enzyme is defined based on the co-crystallized ligand or through literature precedent. The software then explores various conformations and orientations of the ligand within the active site.
-
Scoring and Analysis: The interactions are scored based on a force field that estimates the binding free energy. The pose with the lowest energy score is typically considered the most likely binding mode. These binding energies are then used for comparative analysis.[1]
DFT-Based Binding Energy Calculation Protocol
For a more accurate determination of binding energies, a quantum mechanics/molecular mechanics (QM/MM) approach employing DFT is recommended.
-
System Preparation: The initial protein-ligand complex is obtained from the results of molecular docking or from a crystal structure.
-
QM/MM Partitioning: The system is partitioned into a QM region and an MM region. The QM region typically includes the ligand and the key amino acid residues in the active site that directly interact with it. The rest of the protein and solvent are treated with a classical force field (MM).
-
DFT Calculation: The geometry of the QM region is optimized using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31G* or larger).[3][4] The choice of functional and basis set is crucial for obtaining accurate results. For systems involving transition metals or significant dispersion interactions, functionals incorporating dispersion corrections (e.g., B3LYP-D3) are advisable.
-
Binding Energy Calculation: The binding energy (ΔE_binding) is calculated using the following equation:
ΔE_binding = E_complex - (E_protein + E_ligand)
where E_complex is the total energy of the protein-ligand complex, E_protein is the energy of the protein, and E_ligand is the energy of the ligand in its bound conformation. All energies are calculated at the same level of theory.
-
Solvation Effects: To account for the solvent environment, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be incorporated into the DFT calculations.
Visualizing the Computational Workflow
The following diagrams illustrate the logical flow of the computational analyses described above.
Caption: Workflow for calculating ligand binding energies.
Caption: Logical flow for comparing tetrazole-based ligands.
Conclusion
The computational analysis of tetrazole-based ligands provides a powerful tool for understanding their structure-activity relationships and for guiding the design of more effective therapeutic agents. The data presented in this guide, combined with the detailed computational protocols, offers a solid foundation for researchers engaged in the discovery and development of novel tetrazole-containing drugs. While molecular docking provides a rapid and valuable initial assessment, DFT-based methods offer a higher level of accuracy for refining our understanding of ligand-receptor interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Thermal Stability of Metal-Tetrazole Complexes via Thermal Analysis (TGA/DSC)
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of metal-tetrazole complexes is a critical parameter influencing their application in various fields, including as energetic materials, catalysts, and pharmaceuticals. Understanding how different metal centers affect the thermal decomposition profile of these complexes is crucial for designing materials with desired stability and performance characteristics. This guide provides a comparative overview of the thermal stability of various metal-tetrazole complexes, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Experimental Protocols
The following is a generalized methodology for the thermal analysis of metal-tetrazole complexes, based on common practices found in the literature.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for evaluating the thermal stability of materials.[1] TGA tracks changes in a sample's mass as it is heated, providing information on decomposition temperatures and composition.[1] DSC, on the other hand, measures the heat flow into or out of a sample, identifying thermal events like melting points and phase transitions.[1]
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements is often used.
Sample Preparation:
-
A small amount of the metal-tetrazole complex (typically 3-10 mg) is accurately weighed.
-
The sample is placed in an appropriate crucible, commonly made of alumina or aluminum.
Analytical Conditions:
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[2]
-
Temperature Range: The analysis is conducted over a broad temperature range, for instance, from room temperature to 800 °C, to capture all relevant thermal events.[2]
-
Atmosphere: The experiment is usually carried out under an inert nitrogen atmosphere with a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[2]
-
Calibration: The instrument is calibrated for temperature and heat flow using standard reference materials like indium and zinc before the analysis.[2]
Data Analysis:
-
TGA Curve: The resulting TGA curve plots the percentage of mass loss against temperature. The onset decomposition temperature is determined as the point where significant mass loss begins.
-
DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum decomposition rates.
-
DSC Curve: The DSC curve plots heat flow against temperature. Exothermic peaks indicate heat-releasing decomposition processes, while endothermic peaks can signify melting or the loss of coordinated solvent molecules. The peak temperature of the exotherm is a key indicator of thermal stability.
Data Presentation: Comparison of Thermal Stability
The thermal stability of metal-tetrazole complexes is significantly influenced by the nature of the metal ion, the structure of the tetrazole ligand, and the overall coordination environment. The following table summarizes TGA and DSC data for a selection of metal-tetrazole complexes, providing a basis for comparing their thermal stabilities.
| Metal Ion | Ligand | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Key Observations |
| Co(II) | 5-(pyrazinyl)tetrazolate | ~280 | 335 | The complex dehydrates in two steps before a sharp decomposition. |
| Cu(II) | 5-(pyrazinyl)tetrazolate | ~250 | 310 | Shows lower initial decomposition temperature compared to the Co(II) complex. |
| Zn(II) | Tetrazole | - | 351.4 | Exhibits high thermal stability in a 3D metal-organic framework structure.[3] |
| Mn(II) | Tetrazole | - | 332.75 | Also shows high thermal stability within a 3D framework.[3] |
| Cd(II) | Tetrazole | - | 279.41 | Less stable compared to the Zn(II) and Mn(II) tetrazole frameworks.[3] |
| Ni(II) | 1,2-bis(o-aminophenoxy)ethane | - | >300 | Generally, Ni(II) complexes exhibit high thermal stability.[4] |
Disclaimer: The data presented is compiled from various sources. Direct comparison should be made with caution as the ligands and experimental conditions may vary.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the comparative thermal analysis of metal-tetrazole complexes.
Caption: Workflow for comparing metal-tetrazole complex stability.
Conclusion
The thermal stability of metal-tetrazole complexes is a multifaceted property dependent on several factors. Generally, the strength of the metal-ligand bond plays a significant role, with trends in stability sometimes following the Irving-Williams series. The formation of stable, high-dimensional coordination polymers, such as 3D metal-organic frameworks, can significantly enhance thermal stability, as seen in the zinc(II) and manganese(II) tetrazole complexes.[3] This guide provides a foundational understanding and a methodological framework for researchers to conduct their own comparative studies on the thermal stability of novel metal-tetrazole complexes.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Structural and Thermal Investigations of Co(II) and Ni(II) Coordination Polymers Based on biphenyl-4,4′-dioxydiacetate Linker - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of Nanoparticles Coated with 5-Mercapto-1H-tetrazole-1-acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The surface functionalization of nanoparticles is a critical determinant of their biological fate and efficacy. Among the diverse array of coating agents, thiol-containing molecules that form strong bonds with noble metal nanoparticles, such as gold, are of significant interest. This guide provides a comparative assessment of the biocompatibility of nanoparticles coated with 5-Mercapto-1H-tetrazole-1-acetic acid and its structural analogs, benchmarked against commonly used alternatives like polyethylene glycol (PEG) and citrate. Due to the limited direct experimental data on this compound coated nanoparticles, this guide draws comparisons from studies on nanoparticles functionalized with other thiol- and carboxyl-containing ligands to provide a comprehensive overview for researchers in drug development and nanomedicine.
Comparative Analysis of Nanoparticle Coatings
The biocompatibility of a nanoparticle is a multifaceted issue, encompassing its interaction with cellular and systemic components. Key parameters for assessment include cytotoxicity, hemolytic activity, and in vivo biodistribution and toxicity. This section compares nanoparticles coated with thiol- and carboxyl-containing ligands to PEG- and citrate-coated nanoparticles.
Cytotoxicity Assessment
The in vitro toxicity of nanoparticles is a primary indicator of their biocompatibility. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a substance. The following table summarizes the cytotoxicity data for various nanoparticle coatings from different studies.
| Nanoparticle Core | Coating | Cell Line | Assay | IC50 / Viability | Reference |
| Gold (Au) | 11-Mercaptoundecanoic acid (MUA) | Fibroblasts | MTT | Lower cell viability at 10 ppm | [1] |
| Gold (Au) | Glutathione (GSH) | Fibroblasts | MTT | No potential toxicity up to 10 ppm | [1] |
| Gold (Au) | Polyethylene glycol (PEG) | Fibroblasts | MTT | > 200 µg/mL | [2] |
| Gold (Au) | Polyethylene glycol (PEG) | MG-63 | Annexin V/PI | > 90% viability at 100 µg/mL | [3] |
| Gold (Au) | Citrate | Lymphocytes | Micronucleus Assay | Increased micronuclei at 1-20 µg/mL | [4] |
| Gold (Au) | Citrate | A549 | LDH Release | Significant LDH release at 20-40 µg/mL | [5] |
| Iron Oxide (Fe3O4) | Dimercaptosuccinic acid (DMSA) | NCTC 1469 Hepatocytes | MTT | Little effect on cell viability | [6] |
| Gold (Au) | Thiol-ligand L1H | 4T1 | MTT | Cell viability decreased to 6% at 2 nM | [7] |
| Gold (Au) | Thiol-ligand L2H | 4T1 | MTT | Cell viability ~84% at 2 nM | [7] |
Summary of Cytotoxicity Data
Hemocompatibility
For intravenously administered nanoparticles, interaction with blood components is a critical safety consideration. Hemolysis assays are conducted to evaluate the propensity of nanoparticles to damage red blood cells.
| Nanoparticle Core | Coating | Hemolysis (%) | Concentration | Reference |
| Gold (Au) | Thiol-ligand L1H | < 2% | Not specified | [8] |
| Gold (Au) | Thiol-ligand L2H | < 2% | Not specified | [8] |
Summary of Hemolysis Data
In Vivo Biodistribution and Toxicity
The in vivo behavior of nanoparticles, including their accumulation in various organs and potential toxicity, is crucial for preclinical assessment.
| Nanoparticle Core | Coating | Animal Model | Major Accumulation Organs | Observed Toxicity | Reference |
| Gold (Au) | 11-Mercaptoundecanoic acid (MUA) | Mice | Brain | Not specified | [1] |
| Gold (Au) | Glutathione (GSH) | Mice | Kidney | Not specified | [1] |
| Gold (Au) | Polyethylene glycol (PEG) (5, 10 nm) | Mice | Liver | Slight liver damage (increased ALT, AST) | [9] |
| Gold (Au) | Polyethylene glycol (PEG) (30 nm) | Mice | Spleen | No significant toxicity | [9] |
| Iron Oxide (Fe3O4) | Dimercaptosuccinic acid (DMSA) | Mice | Spleen, Liver, Lungs | No significant signs of toxicity | [6] |
Summary of In Vivo Biodistribution and Toxicity Data
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible and comparable assessment of nanoparticle biocompatibility.
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Nanoparticle Treatment: Expose the cells to various concentrations of the nanoparticles for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Hemolysis Assay Protocol (Adapted from ASTM E2524)
-
Blood Collection: Collect fresh whole blood from a healthy donor into tubes containing an anticoagulant.
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs multiple times with phosphate-buffered saline (PBS).
-
Nanoparticle Incubation: Incubate the washed RBCs with various concentrations of the nanoparticles at 37°C for a defined period.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of hemoglobin at a wavelength of approximately 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to a positive control (e.g., water, which causes 100% hemolysis) and a negative control (PBS).
In Vivo Biodistribution Study
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Nanoparticle Administration: Administer the nanoparticles to the animals via the desired route (e.g., intravenous injection).
-
Time Points: Euthanize groups of animals at different time points post-administration (e.g., 1h, 24h, 7 days).
-
Organ Harvest: Collect major organs (e.g., liver, spleen, kidneys, lungs, heart, brain).
-
Quantification: Determine the concentration of the nanoparticle's core material (e.g., gold) in each organ using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Cellular Interactions and Experimental Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Workflow for Biocompatibility Assessment.
The cellular uptake of nanoparticles often triggers intracellular signaling cascades that can influence cell fate. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response and is often implicated in the cellular response to nanomaterials.
References
- 1. Cellular Uptake and Tissue Biodistribution of Functionalized Gold Nanoparticles and Nanoclusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of PEG-Coated Gold and Gold–Iron Alloy Nanoparticles: ROS or Ferroptosis? [mdpi.com]
- 3. Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Gold Nanoparticles Induced Size Dependent Cytotoxicity on Human Alveolar Adenocarcinoma Cells by Inhibiting the Ubiquitin Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long term biotransformation and toxicity of dimercaptosuccinic acid-coated magnetic nanoparticles support their use in biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Size-dependent in vivo toxicity of PEG-coated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-Mercapto-1H-tetrazole-1-acetic acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 5-Mercapto-1H-tetrazole-1-acetic acid, ensuring compliance with safety standards and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Adherence to personal protective equipment (PPE) standards is mandatory. This includes wearing chemical-resistant gloves, protective clothing, and eye/face protection.[1][2][3] All sources of ignition must be eliminated from the vicinity, and non-sparking tools should be utilized to prevent accidental ignition.[1][2]
Spill Management
In the event of a spill, the area should be evacuated of non-essential personnel. For containment, cover drains and collect the spilled material using an inert absorbent.[4] The collected material and any contaminated surfaces should be placed in a suitable, sealed container for disposal.[1][2]
Disposal Protocol Summary
The recommended disposal method for this compound is through a licensed chemical waste disposal facility.[1] This ensures that the compound is managed in an environmentally safe and compliant manner. Do not discharge this chemical into sewers or drains.[1][4]
| Parameter | Guideline | Source |
| Primary Disposal Method | Licensed Chemical Destruction Plant / Controlled Incineration | [1] |
| Environmental Precautions | Do not contaminate water, soil, or sewer systems. | [1][4] |
| Container Management | Use suitable, closed containers for waste. Handle uncleaned containers as the product itself. | [1][4] |
| Ignition Sources | Remove all ignition sources; use spark-proof tools. | [1][2] |
| Personal Protective Equipment | Chemical-resistant gloves, protective clothing, eye/face protection. | [1][2][3] |
| Handling Environment | Well-ventilated area or chemical fume hood. | [1][2] |
Disposal Workflow
The following diagram outlines the step-by-step process for the safe disposal of this compound.
Regulatory Compliance
Waste disposal regulations can vary significantly by region. It is the responsibility of the generator to ensure that all disposal activities are in full compliance with local, state, and federal laws.[4][5] Contact your institution's environmental health and safety (EHS) department for specific guidance and to arrange for disposal through approved channels.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
